Doxepin Hydrochloride

Catalog No.
S002217
CAS No.
1229-29-4
M.F
C19H22ClNO
M. Wt
315.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxepin Hydrochloride

CAS Number

1229-29-4

Product Name

Doxepin Hydrochloride

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;

InChI Key

MHNSPTUQQIYJOT-SJDTYFKWSA-N

SMILES

Array

Synonyms

Apo Doxepin, Apo-Doxepin, ApoDoxepin, Aponal, Deptran, Desidox, Doneurin, Doxepia, Doxepin, Doxepin beta, Doxepin Hydrochloride, Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5), Doxepin RPh, Doxepin-RPh, Espadox, Hydrochloride, Doxepin, Mareen, Novo Doxepin, Novo-Doxepin, Prudoxin, Quitaxon, Sinequan, Sinquan, Xepin, Zonalon

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl

The exact mass of the compound Doxepin Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756750. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Oxepins. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Doxepin hydrochloride crystal structure powder diffraction analysis

Author: Smolecule Technical Support Team. Date: February 2026

Crystallographic Profile of (E)-Doxepin Hydrochloride

Recent studies using high-quality powder diffraction data have successfully elucidated the crystal structure of the (E)-isomer of doxepin hydrochloride [1]. The table below summarizes the key crystallographic data.

Parameter Value / Description
Chemical Formula C₁₉H₂₂NO⁺·Cl⁻ [1]
Space Group P2₁/a (#14) [1]
Crystal System Monoclinic [1]

| Unit Cell Parameters | a = 13.78488(7) Å b = 8.96141(7) Å c = 14.30886(9) Å β = 96.5409(5)° [1] | | Unit Cell Volume (V) | 1756.097(12) ų [1] | | Z (Molecules/Unit Cell) | 4 [1] | | Powder Diffraction File (PDF) | Entry 00-066-1613 [1] | | Notable Structural Feature | Isostructural with amitriptyline hydrochloride [1] |

Experimental & Computational Methodology

The determination of this crystal structure combined advanced experimental techniques with computational modeling, as outlined in the workflow below.

D cluster_exp Synchrotron X-ray Powder Diffraction cluster_comp Density Functional Theory (DFT) Start Sample Preparation (E)-doxepin hydrochloride powder EXP Experimental Data Collection Start->EXP COMP Computational Modeling Start->COMP S1 High-Resolution Powder Pattern EXP->S1 Performed S2 Geometry Optimization COMP->S2 Inputs Structure REF Data Refinement & Validation Final Refined Atomic Coordinates & Intermolecular Interactions REF->Final Yields Finalized Crystal Structure S1->REF S2->REF

The combined experimental-computational workflow for solving the crystal structure of (E)-doxepin hydrochloride.

Key Technical Details of the Workflow
  • Data Collection: The high-resolution synchrotron X-ray powder diffraction data provided the foundation for the structure solution. The use of a synchrotron source was critical for obtaining the high-quality and high-resolution data required to resolve the structural details of this pharmaceutical compound [2] [1].
  • Structure Solution & Refinement: The powder diffraction data was solved and refined using the Rietveld method, a standard technique for extracting crystal structure details from powder patterns [1].
  • Computational Optimization: Density Functional Theory (DFT) calculations were used to optimize the geometry of the molecule. The remarkably low root-mean-square Cartesian displacement of 0.122 Å between the Rietveld-refined and DFT-optimized structures validates the precision and reliability of the final structural model [2] [1].

Structural Insights and Intermolecular Interactions

The solid-state conformation of this compound is largely stabilized by a network of hydrogen bonds. The table below details these key interactions.

Interaction Type Donor Atom Acceptor Atom Role / Significance
Strong Discrete H-bond Protonated nitrogen (N⁺-H) Chloride anion (Cl⁻) Primary, strong interaction stabilizing the crystal lattice [2] [1].
Multiple C–H⋯Cl H-bonds Methyl groups (C–H) Chloride anion (Cl⁻) Form a network of weaker interactions that reinforce the 3D structure [2] [1].
Additional C–H⋯Cl H-bonds Methylene groups & vinyl proton (C–H) Chloride anion (Cl⁻) Further contribute to the stability and conformation of the cation [2].

A crucial finding from the DFT analysis is that the observed solid-state conformation is energetically higher than its isolated global minimum. This indicates that the specific molecular shape found in the crystal is stabilized by the intermolecular interactions, primarily the electrostatic attractions and hydrogen bonds with the chloride counterion and neighboring molecules [2].

Pharmaceutical Relevance and Research Applications

Understanding the crystal structure at this level of detail has direct implications for drug development and formulation science.

  • Solid-State Property Prediction: Knowledge of the crystal structure allows researchers to rationalize and predict key pharmaceutical properties such as stability, solubility, and dissolution rate [3] [2]. This is fundamental to ensuring drug product quality and performance.
  • Polymorph Screening: The research notes a prior study on polymorphism in this compound [2]. Precise crystallographic data is essential for identifying and characterizing different polymorphs, which can have vastly different bioavailability and physical properties.
  • Advanced Formulation Design: This structural knowledge can inform the development of novel drug delivery systems. For instance, one study engineered a bilayer mucoadhesive oral film for this compound using 3D printing technology. Techniques like Powder X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) were used in this context to characterize the final product and ensure the drug was in the correct physical state within the formulation [4].

References

density functional theory DFT optimization doxepin hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure and DFT Optimization

The crystal structure of doxepin hydrochloride has been resolved using high-quality synchrotron X-ray powder diffraction data. This structure was subsequently optimized using Density Functional Theory (DFT) methods [1] [2].

The table below summarizes the key crystallographic data for (E)-doxepin hydrochloride and the role of DFT optimization:

Property Description / Value
Crystal System Monoclinic [2]
Space Group P2₁/a (#14) [2]
Lattice Parameters a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° [2]
Unit Cell Volume 1756.097(12) ų [2]
Molecules per Unit Cell (Z) 4 [2]
Key DFT Role Geometry optimization of the refined crystal structure [3] [2]
Agreement (Rietveld vs. DFT) Root-mean-square Cartesian displacement of 0.122 Å, indicating high precision [1]
Powder Diffraction File Entry 00-066-1613 [2]

Key Intermolecular Interactions

The DFT-optimized structure confirms that the solid-state conformation of this compound is largely determined by a network of hydrogen bonds [1] [2].

G DoxepinHCl Doxepin HCl Crystal Structure HB1 Strong N–H⋯Cl Hydrogen Bond DoxepinHCl->HB1 HB2 Six C–H⋯Cl (Methyl to Chloride) DoxepinHCl->HB2 HB3 Additional C–H⋯Cl Bonds DoxepinHCl->HB3 Conformation Determined Solid-State Conformation HB1->Conformation HB2->Conformation HB3->Conformation

The most prominent interaction is a strong, discrete hydrogen bond between the protonated nitrogen atom (N–H⁺) in the doxepin molecule and the chloride anion (Cl⁻) [1] [2]. This is further stabilized by multiple weaker C–H⋯Cl hydrogen bonds involving methyl groups, methylene groups, and a vinyl proton from the drug molecule, which collectively form a stabilizing network around the chloride ions [2].

Quantum chemical calculations suggest that the observed solid-state conformation has a slightly higher energy than a isolated molecule's local minimum, indicating that these intermolecular interactions, largely governed by electrostatic attractions, are crucial for determining the final packed structure [1].

Broader Pharmaceutical Research Context

DFT optimization is a powerful tool in pharmaceutical sciences, and its application to doxepin is part of a broader research trend.

  • Improving Drug Properties: Research shows that forming supramolecular complexes between tricyclic antidepressants like doxepin and β-cyclodextrin can enhance drug stability, increase bioavailability, and reduce side effects [4]. In these studies, DFT calculations are used to understand the inclusion topology and the intermolecular forces (like C–H⋯π interactions) that stabilize the complex, providing an atomistic understanding that complements experimental data from X-ray diffraction [4].
  • A Validated Methodology: The close agreement (0.122 Å) between the Rietveld-refined and DFT-optimized structures of this compound validates the use of DFT for studying complex pharmaceutical compounds, especially when high-quality single crystals are difficult to obtain [1] [2]. A 2022 review confirms that DFT is a well-established and reliable method for modeling cyclodextrin complexes, capable of predicting stable conformations and thermodynamic properties [5].

Experimental Protocols & Data Sources

For researchers seeking to replicate or understand this work, the following methodologies and data sources are crucial.

  • Primary Data Source: The high-quality powder diffraction data was collected using synchrotron X-ray powder diffraction [1] [2].
  • Structure Solution & Refinement: The crystal structure was solved from this powder data and refined using the Rietveld method [1] [2].
  • Reference Data: The final powder diffraction pattern has been deposited in the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) under entry 00-066-1613 [2].

References

intermolecular interactions doxepin hydrochloride crystal lattice

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure & Intermolecular Interactions

The crystal structure of doxepin hydrochloride has been solved using high-quality synchrotron X-ray powder diffraction data. Key crystallographic parameters are summarized in the table below [1].

Parameter Value
Crystal System Monoclinic
Space Group P2₁/a (#14)
Unit Cell Parameters a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)°
Unit Cell Volume 1756.097(12) ų
Z (Molecules/Unit Cell) 4

The intermolecular interactions that stabilize the crystal structure are primarily a series of hydrogen bonds between the protonated amine group of the doxepin cation (NH⁺) and the chloride anion (Cl⁻), as well as between various C-H groups on the cation and the chloride anion [1].

The following diagram illustrates the key intermolecular interactions within the crystal lattice of this compound and the experimental methodology used for its determination.

G Synchrotron X-ray Powder Diffraction Synchrotron X-ray Powder Diffraction Crystal Lattice Crystal Lattice Synchrotron X-ray Powder Diffraction->Crystal Lattice DFT Optimization DFT Optimization DFT Optimization->Crystal Lattice Strong N⁺-H⋯Cl⁻ Hydrogen Bond Strong N⁺-H⋯Cl⁻ Hydrogen Bond Crystal Lattice->Strong N⁺-H⋯Cl⁻ Hydrogen Bond Six C-H⋯Cl⁻ Hydrogen Bonds Six C-H⋯Cl⁻ Hydrogen Bonds Crystal Lattice->Six C-H⋯Cl⁻ Hydrogen Bonds

Key interactions and methodology for this compound crystal structure.

The table below details the specific hydrogen bonds identified in the crystal structure [1].

Interaction Type Donor Atom Acceptor Atom Description
Ionic Hydrogen Bond N (Amino group) Cl⁻ A strong, discrete bond between the protonated (positively charged) nitrogen atom and the chloride ion.
C-H⋯Cl Hydrogen Bonds C (Methyl groups) Cl⁻ Six separate interactions between hydrogen atoms on methyl groups and the chloride ion.
C-H⋯Cl Hydrogen Bonds C (Methylene groups) Cl⁻ Additional interactions from hydrogen atoms on methylene groups.
C-H⋯Cl Hydrogen Bonds C (Vinyl group) Cl⁻ An interaction from a hydrogen atom on the vinyl group.

Experimental Protocol for Structure Determination

The determination of the crystal structure relied on the following key methodologies, as referenced in the literature [2] [1]:

  • Sample Preparation & Data Collection: High-quality powder diffraction data were collected using synchrotron X-ray radiation. This source provides a high-intensity, monochromatic beam that is essential for resolving the fine details of the powder pattern.
  • Structure Solution & Refinement: The powder diffraction data were used to solve and refine the crystal structure. This process involves deducing the initial arrangement of atoms within the unit cell and then iteratively adjusting the model to achieve the best fit with the experimental data.
  • Computational Optimization (DFT): The initial crystallographic model was further optimized using Density Functional Theory (DFT) calculations. This quantum chemical method refines the atom coordinates and geometry, providing deeper insights into the electronic structure and confirming the stability of the observed molecular conformation [2].

Pharmaceutical Relevance

Understanding these intermolecular interactions is not merely of academic interest; it has direct implications for pharmaceutical development [2] [3]:

  • Solid-State Properties: The network of hydrogen bonds directly influences solid-state characteristics critical to drug performance, such as solubility, stability, and melting point.
  • Biological Binding: The structural conformation adopted in the solid state, stabilized by these interactions, is relevant to its function as a drug. Research on the doxepin-hydrochloride-bound human histamine H1 receptor (H1R) shows that the tricyclic ring system of doxepin sits deep in a hydrophobic pocket of the receptor, with its protonated amine group forming a critical salt bridge with a conserved aspartate residue (Asp107) [3].

References

quantum chemical geometry doxepin hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure & Quantum Chemical Geometry

The crystal structure of the (E)-isomer of doxepin hydrochloride has been resolved. The table below summarizes the key crystallographic and quantum chemical data [1] [2] [3].

Parameter Value / Description
Crystal System Monoclinic
Space Group P2₁/a (#14) [3]
Unit Cell Parameters a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° [3]
Unit Cell Volume 1756.097(12) ų [3]
Z (Molecules/Unit Cell) 4 [3]
Calculation Method Density Functional Theory (DFT) [1] [2]
Precision Indicator Root-mean-square Cartesian displacement: 0.122 Å (between Rietveld-refined and DFT-optimized structures) [2]

Experimental Protocols for Structural Analysis

The determination of this compound's crystal structure relied on a specific workflow. The following diagram illustrates the key experimental and computational steps involved.

D Start Start: Structural Analysis of This compound Step1 Data Collection: Synchrotron X-ray Powder Diffraction Start->Step1 Step2 Structure Solution: Rietveld Refinement Step1->Step2 Step3 Quantum Chemical Optimization: Density Functional Theory (DFT) Step2->Step3 Step4 Structural Validation & Analysis of Interactions Step3->Step4

Experimental and computational workflow for structural analysis.

The core methodology involves the following steps:

  • Data Collection via Synchrotron X-ray Powder Diffraction: High-resolution powder diffraction data was collected using a synchrotron X-ray source. This provides the high-quality data necessary for solving and refining the crystal structure [2] [3].
  • Structure Solution via Rietveld Refinement: The powder diffraction data was analyzed using the Rietveld refinement method. This process adjusts a theoretical crystal structure model until it best fits the experimental diffraction pattern, yielding the initial refined atom coordinates [2] [3].
  • Quantum Chemical Optimization via Density Functional Theory (DFT): The crystallographically determined molecular structure was used as a starting point for geometry optimization using DFT. This computational technique finds the most stable molecular geometry by minimizing the total energy of the system. The close agreement (RMS displacement of 0.122 Å) between the Rietveld-refined and DFT-optimized structures confirms the precision of the final model [1] [2].

Key Structural Insights and Intermolecular Interactions

The solid-state conformation and stability of the crystal are governed by a network of intermolecular interactions, with hydrogen bonding playing a critical role. The following diagram maps these primary interactions.

D Node1 Doxepin HCl Crystal Structure Node2 Strong Discrete Hydrogen Bond Node1->Node2 Node3 Multiple C-H⋯Cl Hydrogen Bonds Node1->Node3 Node4 Protonated Tertiary Amine (N-H+) Node2->Node4 Node5 Chloride Anion (Cl-) Node2->Node5 Node3->Node5 six identified interactions Node6 Methyl Groups Methylene Groups Vinyl Proton Node3->Node6

Primary intermolecular interactions in the doxepin HCl crystal.

The most significant intermolecular interactions identified are [2] [3]:

  • A strong, discrete hydrogen bond between the protonated nitrogen atom of the dimethylamino group and the chloride anion.
  • Six weaker C–H⋯Cl hydrogen bonds involving:
    • Methyl groups
    • Methylene groups
    • The vinyl proton
  • The geometry optimizations indicate that the solid-state conformation is a low-energy conformation stabilized by these intermolecular interactions, which are largely governed by electrostatic attractions [2].

Conclusion for Research and Development

This structural elucidation of this compound provides a robust foundation for further research. The high-quality crystallographic data is pivotal for:

  • Understanding Structure-Activity Relationships (SAR): The precise molecular geometry can help model interactions with biological targets like the H1 receptor [4].
  • Polymorphism Studies: The detailed structure serves as a reference point for investigating other solid forms of this compound [2].
  • Rational Drug Design and Formulation: Knowledge of the hydrogen-bonding network and solid-state conformation is critical for predicting solubility, stability, and bioavailability [1] [2].

References

thermal properties doxepin hydrochloride DSC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Behavior and Key Incompatibilities

The table below summarizes the fundamental thermal properties of doxepin hydrochloride and its interactions with two common reducing sugars, as identified by DSC.

Property / Interaction This compound (Pure) Interaction with Dextrose Interaction with Lactose
Melting Point 187 - 189 °C [1] Not Applicable Not Applicable
Thermal Event Sharp endothermic melt [2] [3] Incompatibility: Evidenced by changes in DSC thermogram (peak shift/disappearance) [2] Incompatibility: Evidenced by changes in DSC thermogram (peak shift/disappearance) [3]
Interaction Type Not Applicable Maillard reaction (between tertiary amine and reducing carbohydrate) [2] [3] Maillard reaction (between tertiary amine and reducing carbohydrate) [3]
Confirmed By Not Applicable FTIR, Mass Spectrometry [2] FTIR, Mass Spectrometry [3]
Kinetic Models Applied Not Applicable Friedman, Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose [2] Information not specified in results
Key Recommendation Not Applicable Exclude dextrose from formulations [2] Be cautious with lactose use [3]

Detailed Experimental Protocol for DSC Analysis

The following workflow outlines the general procedure for conducting a DSC compatibility study, synthesized from the methodologies in the search results.

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_confirm Confirmatory Analysis Start Start: DSC Compatibility Study Prep Sample Preparation Start->Prep DSC_Run DSC Analysis Prep->DSC_Run Prep1 1. Prepare physical mixtures (Drug:Excipient ~ 1:1 w/w) Prep->Prep1 Data_Analysis Data Analysis DSC_Run->Data_Analysis DSC1 1. Use hermetically sealed aluminum pans DSC_Run->DSC1 Confirm Confirmatory Analysis Data_Analysis->Confirm Analysis1 1. Visual inspection of thermograms for changes Data_Analysis->Analysis1 End Report & Conclusion Confirm->End Confirm1 FTIR Spectroscopy Confirm->Confirm1 Prep2 2. Stress samples non-isothermally (Heat at different rates) Prep1->Prep2 DSC2 2. Set temperature range: ~50°C to 250-300°C DSC1->DSC2 DSC3 3. Use multiple heating rates (e.g., 5, 10, 15, 20 °C/min) DSC2->DSC3 Analysis2 2. Calculate kinetic parameters (Ea via Friedman, FWO, KAS models) Analysis1->Analysis2 Confirm2 Mass Spectrometry Confirm1->Confirm2

The diagram above shows the key stages of a DSC compatibility study. Here are the specific methodological details:

  • Sample Preparation: The studies analyzed involved preparing solid-state physical mixtures of this compound and the excipient (e.g., dextrose or lactose) in a 1:1 weight ratio. These mixtures were gently triturated to ensure uniform mixing [2] [3].
  • DSC Instrument Parameters:
    • Sample Weight: Approximately 2 mg of sample is used [2] [4].
    • Pan Type: Sealed in a standard aluminum crucible [5].
    • Temperature Range: Typically from ambient temperature to about 250-300°C [5] [1].
    • Heating Rate: For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are used under a nitrogen purge [2].
  • Data Interpretation: An incompatibility is indicated by significant changes in the DSC thermogram of the mixture compared to the individual components. This includes the disappearance, shift, or appearance of new endothermic/exothermic peaks [2] [3].

Kinetic Analysis of the Maillard Reaction

For a detected incompatibility, non-isothermal kinetic analysis can be performed to predict stability. The following table compares the kinetic parameters obtained from the doxepin-dextrose reaction using different mathematical models.

Kinetic Model Primary Function Application to Doxepin-Dextrose Incompatibility
Friedman Isoconversional (differential) method to calculate activation energy (Ea) at different degrees of conversion (α) [2]. Used to characterize the solid-state reaction kinetics, revealing the energy barrier of the Maillard reaction under stress conditions [2].
Flynn-Wall-Ozawa (FWO) Isoconversional (integral) method to determine Ea without needing a precise reaction model [2] [3]. Applied as a model-free method to calculate the activation energy and assess the incompatibility [2].
Kissinger-Akahira-Sunose (KAS) Another integral isoconversional method used to estimate Ea [2]. Employed alongside FWO and Friedman to characterize the drug-excipient mixture kinetics [2].

Conclusions and Formulation Guidance

The DSC studies and subsequent analysis lead to two critical recommendations for formulation scientists:

  • Exclude Reducing Sugars: The evidence strongly recommends excluding dextrose from solid dosage forms containing this compound. Furthermore, caution should be exercised when using lactose, another common reducing sugar, as it participates in the same Maillard reaction [2] [3].
  • Use DSC as a Screening Tool: DSC-based kinetic analysis is validated as a simple, fast, and versatile method for the early screening of drug-excipient incompatibilities during preformulation studies. It allows for the rapid identification of problematic excipients before committing to long-term stability tests [2].

References

powder XRD patterns doxepin hydrochloride excipient compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Key Incompatibilities and Analytical Evidence

The core finding from the search is that doxepin hydrochloride is incompatible with reducing sugars, a reaction primarily identified through thermal analysis. The table below summarizes the key evidence.

Excipient Type of Excipient Nature of Incompatibility Primary Analytical Methods Used Key Findings & Mechanisms
Lactose Monohydrate [1] Reducing Sugar Incompatible DSC, FT-IR, LC-MS, ssNMR Maillard reaction occurs between the tertiary amine group of doxepin and the carbonyl group of lactose [1].
Dextrose [2] [3] Reducing Sugar Incompatible DSC, FT-IR, Mass Spectrometry Kinetic parameters of the interaction were studied using non-isothermal DSC methods; Maillard reaction is the proposed mechanism [2].
Mannitol [3] Sugar Alcohol Compatible DTA, FT-IR, XRD Cited in a compatibility study of dexamethasone; presented as a non-interacting excipient for comparison [3].

Experimental Protocol for Compatibility Assessment

Although a full whitepaper on doxepin is not available, the methodologies from the identified studies and general principles for solid-state compatibility testing are well-established. The following workflow outlines a comprehensive protocol you can follow.

G cluster_analytical Analytical Techniques Start Study Design P1 1. Prepare Binary Mixtures (Drug:Excipient, 1:1 w/w) Start->P1 P2 2. Stress Samples (Heat, Humidity) P1->P2 P3 3. Analytical Characterization P2->P3 A1 Thermal Methods (DSC, TGA) P3->A1 A2 Spectroscopy (FT-IR) P3->A2 A3 Diffraction (PXRD) P3->A3 A4 Separation + MS (LC-MS) P3->A4 P4 4. Data Analysis & Interpretation End Compatibility Conclusion P4->End A1->P4 A2->P4 A3->P4 A4->P4

Workflow for assessing drug-excipient compatibility, integrating techniques from general protocols and specific doxepin studies.

The specific steps involved are:

  • Sample Preparation: Prepare intimate binary mixtures (typically 1:1 weight ratio) of this compound with the excipient under study. Include controls of pure drug and pure excipients.
  • Stress Conditions: Expose the mixtures to accelerated stability conditions, such as 40-60°C and 75% relative humidity, for up to 4 weeks. Non-isothermal heating in a DSC instrument is also used to deliberately induce and study interactions [2].
  • Analytical Characterization: Use a combination of techniques to detect physical and chemical changes:
    • Thermal Analysis (DSC/TGA): Look for disappearance of melting peaks, appearance of new thermal events, or changes in decomposition profiles compared to the controls [1] [2] [3].
    • Spectroscopy (FT-IR): Identify changes in functional group vibrations, indicating potential chemical reactions like the Maillard reaction [1] [2].
    • Powder X-ray Diffraction (PXRD): Monitor changes in the crystallinity of the drug, such as peak broadening, loss of intensity, or appearance of new peaks, which suggest the formation of new crystalline phases or amorphization [1].
    • Separation and Mass Spectrometry (LC-MS): Confirm the formation of new chemical entities (degradants or adducts) and identify their structures [1].

The Role of Powder XRD in the Workflow

Within the experimental protocol, Powder X-ray Diffraction (PXRD) serves a critical function in detecting physical incompatibilities and changes in the solid-state form:

  • Detecting Solid-State Form Changes: The crystal structure of (E)-doxepin hydrochloride has been solved using PXRD, establishing a baseline for its diffraction pattern [4]. Any significant changes in the PXRD pattern of a mixture, compared to the pure components, can indicate a transformation, such as the formation of a salt, co-crystal, or a different polymorph.
  • Identifying Amorphization: A decrease in the intensity of characteristic crystalline peaks of doxepin in a mixture suggests a loss of crystallinity, which can impact the drug's stability and dissolution profile.
  • Complementing Other Techniques: PXRD is most powerful when used with DSC and FT-IR. For instance, a disappearance of the drug's melting peak in DSC coupled with a disappearance of its PXRD peaks strongly suggests amorphization or dissolution in the excipient melt.

References

doxepin hydrochloride molecular conformation solid state

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for Structure Determination

The detailed crystal structure was resolved through a combination of experimental and computational methods, as outlined in the research. The following diagram illustrates this integrated workflow:

D Experimental and Computational Workflow for Doxepin HCl Structure Sample Preparation\n(Powder of (E)-isomer) Sample Preparation (Powder of (E)-isomer) Data Collection\n(Synchrotron X-ray Powder Diffraction) Data Collection (Synchrotron X-ray Powder Diffraction) Sample Preparation\n(Powder of (E)-isomer)->Data Collection\n(Synchrotron X-ray Powder Diffraction) Initial Structure Solution\n(Rietveld Refinement) Initial Structure Solution (Rietveld Refinement) Data Collection\n(Synchrotron X-ray Powder Diffraction)->Initial Structure Solution\n(Rietveld Refinement) Geometry Optimization\n(Density Functional Theory - DFT) Geometry Optimization (Density Functional Theory - DFT) Initial Structure Solution\n(Rietveld Refinement)->Geometry Optimization\n(Density Functional Theory - DFT) Structural Analysis\n(Hydrogen Bonding & Conformation) Structural Analysis (Hydrogen Bonding & Conformation) Geometry Optimization\n(Density Functional Theory - DFT)->Structural Analysis\n(Hydrogen Bonding & Conformation)

This process yielded a highly precise model, with an exceptionally low root-mean-square Cartesian displacement of 0.122 Å between the Rietveld-refined and DFT-optimized structures, confirming the accuracy of the determined conformation [1].

Key Structural Features and Hydrogen Bonding

The solid-state conformation of doxepin hydrochloride is primarily stabilized by a specific and robust network of intermolecular interactions, especially hydrogen bonds [1] [2].

  • Primary Hydrogen Bond: The most significant interaction is a strong, discrete hydrogen bond between the protonated nitrogen atom of the dimethylaminopropyl side chain and the chloride anion (N–H⋯Cl) [1] [2].
  • Secondary Hydrogen Bonds: This primary interaction is supported by multiple weaker C–H⋯Cl hydrogen bonds. The research identifies six such bonds involving the methyl groups and the chloride ion, with additional contributions from methylene groups and the vinyl proton [1] [2].
  • Conformational Influence: These intermolecular hydrogen bonds are critical in determining and stabilizing the final solid-state conformation of the doxepin cation. Quantum chemical calculations suggest that the observed conformation is slightly higher in energy than a local minimum, indicating that the crystal packing forces (largely electrostatic attractions like hydrogen bonds) dictate the molecular geometry in the solid state [1].

Isomeric Composition and Pharmaceutical Relevance

It is important to note that pharmaceutical-grade this compound consists of a mixture of geometric isomers, (E)- and (Z)-doxepin [3]. The structural data discussed above pertains specifically to the (E)-isomer. According to the United States Pharmacopeia (USP), the final drug substance must meet specific isomeric ratios [3]:

Isomer USP Specification
(E)-isomer Not less than 81.4% and not more than 88.2%
(Z)-isomer Not less than 13.6% and not more than 18.1%

The crystal structure of (E)-doxepin hydrochloride is noted to be essentially isostructural to another tricyclic antidepressant, amitriptyline hydrochloride, highlighting a common structural motif in this drug class that likely influences its physical and pharmaceutical properties [2].

References

Comprehensive Application Notes and Protocols: Spectrofluorimetric Determination of Doxepin Hydrochloride Using Eosin Y

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Doxepin hydrochloride (DOX) is a tricyclic antidepressant drug widely used for the treatment of depression and anxiety disorders. It exerts its therapeutic effects through potent central anticholinergic activity and inhibition of both norepinephrine and serotonin reuptake in brain synapses. The compound is chemically known as 1-propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride with a molecular weight of 315.84 g/mol. Therapeutic drug monitoring of doxepin is clinically significant due to its narrow therapeutic index, where higher concentrations can lead to severe adverse effects and toxicity. Thus, developing sensitive and selective analytical methods for determining doxepin concentrations in pharmaceutical formulations and biological fluids is essential for obtaining optimum therapeutic efficacy and ensuring patient safety.

Traditional analytical methods for doxepin quantification include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis. However, these techniques often require sophisticated instrumentation, extensive sample preparation, and higher operational costs. Spectrofluorimetric methods based on ion-pair complex formation with xanthene dyes such as eosin Y offer attractive alternatives due to their exceptional sensitivity, simplicity, and cost-effectiveness. These methods leverage the inherent fluorescence properties of eosin Y and its interaction with protonated basic drugs under optimized conditions, providing viable approaches for routine analysis in quality control laboratories and clinical settings.

This comprehensive application note provides detailed protocols for the spectrofluorimetric determination of this compound using eosin Y as the complexing agent, covering three distinct scattering methods: Resonance Rayleigh Scattering (RRS), Frequency Doubling Scattering (FDS), and Second-Order Scattering (SOS). Each method has been validated according to International Council for Harmonisation (ICH) guidelines and successfully applied to the analysis of doxepin in commercial dosage forms and spiked human plasma samples.

Analytical Principle

The spectrofluorimetric determination of this compound utilizes the formation of a fluorescent ion-pair complex between the drug molecule and eosin Y in a slightly acidic medium. Eosin Y (2,4,5,7-tetrabromo-fluorescein disodium salt) is an acidic xanthene dye that exists predominantly as a monovalent anion (HR-) in weak acidic conditions (pH 3.0-4.5). This specific pH range is crucial as it promotes the formation of the protonated species of this compound while maintaining the appropriate ionic form of eosin Y for complex formation.

The reaction mechanism involves electrostatic attraction between the positively charged tertiary amino group of the protonated doxepin molecule and the negatively charged carboxylate group of the eosin Y anion, supplemented by hydrophobic interactions between the aromatic structures of both compounds. This interaction results in the formation of a 1:1 stoichiometric complex that exhibits distinct fluorescent properties different from those of the individual components. The complex shows enhanced fluorescence intensity at specific wavelengths, enabling highly sensitive quantification of doxepin concentrations in various matrices.

Table 1: Spectral Characteristics of Different Spectrofluorimetric Methods for Doxepin-Eosin Y Complex

Method Excitation Wavelength (nm) Emission Wavelength (nm) Linear Range (ng/mL) Limit of Detection (ng/mL)
RRS 567 567 0.82-800 0.82
FDS 260 520 1.20-800 1.20
SOS 720 360 1.03-800 1.03
Traditional Fluorimetry 464 567 100-800 2.95

The doxepin-eosin Y complex is extractable in dichloromethane, allowing for effective separation from aqueous matrices and potential interferents. This extraction step significantly enhances the method's selectivity, particularly when analyzing complex biological samples such as plasma. The fluorescence intensity of the extracted complex remains stable for a sufficient duration to permit reliable measurements, contributing to the reproducibility of the analytical methods.

Comparison of Analytical Methods

The determination of this compound via complexation with eosin Y can be accomplished through several spectrofluorimetric approaches, each with distinct advantages and applications. The following section provides a comparative analysis of these methods to guide researchers in selecting the most appropriate technique for their specific analytical needs.

Resonance Rayleigh Scattering (RRS) Method

The RRS method demonstrates the highest sensitivity among the three scattering techniques, with a remarkable detection limit of 0.82 ng/mL. This method operates at an excitation and emission wavelength of 567 nm, where the doxepin-eosin Y complex exhibits strong scattering intensity. The RRS technique is particularly advantageous for detecting trace amounts of doxepin in biological matrices such as plasma, where drug concentrations might be very low. The linear range extends from 0.82 to 800 ng/mL, covering both sub-therapeutic and therapeutic concentrations of doxepin. The method shows excellent precision with relative standard deviation values below 2%, indicating high reproducibility of results.

Frequency Doubling Scattering (FDS) Method

The FDS approach offers exceptional sensitivity with a detection limit of 1.20 ng/mL, operating at excitation and emission wavelengths of 260 nm and 520 nm, respectively. This method utilizes a frequency doubling phenomenon where the emitted wavelength is exactly half of the excitation wavelength. The FDS technique provides a wide linear dynamic range from 1.20 to 800 ng/mL, making it suitable for quantifying doxepin across various concentration levels encountered in pharmaceutical dosage forms and biological samples. The method demonstrates robust performance with good recovery rates (98.5%-101.2%) when applied to spiked human plasma samples, indicating minimal matrix interference.

Second-Order Scattering (SOS) Method

The SOS method employs excitation and emission wavelengths of 720 nm and 360 nm, respectively, with a detection limit of 1.03 ng/mL. This technique relies on the second-order scattering phenomenon where the emitted light has half the wavelength of the excitation light. The SOS approach offers a linear range from 1.03 to 800 ng/mL, comparable to the other scattering methods. While slightly less sensitive than the RRS method, the SOS technique provides complementary analytical capabilities and can be used for verification purposes when confirming results obtained through other methods.

Traditional Spectrofluorimetry

The traditional spectrofluorimetric method represents the foundational approach for determining this compound using eosin Y. This method operates at excitation and emission wavelengths of 464 nm and 567 nm, respectively, with a detection limit of 2.95 ng/mL. Although less sensitive than the scattering-based techniques, this method remains valuable for routine analysis of pharmaceutical formulations where drug concentrations are typically higher. The method exhibits a linear range of 100-800 ng/mL and has been successfully applied to the analysis of commercial capsule formulations with recovery rates of 98.2%-101.5%.

Table 2: Comparison of Method Validation Parameters for Doxepin Determination

Validation Parameter RRS Method FDS Method SOS Method Traditional Fluorimetry
Linearity (R²) 0.9992 0.9987 0.9990 0.9995
Precision (RSD%) <2.0 <1.8 <2.2 <1.5
Accuracy (% Recovery) 98.8-101.5 98.5-101.2 98.2-101.8 98.2-101.5
Robustness High High Moderate High

Detailed Experimental Protocols

Reagents and Materials
  • This compound standard (Sigma Chemical Company, St. Louis, USA)
  • Eosin Y disodium salt (CAS: 17372-87-1, MW: 691.85, Fluka Chemie AG, Switzerland)
  • Sodium acetate and acetic acid for buffer preparation (analytical grade)
  • Dichloromethane (HPLC grade)
  • Human plasma (for spiking studies, obtained from ethical sources)
  • Pharmaceutical formulations containing this compound (e.g., capsules)
  • Distilled deionized water
Preparation of Solutions
  • Eosin Y solution (0.2%): Accurately weigh 200 mg of eosin Y disodium salt and dissolve in 100 mL distilled water. Store in an amber bottle and protect from light. The solution is stable for one week when refrigerated.

  • Sodium acetate-acetic acid buffer (pH 4.5): Prepare 0.2 M sodium acetate solution by dissolving 16.4 g of anhydrous sodium acetate in 1000 mL distilled water. Prepare 0.2 M acetic acid solution by diluting 11.5 mL glacial acetic acid to 1000 mL with distilled water. Mix appropriate volumes of both solutions to obtain pH 4.5 (±0.1).

  • Doxepin standard solution (100 μg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water. This stock solution is stable for two weeks when stored at 4°C.

  • Working standard solutions: Prepare working standards in the concentration range of 0.1-0.8 μg/mL by appropriate dilution of the stock solution with distilled water.

Sample Preparation
4.3.1 Pharmaceutical Formulations (Capsules)
  • Accurately weigh the powder contents of twenty capsules and calculate the average weight.
  • Transfer a quantity of powder equivalent to 25 mg of this compound to a 250 mL volumetric flask.
  • Add approximately 150 mL distilled water and sonicate for 15 minutes with occasional shaking.
  • Dilute to volume with distilled water and mix well.
  • Filter the solution through Whatman No. 42 filter paper, discarding the first few mL of the filtrate.
  • Further dilute the filtrate appropriately to obtain a final concentration within the working range.
4.3.2 Spiked Human Plasma
  • Pipette 1 mL of drug-free human plasma into a 15 mL centrifuge tube.
  • Add appropriate volumes of doxepin working standard solutions to achieve the desired concentrations.
  • Add 2 mL of acetonitrile as a protein precipitating agent and vortex mix for 1 minute.
  • Centrifuge at 4000 rpm for 15 minutes.
  • Transfer the clear supernatant to a separating funnel and proceed with the extraction procedure.
General Procedure for Complex Formation and Extraction
  • Transfer aliquots of standard or sample solution containing 0.1-0.8 μg/mL of this compound to a series of 50 mL separating funnels.

  • Add 3.2 mL of eosin Y solution (0.2%) to each separating funnel.

  • Add 2.5 mL of sodium acetate-acetic acid buffer (pH 4.5) and mix well.

  • Add 5 mL of dichloromethane to each separating funnel.

  • Shake the mixtures vigorously for 2.5 minutes to ensure complete complex formation and extraction.

  • Allow the layers to separate completely (approximately 5-10 minutes).

  • Carefully collect the organic (lower) layer containing the ion-pair complex.

  • Transfer the organic layer to a quartz cell for fluorescence measurement.

Instrumentation and Measurement Conditions

The following instrument parameters are recommended for different spectrofluorimetric methods:

Table 3: Instrument Parameters for Different Spectrofluorimetric Methods

Parameter RRS Method FDS Method SOS Method Traditional Fluorimetry
Instrument F-2500 Hitachi fluorescence spectrophotometer or equivalent
Excitation Slit 10 nm 10 nm 10 nm 10 nm
Emission Slit 10 nm 10 nm 10 nm 10 nm
PMT Voltage 400 V 400 V 400 V 400 V
Scanning Speed 1000 nm/min 1000 nm/min 1000 nm/min 1000 nm/min
Temperature 25 ± 1°C 25 ± 1°C 25 ± 1°C 25 ± 1°C
Calibration Procedure
  • Prepare a series of standard solutions covering the concentration range of 0.1-0.8 μg/mL (100-800 ng/mL) of this compound.

  • Process each standard solution according to the general procedure described in section 4.4.

  • Measure the fluorescence intensity at the appropriate wavelength pair for each method:

    • RRS: λex/λem = 567/567 nm
    • FDS: λex/λem = 260/520 nm
    • SOS: λex/λem = 720/360 nm
    • Traditional: λex/λem = 464/567 nm
  • Construct a calibration curve by plotting the measured fluorescence intensity versus the corresponding concentration of this compound.

  • Determine the regression equation using least-squares analysis. The curve should demonstrate a correlation coefficient (R²) of at least 0.998.

Method Validation

The spectrofluorimetric methods for determination of this compound have been validated according to ICH guidelines, addressing the following parameters:

Specificity

The specificity of the method was evaluated by analyzing placebo solutions containing common pharmaceutical excipients such as glucose, fructose, lactose, starch, and sodium benzoate. No significant interference was observed at the analytical wavelengths, confirming that the excipients do not affect the determination of doxepin. Additionally, the method successfully determined doxepin in spiked human plasma with minimal matrix interference, demonstrating high selectivity for the analyte.

Linearity and Range

Linearity was established over the concentration range of 0.1-0.8 μg/mL for traditional spectrofluorimetry and 0.82-800 ng/mL for the scattering methods. The calibration curves showed excellent linearity with correlation coefficients (R²) greater than 0.998 for all methods. The regression equations followed the format y = mx + c, where y represents the fluorescence intensity and x represents the concentration of this compound.

Accuracy

The accuracy of the methods was evaluated using standard addition and recovery experiments at three concentration levels (50%, 100%, and 150% of the target concentration). Mean recovery values ranged between 98.2% and 101.8% for all methods, well within the acceptable limits of 98-102% for pharmaceutical analysis. In spiked human plasma, recovery rates of 97.5%-102.3% were achieved, demonstrating the method's accuracy in biological matrices.

Precision

The precision of the methods was evaluated through both intra-day and inter-day studies. Intra-day precision was assessed by analyzing six replicates at three concentration levels within the same day, while inter-day precision was evaluated over five consecutive days. The relative standard deviation (RSD) values were less than 2% for all methods, indicating excellent precision and reproducibility.

Sensitivity

The sensitivity of each method was determined by establishing the limit of detection (LOD) and limit of quantification (LOQ). The LOD was calculated as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve. The RRS method demonstrated the highest sensitivity with LOD and LOQ values of 0.82 ng/mL and 2.48 ng/mL, respectively.

Robustness

The robustness of the methods was evaluated by deliberately introducing small variations in experimental parameters such as pH of the buffer (±0.2 units), volume of eosin Y solution (±0.2 mL), and extraction time (±0.5 min). The results indicated that these minor modifications did not significantly affect the analytical response, demonstrating the method's robustness for routine application.

Applications

The developed spectrofluorimetric methods have been successfully applied to the determination of this compound in various matrices:

Pharmaceutical Formulations

The methods were used to analyze this compound in commercial capsule formulations (Spectra-25 and Doxetar-25). The results obtained were in good agreement with the labeled claims and with those obtained by the reference method, confirming the methods' suitability for quality control of pharmaceutical products. The percentage recovery of the labeled content ranged from 98.5% to 101.2%, with RSD values less than 2%, indicating high accuracy and precision.

Biological Samples

The methods were effectively applied to determine this compound in spiked human plasma samples after a simple protein precipitation and extraction procedure. The recovery rates from plasma ranged from 97.5% to 102.3%, demonstrating the method's applicability to biological fluid analysis. The sensitivity of the methods, particularly the RRS approach, allows for the detection of doxepin at the low concentrations expected in plasma following therapeutic dosing.

Stability Studies

The spectrofluorimetric methods can be employed in stability studies of this compound under various stress conditions. The aqueous stability of this compound was investigated by monitoring spectrophotometric changes over 6 hours and thin-layer chromatographic patterns over 12 hours. No significant degradation was observed under the studied conditions, indicating the stability of doxepin solutions during analysis.

Experimental Workflows and Mechanisms

G cluster_0 Complex Formation Mechanism Start Start Analysis Prep Prepare Solutions: - Eosin Y (0.2%) - Acetate buffer (pH 4.5) - Doxepin standards Start->Prep Sample Prepare Samples: - Pharmaceutical formulations - Spiked plasma Prep->Sample Complex Form Ion-Pair Complex: Mix drug solution with eosin Y and buffer pH 4.5 Sample->Complex Extract Liquid-Liquid Extraction: Add dichloromethane Shake vigorously for 2.5 min Complex->Extract Separate Phase Separation: Collect organic layer Extract->Separate Measure Fluorescence Measurement: RRS: 567/567 nm FDS: 260/520 nm SOS: 720/360 nm Traditional: 464/567 nm Separate->Measure Analyze Data Analysis: Construct calibration curve Calculate concentration Measure->Analyze End Result Validation Analyze->End Doxepin Doxepin HCl (Protonated) ComplexForm Ion-Pair Complex (Electrostatic + Hydrophobic) Doxepin->ComplexForm Eosin Eosin Y (Monovalent Anion) Eosin->ComplexForm

Figure 1: Experimental Workflow for Spectrofluorimetric Determination of this compound Using Eosin Y

G cluster_pH Critical Parameters Doxepin Doxepin Molecule (Protonated Form) Complex Ion-Pair Complex (1:1 Stoichiometry) Doxepin->Complex Electrostatic Attraction Eosin Eosin Y Anion (HR⁻ at pH 4.5) Eosin->Complex Hydrophobic Interactions Fluorescence Enhanced Fluorescence Signal Complex->Fluorescence Measurable Response pH pH 4.5 ± 0.2 pH->Complex Buffer Acetate Buffer Buffer->Complex Solvent Dichloromethane Extraction Solvent->Complex

Figure 2: Mechanism of Ion-Pair Complex Formation Between Doxepin and Eosin Y

Troubleshooting and Technical Notes

  • Low Fluorescence Intensity:

    • Check the pH of the buffer solution and adjust if necessary
    • Verify the freshness of the eosin Y solution (prepare fresh weekly)
    • Ensure complete extraction by shaking vigorously for the full 2.5 minutes
  • High Background Signal:

    • Use high-purity solvents to minimize background interference
    • Ensure proper separation of organic and aqueous layers
    • Run a reagent blank to account for any background fluorescence
  • Poor Reproducibility:

    • Maintain consistent temperature during measurements (25 ± 1°C)
    • Control extraction time precisely
    • Use the same instrument settings for all measurements
  • Sample-Specific Issues:

    • For plasma samples, ensure complete protein precipitation before extraction
    • For capsule formulations, achieve complete dissolution and filtration
    • Protect light-sensitive solutions from prolonged exposure

Conclusion

The spectrofluorimetric methods described in this application note provide sensitive, accurate, and precise approaches for the determination of this compound in pharmaceutical formulations and biological samples. The formation of an ion-pair complex with eosin Y in slightly acidic medium enables highly specific detection of doxepin with minimal interference from common excipients or biological matrix components.

Among the various techniques, the RRS method offers the highest sensitivity with a detection limit of 0.82 ng/mL, making it particularly suitable for trace analysis in biological fluids. The FDS and SOS methods provide complementary approaches with similar sensitivity profiles. The traditional spectrofluorimetric method remains a robust option for routine analysis of pharmaceutical formulations where extreme sensitivity is not required.

All methods have been comprehensively validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and robustness. The straightforward sample preparation procedures, combined with the relatively simple instrumentation requirements, make these methods accessible for routine use in quality control laboratories, clinical settings, and research facilities.

LC-MS/MS method estimation doxepin nordoxepin human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia [1] [2]. Its pharmacological and toxicological properties are shared with its pharmacologically active metabolite, nordoxepin (N-desmethyldoxepin) [3] [4]. Therapeutic Drug Monitoring (TDM) is essential for doxepin due to wide inter-individual variability in its pharmacokinetics and the risk of life-threatening toxicity at high concentrations [3] [5].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying doxepin and nordoxepin due to its high sensitivity, selectivity, and ability to achieve the low detection limits required for modern clinical studies [3] [6]. This protocol outlines a validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, suitable for high-throughput bioequivalence studies [3].

Experimental Protocol

Instrumentation and Materials
  • LC-MS/MS System: Triple quadrupole mass spectrometer (e.g., API-5500) with Turbo Ion Spray source and positive ionization mode [3].
  • Chromatography:
    • Column: Hypurity C8 (100 mm × 4.6 mm, 5.0 µm) [3]. Alternative: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) for UPLC applications [6].
    • Mobile Phase: Mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio [3]. Alternative: 0.1% formic acid with 10 mM ammonium formate (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) for gradient elution [6].
    • Flow Rate: 1.2 mL/min (isocratic) [3] or 0.4 mL/min (gradient) [6].
    • Injection Volume: 15 µL [3].
  • Chemicals: Reference standards of doxepin hydrochloride and nordoxepin. Internal standards (IS) propranolol and desipramine. HPLC-grade solvents methyl tert-butyl ether (MTBE), methanol, and acetonitrile [3].
Sample Preparation Procedure

The following liquid-liquid extraction (LLE) protocol is described for 500 µL of human plasma [3]:

  • Aliquot: Pipette 500 µL of plasma (calibration standard, quality control, or subject sample) into a glass tube.
  • Spike IS: Add the working solution of the internal standards (propranolol and desipramine).
  • Extract: Add a suitable volume (e.g., 5 mL) of methyl tert-butyl ether (MTBE). Vortex mix for several minutes.
  • Centrifuge: Centrifuge the samples at approximately 4000 rpm for 5-10 minutes to separate the organic and aqueous layers.
  • Transfer & Evaporate: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute: Reconstitute the dry residue with a suitable volume of the mobile phase (e.g., 200 µL). Vortex to dissolve and transfer to an autosampler vial for analysis.

Note: Solid-phase extraction (SPE) represents an alternative sample preparation method that can provide higher recovery and cleaner samples, as demonstrated in more recent methodologies [6].

Mass Spectrometry Detection

Detection is accomplished in Multiple Reaction Monitoring (MRM) mode in positive ionization [3]. The table below summarizes the compound-specific parameters.

Table 1: MRM Transitions and Compound-Specific Parameters for Doxepin, Nordoxepin, and Internal Standards [3]

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Doxepin 280.1 107.0 60 27
Nordoxepin 266.0 107.0 60 29
Propranolol (IS) 260.1 116.1 81 25
Desipramine (IS) 267.1 72.1 26 21

Source-dependent parameters should be optimized as follows: Gas 1 (nebulizer gas): 50 psi, Gas 2 (heater gas): 60 psi, Ion Spray Voltage: 5500 V, Turbo Heater Temperature: 500 °C, Curtain Gas: 30 psi [3].

Method Validation and Results

The described method was rigorously validated according to standard bioanalytical guidelines [3].

Calibration Curve and Sensitivity

The method demonstrates excellent linearity over a wide concentration range for both analytes.

Table 2: Calibration Range and Sensitivity Data [3]

Analyte Linear Dynamic Range Lower Limit of Quantification (LLOQ) Mean Correlation Coefficient (r²)
Doxepin 15.0 – 3900 pg/mL 15.0 pg/mL 0.9991
Nordoxepin 5.00 – 1300 pg/mL 5.00 pg/mL 0.9993
Precision, Accuracy, and Recovery

The method's reliability was confirmed by assessing intra-batch and inter-batch precision and accuracy.

Table 3: Summary of Precision, Accuracy, and Extraction Recovery [3]

Analyte QC Level Intra-batch Precision (% CV) Inter-batch Precision (% CV) Accuracy Extraction Recovery
Doxepin LLOQ to HQC ≤ 5.8% ≤ 8.3% Within ±10.2% of nominal 86.6% – 90.4%
Nordoxepin LLOQ to HQC ≤ 6.8% ≤ 8.3% Within ±9.8% of nominal 88.0% – 99.1%
Stability

Stability of doxepin and nordoxepin in human plasma was evaluated under various conditions, including benchtop, processed sample, and long-term storage. The results showed no significant degradation, with the percentage change in stability samples compared to nominal concentrations ranging from 4.7% to 12.3% [3].

Application in Clinical Studies

This validated method has been successfully applied to a bioequivalence study of a 6 mg this compound orally disintegrating tablet in 41 healthy Indian subjects under fasting and fed conditions [3] [4]. The high sensitivity of the method, with an LLOQ of 15 pg/mL for doxepin and 5 pg/mL for nordoxepin, is sufficient to characterize the complete pharmacokinetic profile, including the terminal elimination phase [3].

For clinical monitoring, the therapeutic reference range for the combined concentration of doxepin and nordoxepin is 50-150 ng/mL [5]. It is critical to collect specimens at trough (immediately before the next scheduled dose) for accurate interpretation, as levels can be elevated in non-trough specimens [5].

Visual Workflow and Metabolic Pathway

The following diagrams summarize the metabolic pathway of doxepin and the experimental workflow for its quantification.

Doxepin_Metabolism Doxepin Metabolic Pathway Doxepin Doxepin CYP2D6 Primarily CYP2D6 & CYP2C19 Doxepin->CYP2D6 Nordoxepin Nordoxepin (Active Metabolite) CYP2D6->Nordoxepin Glucuronide Glucuronide Conjugates (Inactive) Nordoxepin->Glucuronide Elimination Renal Elimination Glucuronide->Elimination

Diagram 1: Primary Metabolic Pathway of Doxepin. Doxepin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP2C19, to form its active metabolite, nordoxepin. Nordoxepin is further metabolized to inactive glucuronide conjugates, which are primarily eliminated via the kidneys [1] [2].

Analytical_Workflow LC-MS/MS Analysis Workflow start Plasma Sample (500 µL) add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction with MTBE add_is->lle evaporate Evaporate to Dryness lle->evaporate reconst Reconstitute in Mobile Phase evaporate->reconst lcms LC-MS/MS Analysis reconst->lcms data Data Acquisition & Quantitation lcms->data

Diagram 2: Sample Preparation and Analysis Workflow. The procedure involves liquid-liquid extraction of plasma samples followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [3].


References

Application Notes and Protocols: Quantitative LC-MS/MS Analysis of Doxepin and Nordoxepin in Human Plasma Using Liquid-Liquid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Doxepin, a tricyclic antidepressant (TCA), is widely used in the management of major depressive disorder, anxiety disorders, and insomnia due to its potent antihistamine and anticholinergic properties. The pharmacological activity of doxepin is significantly influenced by its active metabolite, N-nordoxepin (NDox), which exhibits comparable therapeutic and toxicological profiles. Therapeutic Drug Monitoring (TDM) is clinically essential for doxepin due to the substantial inter-individual variability observed in its pharmacokinetics, narrow therapeutic index, and the potential for life-threatening toxicity at elevated concentrations [1]. The complex metabolic pathway of doxepin primarily involves cytochrome P450 enzyme 2C19, leading to the formation of NDox, with both compounds demonstrating extensive distribution and approximately 80% plasma protein binding [1]. The parent drug has a plasma half-life ranging from 8 to 24 hours, while the metabolite exhibits an even longer half-life exceeding 30 hours, necessitating precise monitoring to optimize dosing regimens and minimize adverse effects [1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard technique for bioanalysis due to its superior sensitivity, selectivity, and capability for simultaneous quantification of parent drugs and their metabolites. This application note elaborates a robust, sensitive, and fully validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, incorporating a liquid-liquid extraction (LLE) procedure for sample clean-up. The method has been successfully applied to a bioequivalence study in healthy human subjects, demonstrating its utility in supporting clinical pharmacokinetic assessments and TDM services [1]. The critical need for such monitoring is further emphasized by contemporary research highlighting the role of TDM in precision psychiatry, enabling dose individualization to account for variability arising from genetic polymorphisms, drug interactions, and special patient populations [2].

Experimental Design and Workflow

The overall analytical workflow for the quantification of doxepin and nordoxepin in human plasma encompasses several critical stages, from sample collection and processing to data analysis. The process is designed to ensure sample integrity, extraction efficiency, and analytical precision. A visual summary of this workflow is presented below, illustrating the sequential steps from plasma sample preparation through to LC-MS/MS analysis and result quantification.

G PlasmaSample Plasma Sample (500 µL) InternalStandard Add Internal Standard (Propranolol & Desipramine) PlasmaSample->InternalStandard LLE Liquid-Liquid Extraction with Methyl tert-Butyl Ether InternalStandard->LLE Centrifuge Centrifugation & Organic Layer Transfer LLE->Centrifuge Evaporation Evaporation to Dryness under Nitrogen Stream Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Data Acquisition & Quantification LCMS->Quantification

Figure 1: Experimental workflow for the sample preparation and analysis of doxepin and nordoxepin in human plasma.

The methodological approach was designed with several key considerations. The LLE technique was selected for sample preparation to achieve effective clean-up of the complex plasma matrix, thereby minimizing ion suppression/enhancement effects in the mass spectrometer. The use of a stable isotope-labeled internal standard for each analyte would represent the ideal scenario for maximizing precision and accuracy; however, in this validated method, propranolol and desipramine were judiciously selected as internal standards to compensate for potential variability during sample processing and analysis [1]. The chromatographic conditions were optimized to achieve baseline separation of the analytes from endogenous plasma components, while the mass spectrometric parameters were fine-tuned to maximize detection sensitivity and selectivity through Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

Reference standards of doxepin hydrochloride (99.8% purity) and nordoxepin (99.2% purity) were procured from Toronto Research Chemicals Inc. (Ontario, Canada). The internal standards, propranolol (99.1% purity) and desipramine (98.9% purity), were obtained from Vivan Life Sciences Pvt. Ltd. (Mumbai, India) [1]. All solvents used were of HPLC grade or higher. Methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were sourced from reputable suppliers like J.T Baker Chemicals Ltd. and S.D. Fine Chemicals Ltd. Ammonium formate and ammonia of analytical grade were also utilized. Deionized water was produced using a Milli-Q water purification system (Millipore, Bangalore, India) [1].

Control human plasma, buffered with K₂EDTA, was procured from the clinical department of a bioresearch organization and stored at -20°C until use. All laboratory glassware was properly cleaned and calibrated to ensure accuracy in volumetric measurements. The preparation of all solutions followed strict standard operating procedures to maintain consistency and prevent contamination.

Sample Preparation Protocol

The sample preparation procedure is a critical step for achieving a clean extract and reliable quantification. The following liquid-liquid extraction protocol has been optimized for high recovery and minimal matrix interference [1]:

  • Aliquoting and Fortification: Pipette 500 µL of thawed human plasma (calibration standard, quality control, or subject sample) into a clean glass tube. Add appropriate volumes of the working standard solutions of doxepin and nordoxepin, and 50 µL of the internal standard working solution (propranolol and desipramine).
  • Basification: Add 500 µL of 0.1 M ammonia solution to the plasma sample. Vortex the mixture thoroughly for approximately 30 seconds. This step alkalizes the medium, promoting the conversion of the analytes to their non-ionized forms, which enhances their partition into the organic solvent.
  • Extraction: Add 5 mL of methyl tert-butyl ether (MTBE) to the basified plasma sample. Mix the contents on a mechanical shaker for 15 minutes to ensure efficient partitioning of the analytes and internal standards into the organic phase.
  • Centrifugation and Separation: Centrifuge the samples at 4000 rpm for 5 minutes to achieve clear phase separation. Carefully transfer the upper organic layer (approximately 4.5 mL) to a new clean glass tube, taking care not to disturb the lower aqueous layer or the intermediate protein pellet.
  • Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen gas in a water bath maintained at 40°C.
  • Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase, which consists of a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio. Vortex vigorously for about one minute to ensure complete dissolution of the analytes.
  • Transfer and Analysis: Transfer the reconstituted solution into a labeled auto-sampler vial or a 96-well plate, depending on the LC system configuration. A volume of 15 µL is then injected into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed using a Shimadzu LC system (Kyoto, Japan) coupled with an API-5500 triple quadrupole mass spectrometer (MDS Sciex, Toronto, Canada). The system was controlled by Analyst software version 1.5.1 [1].

Table 1: Chromatographic Conditions for the Separation of Doxepin and Nordoxepin

Parameter Specification
Chromatographic Column Hypurity C8 (100 mm × 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile-Methanol (95:5, v/v) : 2.0 mM Ammonium Formate (93:7, v/v)
Flow Rate 1.2 mL/min
Separation Mode Isocratic
Injection Volume 15 µL
Auto-sampler Temperature 4 °C

Table 2: Mass Spectrometric Parameters in Positive Ionization MRM Mode

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV)
Doxepin 280.1 107.0 300 60 27
Nordoxepin 266.0 107.0 300 60 29
Propranolol (IS) 260.1 116.1 300 81 25
Desipramine (IS) 267.1 72.1 300 26 21

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The source-dependent parameters were set as follows: ion spray voltage: 5500 V; turbo heater temperature: 500°C; nebulizer gas (Gas 1): 50 psi; heater gas (Gas 2): 60 psi; curtain gas: 30 psi; and collision activation dissociation (CAD): 7 psi [1]. Multiple Reaction Monitoring (MRM) was used for data acquisition, monitoring the specific transitions listed in Table 2 for quantification.

Method Validation Results

The developed LC-MS/MS method was thoroughly validated as per the US FDA and ICH bioanalytical method validation guidelines [1]. The results demonstrated that the method is selective, sensitive, accurate, precise, and robust for the intended application.

Table 3: Assay Performance and Validation Summary for Doxepin and Nordoxepin

Validation Parameter Doxepin Nordoxepin
Linear Range 15.0 – 3900 pg/mL 5.00 – 1300 pg/mL
Correlation Coefficient (r²) 0.9991 0.9993
Intra-batch Precision (% CV) ≤ 6.3% ≤ 8.3%
Inter-batch Precision (% CV) ≤ 7.2% ≤ 8.3%
Intra-batch Accuracy (%) 96.8 – 102.4% 94.5 – 104.8%
Inter-batch Accuracy (%) 97.5 – 101.8% 96.2 – 102.9%
Extraction Recovery (%) 86.6 – 90.4% 88.0 – 99.1%
LLOQ 15.0 pg/mL 5.00 pg/mL

The method exhibited excellent signal-to-noise ratio at the lower limit of quantification (LLOQ), which was defined as a concentration with a precision of ≤20% CV and accuracy within 80-120%. The selectivity of the method was confirmed by the absence of any significant interfering peaks at the retention times of the analytes and internal standards in six different lots of blank human plasma. The extraction recovery was consistent and reproducible across low, medium, and high quality control levels for both analytes, as detailed in Table 3.

Stability of doxepin and nordoxepin in human plasma was evaluated under various conditions, including bench-top stability (at room temperature for 10 h), processed sample stability (in the auto-sampler at 4°C for 48 h), and after three freeze-thaw cycles. The results indicated that both analytes were stable under these conditions, with the mean percentage change from the nominal concentration ranging from -4.7% to 12.3%, well within the acceptable limits [1].

Application to a Bioequivalence Study

The validated method was successfully applied to a bioequivalence study of a 6 mg this compound orally disintegrating tablet formulation. The study was conducted in 41 healthy Indian adult subjects under both fasting and fed conditions, in accordance with international ethical standards [1]. The objective was to compare the pharmacokinetic profile of the test formulation with that of a reference formulation.

Serial blood samples were collected from each subject at pre-dose and up to 120 hours post-dose. The samples were processed using the LLE protocol described above, and the plasma concentrations of doxepin and nordoxepin were determined using the validated LC-MS/MS method. The resulting concentration-time data allowed for the calculation of key pharmacokinetic parameters, including the area under the concentration-time curve (AUC0-t), AUC from zero to infinity (AUC0-∞), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).

The method demonstrated its practical robustness by reliably quantifying plasma concentrations in all subjects throughout the sampling period, thereby enabling a statistically sound comparison of the bioavailability between the two formulations. The success of this application underscores the method's suitability for large-scale clinical studies, including pharmacokinetic, bioequivalence, and therapeutic drug monitoring programs.

Discussion and Conclusion

The LC-MS/MS method detailed herein provides a highly sensitive and reliable platform for the simultaneous quantification of doxepin and its pharmacologically active metabolite, nordoxepin, in human plasma. The liquid-liquid extraction procedure using methyl tert-butyl ether offers a robust and effective sample clean-up, leading to high analyte recovery and minimal matrix effects. The method validation data conclusively demonstrate that the assay meets all regulatory requirements for specificity, sensitivity, linearity, precision, accuracy, and stability [1].

A key advantage of this method is its exceptional sensitivity, with LLOQs of 15.0 pg/mL for doxepin and 5.00 pg/mL for nordoxepin. This level of sensitivity is crucial for accurately characterizing the terminal elimination phase of doxepin, which has a long and variable half-life, and for monitoring low-dose therapy used for insomnia [1]. When compared to other sample preparation techniques, such as the protein precipitation method often employed in high-throughput multi-analyte panels [2], the LLE approach used in this method provides a cleaner extract, which is beneficial for maximizing instrument uptime and ensuring consistent performance in dedicated, high-sensitivity assays.

References

3D printing double layer oral film doxepin hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the 3D-Printed DXP Bilayer Film

Chemotherapy-induced oral mucositis is a common and painful side effect of cancer treatment, characterized by erythema, erosion, and ulceration of the oral mucosa [1]. While doxepin mouthwash is effective for pain control, a lack of localized, sustained-release formulations limits its healing potential [1].

The developed bilayer film uses 3D printing technology to create a novel drug delivery system [1]:

  • Drug-loaded Adhesive Layer: Composed of a gelatin-dopamine (Gel-DOPA) conjugate, hydroxypropyl methylcellulose (HPMC), and Carbopol, this layer ensures strong mucoadhesion and controlled release of DXP directly onto the ulcer site [1].
  • Backing Layer: Made from zein, this inert layer acts as a barrier, preventing the uncontrolled wash-off of the drug and directing its release towards the mucosal tissue [1].

This system provides a promising non-invasive option for the clinical management of CIOM, offering both pain control and promoted ulcer healing [1].

Formulation & Material Specifications

The table below summarizes the quantitative composition of the bioink used for 3D printing the drug-loaded layer.

Table 1: Composition of the Bioink for the Drug-Loaded Adhesive Layer [1]

Component Function Quantity
Doxepin Hydrochloride Active Pharmaceutical Ingredient 250 mg
Gelatin-Dopamine (Gel-DOPA) Bioadhesive Polymer 200 mg
HPMC (Hydroxypropyl Methylcellulose) Matrix-forming Polymer 200 mg
CARBOPOL Mucoadhesive & Gelling Agent 200 mg
Ethanol Solvent 4.7 mL
Water Solvent 4.7 mL

Materials for Backing Layer and Synthesis [1]:

  • Backing Layer: Zein powder and glycerol in a mass ratio of 25:1, dissolved in 75% ethanol.
  • Gel-DOPA Synthesis: Gelatin Type A, Dopamine hydrochloride, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and N-hydroxysuccinimide (NHS).

Detailed Experimental Protocols

Protocol 1: Synthesis of Gelatin-Dopamine (Gel-DOPA) Conjugate
  • Dissolution: Dissolve 1.0 g of Gelatin Type A and 250 mg of dopamine hydrochloride in 50 mL of MES buffer [1].
  • Activation & Conjugation: Add appropriate amounts of EDC and NHS to the mixture to activate the carboxyl groups for conjugation [1].
  • Reaction: Shake the reaction mixture at 100 rpm in the dark at 37°C for 24 hours [1].
  • Purification: Purify the resulting solution against deionized water using a dialysis membrane for four cycles [1].
  • Lyophilization: Freeze-dry the purified product and store the lyophilized Gel-DOPA powder at -20°C until use [1].
Protocol 2: Fabrication of the Backing Layer
  • Solution Preparation: Mix 75% ethanol, zein powder, and glycerol at a mass ratio of 250:25:1 [1].
  • Casting: Coat 7 mL of the backing solution onto a 90-mm diameter Petri dish [1].
  • Drying: Vacuum-dry the coated dish at 65°C for 2 hours to form a solid backing layer [1].
Protocol 3: 3D Printing of the Drug-Loaded Adhesive Layer
  • Bioink Preparation: Sequentially add ethanol, water, Gel-DOPA, CARBOPOL, HPMC, and this compound into a vial under continuous stirring. Let the formed gel stand overnight at room temperature to remove bubbles [1].
  • Printer Setup: Load the prepared gel into a syringe equipped with a 27G nozzle. Mount the syringe on a semi-solid extrusion 3D printer (e.g., CELLINK BIO X) [1].
  • Printing Parameters: Set the following parameters for printing [1]:
    • Shape: Circular (90 mm diameter)
    • Height: 1 mm (for the wet gel)
    • Air Pressure: 42 kPa
  • Film Formation: Print the gel directly onto the pre-formed backing layer. Air-dry the assembled double-layer film overnight at room temperature [1].

The following diagram illustrates the complete experimental workflow for creating the double-layer oral film.

G Double-Layer Oral Film Fabrication Workflow cluster_synth 1. Synthesize Gel-DOPA Bioadhesive cluster_backing 2. Fabricate Backing Layer Start Start Fabrication A1 Dissolve Gelatin & Dopamine Start->A1 A2 Add EDC/NHS (Activation) A1->A2 A3 Shake 24h at 37°C A2->A3 A4 Purify via Dialysis A3->A4 A5 Lyophilize to Powder A4->A5 C1 Prepare Bioink Gel (DXP, Gel-DOPA, HPMC, Carbopol) A5->C1 B1 Mix Zein, Glycerol, Ethanol B2 Coat on Petri Dish B1->B2 B3 Vacuum-Dry at 65°C B2->B3 C4 Print onto Backing Layer B3->C4 subcluster_print 3. 3D Print Drug Layer C2 Load Syringe (27G Nozzle) C1->C2 C3 Set Print Parameters (Circle, 1mm height, 42 kPa) C2->C3 C3->C4 C5 Air-Dry Overnight C4->C5 End Final Double-Layer Film C5->End

Protocol 4: Key Characterization Experiments

1. In Vitro Drug Release & Mucoadhesion Testing

  • Objective: To evaluate the film's ability to adhere to mucosal surfaces and release the drug over a sustained period.
  • Methodology: Use a texture analyzer or a similar setup to measure the force required to detach the film from fresh porcine or sheep buccal mucosa in artificial saliva medium. Concurrently, employ dissolution apparatus to study the release profile of DXP from the film over time [1].

2. In Vivo Efficacy in Animal Model

  • Objective: To confirm the film's therapeutic effect on ulcer healing.
  • Animal Model: Use 6-week-old male Sprague-Dawley rats with induced oral mucositis [1].
  • Study Groups: Randomly divide animals into at least three groups: (1) DXP Film group, (2) Vehicle control group (film without drug), and (3) Untreated control group.
  • Dosing: Apply the film directly to the ulcer site once daily for a predetermined study duration.
  • Evaluation: Monitor and score ulcer size, erythema, and histopathological changes in tissue samples [1].

3. Mechanism of Action Studies

  • Objective: To investigate the molecular pathways involved in ulcer healing.
  • Western Blotting: Analyze tissue homogenates from the in vivo study for key signaling proteins.
  • Targets: Measure the expression levels of Nrf2 (a key transcription factor for antioxidant response) and Keap1 (its negative regulator), as well as inflammatory cytokines [1].

The proposed mechanism of action, based on the study findings, is summarized in the diagram below.

G Proposed Mechanism of DXP Film Action cluster_effects Local Biological Effects cluster_pathway Molecular Pathway (Nrf2-Keap1) Film DXP Bilayer Film Applied SustainedRelease Sustained DXP Release Film->SustainedRelease Effect1 Alleviates Oxidative Stress SustainedRelease->Effect1 Effect2 Attenuates Excessive Inflammation SustainedRelease->Effect2 Nrf2 Activation of Nrf2 Pathway Effect1->Nrf2 Via Outcome Promoted Ulcer Healing Effect2->Outcome Downstream Upregulation of Antioxidant Genes Nrf2->Downstream Downstream->Outcome

Results & Data Analysis

Table 2: Key Characteristics of the 3D-Printed DXP Bilayer Film [1]

Characteristic Result / Value Method / Note
General Appearance Thin, flexible, translucent film Visual inspection
Mucoadhesive Strength Excellent adhesion to wet mucosa Measured by texture analyzer
Drug Content Uniformity Consistent across three batches HPLC or other validated assay
Therapeutic Efficacy Significant promotion of ulcer healing In vivo rat CIOM model
Proposed Mechanism Alleviates oxidative stress and attenuates inflammatory response Western Blot (Nrf2, Keap1)

Conclusion

This protocol outlines the successful development of a 3D-printed double-layer oral film for the localized delivery of this compound. The formulation combines a mucoadhesive Gel-DOPA-based drug layer with a protective zein backing layer, fabricated using semi-solid extrusion 3D printing. The film demonstrated promising characteristics for managing CIOM, including excellent mucoadhesion, sustained drug release, and a healing mechanism linked to antioxidant and anti-inflammatory pathways [1]. This approach provides a robust foundation for developing personalized, on-demand pharmaceuticals for treating complex oral conditions.

References

mucoadhesive patch doxepin hydrochloride oral mucositis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Formulation Strategy

Oral mucositis is a common and debilitating complication of cancer therapy, characterized by painful inflammation and ulceration of the oral mucosa. Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated efficacy in managing mucositis pain. However, traditional rinses have short contact times. A mucoadhesive patch offers a sophisticated solution by providing localized, sustained drug delivery, enhancing efficacy and patient compliance [1] [2].

The most advanced formulation reported is a bilayer oral patch engineered using 3D-printing technology. This design features:

  • Drug-Loaded Mucoadhesive Layer: This layer is in direct contact with the mucosa. It is composed of a wet-adhesive polymer (Gelatin-Dopamine, or Gel-DOPA), hydroxypropyl methylcellulose (HPMC), and Carbopol, loaded with this compound. The Gel-DOPA conjugate is crucial for achieving strong adhesion in the wet oral environment [1].
  • Backing Layer: This layer, made of zein and glycerol, serves as an impermeable barrier. It prevents the uncontrolled washout of the drug by saliva, ensuring unidirectional drug release towards the mucosal tissue and enhancing retention [1].

Quantitative Formulation and Characterization Data

The tables below summarize the core materials and the critical quality attributes of the developed doxepin mucoadhesive films.

Table 1: Composition of the 3D-Printed Bilayer Oral Film [1]

Layer Component Function Quantity/Concentration
Drug Layer (Ink) This compound Active Pharmaceutical Ingredient 250 mg
Gel-DOPA Bioadhesive Polymer 200 mg
HPMC & Carbopol Mucoadhesive Polymers & Matrix Formers 200 mg each
Ethanol & Water Solvents 4.7 mL each
Backing Layer Zein Film-forming polymer (hydrophobic) 25 mg (in 7 mL solution)
Glycerol Plasticizer Mass ratio 1:25 to Zein
75% Ethanol Solvent 250 mg (in 7 mL solution)

Table 2: Critical Quality Attributes of the Doxepin Bilayer Film [1]

Test Parameter Method / Instrument Key Results
Structural Analysis Fourier Transform Infrared (FT-IR) Spectroscopy Confirmed successful conjugation of dopamine to gelatin in the Gel-DOPA adhesive.
Crystallinity Powder X-ray Diffraction (XRD) Determined the physical state (crystalline or amorphous) of the drug within the film matrix.
Thermal Properties Differential Scanning Calorimetry (DSC) Analyzed thermal events to assess compatibility between drug and excipients.
Surface Wettability Water Contact Angle (WCA) Measured hydrophilicity/hydrophobicity of the backing and drug-loaded layers.
Swelling Behavior In vitro hydration study Films are hydrophilic, hydrating quickly (within 2-5 minutes for HPMC/SCMC-based films).
In vitro Drug Permeation Franz diffusion cell (porcine/Guinea pig mucosa) HPMC films showed highest permeation (~69.5% over 8h), significantly higher than drug solution (8.26%) [3].

Detailed Experimental Protocols

Protocol: Synthesis of Gelatin-Dopamine (Gel-DOPA) Bioadhesive
  • Objective: To synthesize the catechol-functionalized polymer for robust wet adhesion.
  • Materials: Gelatin Type A, Dopamine hydrochloride, MES buffer, EDC, NHS, dialysis membrane.
  • Procedure:
    • Dissolve 1.0 g of Gelatin-A and 250 mg of dopamine hydrochloride in 50 mL of MES buffer.
    • Add appropriate amounts of EDC and NHS to the mixture to catalyze the conjugation reaction.
    • Shake the reaction mixture at 100 rpm in the dark at 37°C for 24 hours.
    • Purify the resulting solution against deionized water using a dialysis membrane for four cycles.
    • Lyophilize the final product and store at -20°C [1].
  • Characterization: Confirm conjugation using FT-IR spectroscopy, comparing the spectra to raw gelatin and dopamine [1].
Protocol: Fabrication of the Bilayer Film via 3D-Printing
  • Objective: To manufacture the bilayer oral patch with precise architecture.
  • Materials: Gel-DOPA, doxepin HCl, HPMC, Carbopol, zein, glycerol, ethanol, 3D bioprinter (e.g., CELLINK BIO X).
  • Procedure:
    • Prepare Backing Layer: Mix 75% ethanol, zein powder, and glycerol (mass ratio 250:25:1). Coat 7 mL of this solution onto a Petri dish and vacuum-dry at 65°C for 2 hours [1].
    • Prepare Drug-Loaded Ink: Combine ethanol and water (4.7 mL each) in a vial. Under continuous stirring, sequentially add Gel-DOPA (200 mg), Carbopol (200 mg), HPMC (200 mg), and doxepin HCl (250 mg). Let the mixture stand overnight at room temperature to form a gel [1].
    • 3D Printing: Load the gel into a syringe with a 27G nozzle. Set printing parameters to a circular area (diameter: 90 mm, height: 1 mm) and an appropriate air pressure (e.g., 42 kPa). Print the adhesive layer directly.
    • Drying: Air-dry the printed structure overnight at room temperature to form the final bilayer film [1].
Protocol: In Vitro Drug Permeation Study
  • Objective: To evaluate the release and permeation profile of doxepin from the film.
  • Materials: Franz diffusion cell, synthetic membrane or animal oral mucosa (e.g., Guinea pig), phosphate buffer (pH 6.8), UV-Vis spectrophotometer.
  • Procedure:
    • Mount a piece of mucosal tissue between the donor and receptor chambers of the Franz cell.
    • Place the doxepin film on the membrane in the donor compartment.
    • Fill the receptor chamber with phosphate buffer, maintained at 37±1°C with continuous stirring (600 rpm).
    • Withdraw 5 mL aliquots of the receptor medium at predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6, 7, 8 h) and replace with an equal volume of fresh buffer to maintain sink conditions.
    • Analyze the samples for doxepin concentration using a UV-Vis spectrophotometer at λ-max of 297 nm [3] [4].

Proposed Mechanism of Action for Ulcer Healing

While the analgesic effect of doxepin is linked to local anesthetic activity and blockade of sodium channels, recent research on the patch suggests it also promotes ulcer healing through a specific molecular pathway [1] [5] [2]. The proposed mechanism involves the alleviation of oxidative stress and attenuation of excessive inflammatory responses.

The following diagram illustrates this proposed signaling pathway:

G DoxepinPatch Doxepin HCl Patch Application OxidativeStress Alleviates Oxidative Stress DoxepinPatch->OxidativeStress Inflammation Attenuates Excessive Inflammation DoxepinPatch->Inflammation Keap1 Inhibits Keap1 OxidativeStress->Keap1 Nrf2 Activates Nrf2 Pathway AntiOx Antioxidant Response Nrf2->AntiOx Keap1->Nrf2 inhibition Healing Promoted Ulcer Healing AntiOx->Healing Inflammation->Healing

The experimental workflow for developing and evaluating this patch, from formulation to mechanistic investigation, is outlined below:

G Step1 Polymer Synthesis (Gel-DOPA Conjugation) Step2 Ink Formulation (Load Doxepin & Polymers) Step1->Step2 Step3 3D Printing Fabrication (Bilayer Structure) Step2->Step3 Step4 Physical Characterization (FT-IR, XRD, DSC, WCA) Step3->Step4 Step5 In Vitro Evaluation (Drug Release, Permeation) Step4->Step5 Step6 In Vivo Study (CIOM Animal Model) Step5->Step6 Step7 Mechanistic Investigation (Oxidative Stress & Inflammation) Step6->Step7

Conclusion and Outlook

The 3D-printed mucoadhesive bilayer patch represents a significant advancement in the local delivery of this compound for oral mucositis. Its design effectively addresses the challenges of the oral environment by combining strong wet adhesion with sustained, localized drug release. Beyond pain relief, evidence indicates a therapeutic role in promoting ulcer healing, likely mediated through the modulation of oxidative stress and inflammatory pathways [1]. This formulation provides a promising non-invasive pharmaceutical option and a robust platform for researchers developing next-generation treatments for oral mucosal diseases.

References

Comprehensive Application Notes and Protocols: Gelatin-Dopamine (Gel-DOPA) Bioadhesive System for Doxepin Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Mucoadhesive drug delivery systems represent a significant advancement in localized therapeutic applications, particularly for treating oral mucosal conditions such as chemotherapy-induced oral mucositis (CIOM). The development of bioadhesive formulations that maintain prolonged contact with moist mucosal tissues has emerged as a critical focus in pharmaceutical sciences, addressing the limitations of conventional rinses and pastes that suffer from poor retention and rapid clearance. Gelatin-based biomaterials have gained prominence in this domain due to their exceptional biocompatibility, biodegradability, and versatility in fabrication techniques. The modification of gelatin through dopamine functionalization enhances its adhesive properties through catechol-mediated interactions, inspired by the robust wet adhesion mechanisms of marine mussels [1].

The therapeutic application of doxepin hydrochloride, a tricyclic antidepressant with demonstrated analgesic properties, has shown considerable promise in managing CIOM pain. However, traditional dosage forms fail to maintain effective drug concentrations at the ulcer site for sufficient durations. Recent advances in bioadhesive film technology have enabled the development of sophisticated delivery systems that can adhere to moist mucosal surfaces while providing sustained drug release. The integration of 3D printing fabrication techniques further allows for precise control over film architecture and drug distribution, representing a significant innovation in personalized medicine approaches for oral mucositis management [1].

The rational design of these delivery systems leverages the amphoteric nature of gelatin, which contains numerous functional groups available for chemical modification. Type A gelatin, with its higher isoelectric point (pI = 7-9), provides optimal characteristics for mucoadhesive applications in the oral environment. The conjugation of dopamine to the gelatin backbone creates a catechol-functionalized polymer (Gel-DOPA) that exhibits superior wet adhesion capabilities through multiple mechanisms including hydrogen bonding, π-π stacking, and metal coordination [2] [1]. This comprehensive document details the methodologies, characterization techniques, and implementation protocols for Gel-DOPA bioadhesive systems for doxepin delivery, providing researchers with practical guidance for developing and optimizing these advanced formulations.

Gel-DOPA Chemistry and Characterization

Chemical Synthesis and Mechanism

The Gel-DOPA conjugate is synthesized through carbodiimide-mediated coupling reaction, which facilitates the formation of amide bonds between functional groups of gelatin and dopamine. The reaction mechanism involves the activation of carboxyl groups on the gelatin backbone using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), which subsequently react with the primary amine groups of dopamine hydrochloride. This conjugation strategy results in the covalent attachment of dopamine moieties to the gelatin structure, preserving the catechol functionality essential for mucoadhesion [1]. The synthesis is performed in MES buffer solution (pH 5.5-6.0) to maintain optimal reaction efficiency while minimizing dopamine oxidation during the conjugation process.

The reaction progression is monitored through spectrophotometric methods, with the characteristic color change from colorless to light brown indicating successful conjugation. The purification of the final product is achieved through dialysis against deionized water using membranes with appropriate molecular weight cut-off (typically 12-14 kDa) to remove unreacted dopamine, NHS-byproducts, and EDC residues. The purified Gel-DOPA solution is then lyophilized to obtain a stable powder that can be stored at -20°C for extended periods without significant degradation of catechol functionality. This synthetic approach typically achieves a conjugation efficiency of 75-85%, with the actual dopamine content in the final conjugate ranging between 18-22% (w/w) as determined by UV-spectrophotometric analysis at 280 nm [1].

Physicochemical Characterization

Table 1: Characterization techniques for Gel-DOPA conjugate

Characterization Method Parameters Analyzed Expected Results Significance
FT-IR Spectroscopy Functional groups, chemical bonds Appearance of catechol characteristic peaks at 1265 cm⁻¹ (C-O stretching) and 1350 cm⁻¹ (O-H bending) Confirmation of successful conjugation between gelatin and dopamine
¹H-NMR Structural confirmation, degree of substitution Appearance of aromatic proton signals (δ 6.5-7.0 ppm) from dopamine Quantitative analysis of dopamine incorporation
UV-Vis Spectrophotometry Dopamine content, oxidation state Absorption maxima at 280 nm for catechol groups Determination of conjugation efficiency and catechol preservation
Fluorescence Spectroscopy Polymer conformation Emission spectra changes Monitoring structural modifications post-conjugation
Gel Permeation Chromatography Molecular weight distribution Shift in molecular weight profile Assessment of polymerization and degradation
X-ray Photoelectron Spectroscopy Surface elemental composition Increased oxygen-to-carbon ratio Verification of dopamine presence on polymer surface

Fourier Transform Infrared (FT-IR) Spectroscopy provides crucial evidence of successful conjugation through the appearance of characteristic catechol peaks while maintaining the primary amide bands of gelatin at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II). Additional validation can be obtained through ¹H-Nuclear Magnetic Resonance (NMR) spectroscopy in D₂O, which shows aromatic proton signals from the dopamine moiety between 6.5-7.0 ppm, allowing for quantitative determination of the degree of substitution. The thermal properties of Gel-DOPA are evaluated using Differential Scanning Calorimetry (DSC), which typically shows a slight decrease in glass transition temperature compared to native gelatin due to the incorporation of dopamine moieties that disrupt the ordered structure of the protein [1].

The catechol content quantification is essential for predicting the adhesive performance of the final product. This analysis is performed using the Arnow's assay for dihydroxyaryl compounds, which produces a characteristic red color measurable at 515 nm. Alternatively, the Folin-Ciocalteu method can be employed, based on the reduction of phosphomolybdic-phosphotungstic acid complexes by catechol groups, producing a blue color measurable at 750 nm. Both methods require calibration with dopamine standards and appropriate controls to account for potential interference from gelatin components. The rheological properties of Gel-DOPA solutions are also characterized, typically showing increased viscosity and enhanced shear-thinning behavior compared to native gelatin solutions at equivalent concentrations, which has implications for subsequent processing and formulation [1].

Formulation Design and Composition

Double-Layer Film Architecture

The bioadhesive delivery system employs a sophisticated double-layer architecture designed to optimize both mucosal adhesion and drug release kinetics. The formulation comprises two distinct layers: a bioadhesive drug-loaded layer that interfaces directly with the mucosal tissue, and a backing layer that serves as a protective barrier. This configuration ensures unidirectional drug release toward the mucosa while minimizing drug loss to the oral cavity, thereby enhancing therapeutic efficiency. The drug-loaded layer incorporates the Gel-DOPA conjugate as the primary bioadhesive polymer, complemented by additional hydrophilic polymers that modulate swelling behavior and drug release profiles [1].

The composition optimization involves careful balancing of polymer ratios to achieve desired mechanical, adhesive, and drug release properties. The bioadhesive layer typically contains Gel-DOPA (20-30% w/w), hydroxypropyl methylcellulose (HPMC) (20-30% w/w) as a film-forming polymer, and Carbopol (20-30% w/w) to enhance mucoadhesive strength through additional hydrogen bonding interactions with mucosal glycoproteins. The backing layer is composed of zein (corn protein) and glycerol in a 25:1 mass ratio dissolved in 75% ethanol, creating a hydrophobic barrier that prevents moisture penetration from the oral cavity and directs drug release toward the mucosal tissue. This layer is designed to be sufficiently flexible to accommodate oral movements while maintaining structural integrity during the intended application period [1].

Excipient Selection and Functionality

Table 2: Formulation components and their functional roles

Component Concentration Range Functional Role Notes/Alternatives
Gel-DOPA 20-30% (w/w) Primary bioadhesive polymer Type A gelatin source recommended for higher pI
HPMC 20-30% (w/w) Film-forming polymer, modulates drug release Viscosity grade K4M or K15M preferred
Carbopol 20-30% (w/w) Enhances mucoadhesion, modifies release Neutralization required for optimal performance
Zein 25% (w/w backing layer) Hydrophobic backing material Alternative: Ethyl cellulose for vegan formulations
Glycerol 1% (w/w backing layer) Plasticizer Alternative: Polyethylene glycol 400
Doxepin HCl 2.5-5.0% (w/w) Active pharmaceutical ingredient Light sensitive - protect during processing
Ethanol-Water 1:1 ratio (v/v) Solvent system Total solid content 15-20% for optimal printability

The selection of hydrophilic polymers in the bioadhesive layer is critical for controlling the hydration rate and subsequent drug release. HPMC provides excellent film-forming properties and creates a gel barrier that modulates drug diffusion through increased viscosity as it hydrates. The inclusion of Carbopol (cross-linked polyacrylic acid) significantly enhances mucoadhesive performance through the formation of additional physical entanglements and hydrogen bonds with mucosal surfaces. The concentration of these polymers must be optimized to balance adhesive strength with patient comfort, as excessive adhesion may cause discomfort upon removal. The plasticizer selection and concentration directly impact film flexibility and mechanical strength, with glycerol providing optimal plasticization effect while maintaining compatibility with both hydrophilic and hydrophobic components [1] [3].

The solvent system employs a 1:1 ethanol-water mixture that ensures complete dissolution of both hydrophilic and hydrophobic components while maintaining appropriate viscosity for subsequent processing. Ethanol acts as a penetration enhancer for doxepin, potentially improving transmucosal absorption, while the aqueous component facilitates polymer hydration and subsequent bioadhesion. The total solid content in the printing ink is maintained at 15-20% (w/v) to achieve optimal rheological properties for 3D printing, balancing extrudability with shape retention post-deposition. For specialized applications requiring enhanced penetration, permeation enhancers such as bile salts, fatty acids, or surfactants may be incorporated at concentrations of 1-5% (w/w), though their impact on mucoadhesive properties must be carefully evaluated [1] [3].

Analytical Methods and Quality Control

Physicochemical Characterization

The physicochemical properties of the developed films are comprehensively characterized using multiple analytical techniques to ensure consistency, stability, and performance. Powder X-ray diffraction (XRD) analysis is employed to determine the physical state of doxepin within the film matrix, with the absence of characteristic crystalline drug peaks indicating molecular dispersion or amorphous form, which enhances dissolution and permeation. Differential scanning calorimetry (DSC) provides complementary information about drug-polymer interactions through the observation of shifts in melting endotherms and glass transition temperatures. Typically, the DSC thermogram of the optimized formulation shows a single broad endotherm corresponding to the dehydration process, without distinct melting peaks for crystalline doxepin, confirming homogeneous distribution in the polymer matrix [1].

Water contact angle (WCA) measurements are performed on both the bioadhesive and backing layers to characterize surface hydrophilicity/hydrophobicity. The bioadhesive layer typically exhibits a WCA of 40-50°, indicating moderate hydrophilicity that facilitates initial adhesion to moist mucosal surfaces, while the backing layer shows a significantly higher WCA of 80-90°, confirming its hydrophobic nature and barrier function. The mechanical properties of the films are evaluated through tensile testing, with optimal formulations demonstrating tensile strength of 2.5-4.0 MPa and elongation at break of 25-40%, indicating sufficient flexibility and strength to withstand oral movements without rupture. The content uniformity is verified by assaying doxepin content in multiple 1 cm² sections from different batches, with acceptance criteria requiring ±5% deviation from the labeled claim [1].

Performance Evaluation

The mucoadhesive performance is quantified through both in vitro and ex vivo testing methods. Tensile detachment force measurements are performed using texture analyzers with mucosal tissue (typically porcine buccal mucosa) as the substrate. The test film is hydrated with artificial saliva and brought into contact with the mucosal surface under controlled pressure (0.5 N for 30 seconds), followed by measurement of the force required for detachment at a constant rate (0.5 mm/s). Optimized Gel-DOPA formulations typically demonstrate 2-3 times greater adhesive force compared to unmodified gelatin films, with values ranging from 0.8-1.2 N/cm². The work of adhesion (area under the force-distance curve) provides additional insight into adhesive performance, with higher values indicating superior retention potential [1] [3].

The drug release profile is characterized using Franz diffusion cells with synthetic membranes or excised mucosal tissue under sink conditions. The receptor compartment contains phosphate buffer (pH 6.8) maintained at 37°C to simulate oral cavity conditions. Samples are withdrawn at predetermined intervals and analyzed using validated HPLC methods typically employing C18 columns, mobile phases of acetonitrile:phosphate buffer (pH 3.0) in 40:60 ratio, and detection at 254 nm. The optimized formulation typically exhibits an initial burst release of 15-25% within the first hour, followed by sustained release over 6-8 hours, which aligns with therapeutic requirements for CIOM management. The release kinetics are analyzed using various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas), with the Gel-DOPA system typically following Higuchi kinetics indicating diffusion-controlled release mechanisms [1] [3].

Experimental Protocols

Gel-DOPA Synthesis Protocol

Step 1: Preparation of Reaction Mixture

  • Dissolve 1.0 g of gelatin Type A (porcine skin origin) and 250 mg of dopamine hydrochloride in 50 mL of MES buffer (0.1 M, pH 6.0) in a 100 mL amber glass vial.
  • Add magnetic stir bar and mix at 300 rpm until complete dissolution is achieved (approximately 30 minutes at 37°C).
  • Protect from light by wrapping the vial in aluminum foil to prevent dopamine oxidation.

Step 2: Carbodiimide Activation

  • Add EDC (190 mg, 1.0 mmol) and NHS (115 mg, 1.0 mmol) to the reaction mixture sequentially.
  • Adjust the reaction pH to 5.5 using 0.1 M HCl and maintain temperature at 37°C.
  • React for 24 hours with continuous stirring at 100 rpm in the dark.

Step 3: Purification

  • Transfer the reaction mixture to a dialysis membrane (MWCO 12-14 kDa).
  • Dialyze against deionized water (4 × 1 L) over 48 hours at 4°C with continuous stirring.
  • Change the dialysis water every 12 hours and monitor for absence of free dopamine by UV absorbance at 280 nm.

Step 4: Lyophilization

  • Freeze the purified Gel-DOPA solution at -80°C for 6 hours.
  • Lyophilize for 48 hours at -50°C and 0.05 mBar pressure.
  • Store the resulting solid Gel-DOPA powder in a desiccator at -20°C protected from light.

Quality Control Check: Perform FT-IR analysis to confirm successful conjugation. The characteristic peaks for catechol groups should appear at 1265 cm⁻¹ (C-O stretching) and 1350 cm⁻¹ (O-H bending). The product should show a slight color change to light brown, but not dark brown/black, which would indicate excessive dopamine oxidation [1].

3D Printing of Double-Layer Films

Step 1: Bioadhesive Ink Preparation

  • Prepare solvent system by mixing 4.7 mL ethanol and 4.7 mL deionized water in a 20 mL glass vial.
  • Add 200 mg Gel-DOPA, 200 mg HPMC (K4M grade), and 200 mg Carbopol sequentially under continuous magnetic stirring at 500 rpm.
  • After polymer dispersion, add 250 mg this compound and continue stirring for 2 hours.
  • Allow the mixture to stand for 12 hours at room temperature to remove air bubbles and achieve homogeneous gel consistency.

Step 2: Backing Layer Fabrication

  • Prepare backing solution by mixing zein powder (25 g) and glycerol (1 g) in 75% ethanol (250 mL).
  • Stir at 700 rpm for 4 hours at room temperature until complete dissolution.
  • Cast 7 mL of the solution onto a 90-mm diameter Petri dish.
  • Vacuum dry at 65°C for 2 hours to form a flexible backing layer.

Step 3: 3D Printing Parameters

  • Load the bioadhesive gel into a 10 mL syringe equipped with a 27G nozzle.
  • Set 3D printer (e.g., INKREDIBLE+ from CELLINK) parameters:
    • Print pattern: Circular (90 mm diameter)
    • Layer height: 1 mm
    • Nozzle pressure: 42 kPa
    • Print speed: 15 mm/s
    • Infill density: 100%
    • Bed temperature: 25°C
  • Print directly onto the prepared backing layer.

Step 4: Post-processing

  • Air dry the printed bilayer film overnight at room temperature (25°C, 40% RH).
  • Cut into appropriate sizes (typically 10 × 10 mm or 15 × 15 mm) using precision cutter.
  • Store in airtight containers with desiccant at 4°C until use.

Troubleshooting Notes: If the printed structure shows poor resolution, adjust the nozzle pressure (35-50 kPa range) or increase the polymer concentration. If delamination occurs between layers, ensure the backing layer is slightly hydrated before printing or add a thin adhesive interface layer [1].

G cluster_synthesis Gel-DOPA Conjugation cluster_formulation Formulation Preparation Start Start Gel-DOPA Synthesis S1 Dissolve Gelatin Type A and Dopamine HCl in MES Buffer Start->S1 S2 Add EDC and NHS Activate for 24h at 37°C S1->S2 S3 Dialysis Purification (4 changes over 48h) S2->S3 S4 Lyophilization (-50°C, 0.05 mBar, 48h) S3->S4 F1 Prepare Bioadhesive Ink (Gel-DOPA, HPMC, Carbopol, Doxepin) S4->F1 F2 Fabricate Backing Layer (Zein, Glycerol in Ethanol) F1->F2 F3 3D Printing Bilayer Film (42 kPa, 27G Nozzle, 1mm height) F2->F3 F4 Drying and Cutting (Room Temp, 40% RH, overnight) F3->F4 Q1 FT-IR Analysis F4->Q1 subcluster subcluster cluster_QC cluster_QC Q2 Swelling Studies Q1->Q2 Q3 Drug Release Profile Q2->Q3 Q4 Mucoadhesion Testing Q3->Q4 End Final Product Evaluation Q4->End

Figure 1: Experimental workflow for Gel-DOPA synthesis and bilayer film fabrication

Characterization and Testing Protocols

Swelling Studies Protocol:

  • Cut film samples into 1 × 1 cm squares and weigh initial dry mass (W₀).
  • Immerse in artificial saliva (pH 6.8) maintained at 37°C.
  • Remove at predetermined time intervals, blot excess surface moisture, and weigh (Wₜ).
  • Calculate swelling ratio as (Wₜ - W₀)/W₀ × 100%.
  • Perform in triplicate and plot swelling ratio versus time to determine maximum swelling capacity and kinetics.

Ex Vivo Mucoadhesion Testing:

  • Use freshly excised porcine buccal mucosa (stored at -20°C and thawed before use).
  • Mount mucosal tissue on platform of texture analyzer with epithelial side up.
  • Hydrate film sample with 10 μL artificial saliva and attach to upper probe with cyanoacrylate adhesive.
  • Apply contact force of 0.5 N for 30 seconds between film and mucosa.
  • Measure force and work required for detachment at 0.5 mm/s crosshead speed.
  • Calculate mucoadhesive strength (N/cm²) and work of adhesion (N·mm).

In Vitro Drug Release Studies:

  • Use Franz diffusion cells with effective diffusion area of 1.0 cm².
  • Place film sample between donor and receptor compartments.
  • Fill receptor with 12 mL phosphate buffer (pH 6.8) maintained at 37°C with stirring.
  • Withdraw 1 mL samples at predetermined time points (0.5, 1, 2, 4, 6, 8 hours).
  • Filter samples through 0.45 μm membrane filters and analyze by HPLC.
  • Replace receptor medium with fresh buffer after each sampling to maintain sink conditions.

Accelerated Stability Testing:

  • Package film samples in primary packaging (aluminum foil pouches).
  • Store under ICH guidelines: 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH.
  • Withdraw samples at 0, 1, 3, and 6 months for physicochemical and performance testing.
  • Monitor appearance, drug content, swelling behavior, mucoadhesive properties, and drug release profile.
  • Establish shelf-life based on changes in critical quality attributes [1] [3].

Implementation and Therapeutic Applications

Clinical Translation and Scaling Considerations

The translational pathway for Gel-DOPA based doxepin delivery systems requires careful attention to scaling considerations and regulatory requirements. Good Manufacturing Practice (GMP) compliance must be integrated early in the development process, with particular emphasis on raw material qualification, process validation, and quality control testing. Type A gelatin should be sourced from certified suppliers with appropriate Transmissible Spongiform Encephalopathy (TSE) statements, while dopamine hydrochloride must meet pharmaceutical grade standards with confirmed purity >99%. The 3D printing process transitions from laboratory-scale systems to automated, validated equipment capable of maintaining critical process parameters within defined ranges, including nozzle pressure (42 ± 2 kPa), printing speed (15 ± 1 mm/s), and layer height (1.0 ± 0.1 mm) [1].

The quality target product profile (QTPP) for the final dosage form includes critical attributes such as doxepin content (2.5 ± 0.25 mg/cm²), mucoadhesive strength (>0.8 N/cm²), swelling ratio (150-250%), and drug release profile (80% release within 6-8 hours). Critical quality attributes (CQAs) are monitored throughout manufacturing, including appearance, thickness uniformity, mechanical properties, and content uniformity. Sterilization considerations present challenges for bioadhesive formulations, with aseptic processing recommended over terminal sterilization methods that may compromise polymer integrity or drug stability. For clinical evaluation, stability studies must demonstrate maintenance of CQAs under recommended storage conditions (4°C, desiccated) for at least 12 months [1] [4].

Therapeutic Application in Oral Mucositis

The clinical implementation of doxepin-loaded Gel-DOPA films focuses primarily on managing chemotherapy-induced oral mucositis (CIOM), a debilitating condition affecting 59.4%-100% of patients receiving head and neck cancer treatment. The administration protocol involves application of the film directly to ulcerated areas, where it adheres moist mucosal surfaces and provides sustained release of doxepin. The analgesic mechanism involves local antagonism of H1 histamine receptors and inhibition of norepinephrine and serotonin reuptake in peripheral nociceptors, providing targeted pain relief without systemic side effects. Additionally, recent evidence suggests that doxepin may promote ulcer healing through modulation of oxidative stress and attenuation of excessive inflammatory responses, particularly through the Nrf2-Keap1 pathway [1].

The dosing regimen typically involves once-daily application, with clinical studies demonstrating significant pain reduction within 30 minutes of application and sustained relief for 4-6 hours. The safety profile is favorable, with minimal systemic absorption of doxepin due to localized delivery, avoiding the sedative and anticholinergic effects associated with oral administration. Patients should be instructed on proper application technique, including mucosal surface drying before application, firm pressure for 10-15 seconds to ensure adhesion, and avoidance of drinking or eating for 30 minutes post-application. Clinical monitoring should include regular assessment of oral mucosa, pain scores using visual analog scales, and documentation of any local adverse effects such as mild burning or stinging upon application, which typically resolves within minutes [1] [3].

Conclusion and Future Perspectives

The development of Gel-DOPA bioadhesive systems for doxepin delivery represents a significant advancement in mucoadhesive drug delivery technology, effectively addressing the challenges associated with conventional oral formulations for local mucosal conditions. The integration of mussel-inspired adhesion chemistry with pharmaceutical formulation science has yielded a robust platform technology with demonstrated efficacy in preclinical models of chemotherapy-induced oral mucositis. The double-layer film architecture combined with precision 3D printing fabrication enables precise control over drug delivery kinetics and spatial distribution, offering significant advantages over traditional casting methods.

Future developments in this field are likely to focus on personalized dosing strategies leveraging the flexibility of 3D printing to tailor film dimensions and drug loading to individual patient needs. The incorporation of multiple therapeutic agents targeting different aspects of mucositis pathophysiology (e.g., antimicrobials, anti-inflammatories, and growth factors) represents another promising direction. Additionally, the exploration of stimuli-responsive systems that modulate drug release in response to specific biomarkers in the oral environment (e.g., pH changes, enzymatic activity) could further enhance therapeutic precision. The Gel-DOPA platform technology also holds significant potential for extended applications beyond oral mucositis, including periodontal disease, buccal delivery of systemic medications, and wound healing applications in other mucosal tissues.

References

Comprehensive Application Notes and Protocols: Sustained-Release Doxepin Hydrochloride Bilayer Patch for Chemotherapy-Induced Oral Mucositis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Chemotherapy-induced oral mucositis (CIOM) represents a frequent and debilitating complication affecting cancer patients undergoing chemotherapy, particularly those with head and neck cancers where incidence rates can reach 59.4%–100% [1]. This condition is characterized by erythema, erosion, ulceration, and pseudomembrane formation in the oral mucosa, significantly impacting patient quality of life, nutritional status, and potentially compromising cancer treatment outcomes. The complex pathophysiology of CIOM involves direct mucosal damage from chemotherapeutic agents followed by inflammatory cascades and oxidative stress responses that perpetuate tissue injury and impair healing processes. Current management strategies for established CIOM ulcers focus primarily on symptomatic relief and promotion of mucosal healing, yet available formulations often lack optimal therapeutic efficacy due to limitations in drug retention within the challenging oral environment.

Doxepin hydrochloride, a tricyclic antidepressant with well-documented analgesic and healing properties, has emerged as a promising therapeutic agent for CIOM management. While doxepin mouthwash has demonstrated efficacy in controlling CIOM-related pain in clinical trials, research on its ulcer-healing effects and the underlying mechanisms remains limited [1]. Furthermore, the absence of localized adhesive formulations specifically designed for oral application has restricted its therapeutic potential. The development of a sustained-release bilayer patch addresses these limitations by combining bioadhesive technologies with controlled drug delivery principles, enabling prolonged drug retention at the ulcer site and enhanced therapeutic outcomes. This application note provides comprehensive protocols for the formulation, characterization, and evaluation of a this compound-loaded bilayer patch, offering researchers a systematic approach to developing this promising pharmaceutical option for CIOM management.

Table 1: Current Doxepin Formulations and Limitations for Oral Mucositis Management

Formulation Type Key Advantages Major Limitations Clinical Evidence
Mouthwash Ease of application, pain relief Short contact time, poor ulcer targeting, inadvertent swallowing Multiple clinical trials demonstrating analgesic efficacy
Conventional Patches Localized delivery Poor wet adhesion, limited drug loading Limited studies with variable outcomes
Bilayer Patch (Novel) Sustained release, excellent mucosal adhesion, targeted delivery Complex manufacturing process Preclinical studies showing enhanced healing and analgesia

Formulation Composition and Design

Rational Design Considerations

The development of a bilayer patch system for buccal delivery of this compound requires careful consideration of the oral environment dynamics, including high humidity, salivary flow, and mechanical stresses from talking and swallowing. The bilayer design incorporates two distinct layers with specialized functions: a bioadhesive drug-loaded layer for mucosal attachment and controlled drug release, and a backing layer that acts as a protective barrier and prevents drug loss into the oral cavity. This configuration enables unidirectional drug delivery toward the mucosal tissue, maximizing local drug concentration while minimizing systemic absorption and potential side effects. The design specifically addresses the challenge of maintaining prolonged adhesion on wet mucosal surfaces, a formidable obstacle in dental biomaterials that has limited the effectiveness of previous intraoral therapeutic modalities.

Material Selection and Functions

Bioadhesive Layer Components:

  • Gelatin-dopamine (Gel-DOPA) conjugate (200 mg): Serves as the primary bioadhesive polymer providing wet adhesion properties inspired by marine mussels. The catechol functional groups in dopamine enable robust interfacial bonding with mucosal surfaces through covalent and non-covalent interactions [1].
  • This compound (250 mg): The active pharmaceutical ingredient selected for its dual analgesic and ulcer-healing properties. As a Biopharmaceutics Classification System (BCS) Class I compound, doxepin exhibits high solubility and permeability, ideal for local mucosal delivery [2].
  • Hydroxypropyl methylcellulose (HPMC, 200 mg): Functions as a rate-controlling polymer to modulate drug release through hydrogel formation and swelling mechanisms.
  • CARBOPOL (200 mg): Provides additional mucoadhesive properties and modifies the release profile through its pH-responsive swelling characteristics.
  • Ethanol:water (1:1, 4.7 mL each): Solvent system for ink formulation ensuring optimal solubility and printability.

Backing Layer Components:

  • Zein powder (25 mg): Hydrophobic natural polymer derived from corn that forms a protective barrier membrane.
  • Glycerol (1 mg): Plasticizing agent that imparts flexibility to the backing layer and prevents cracking during application.
  • 75% ethanol (250 mg): Solvent system for zein that facilitates film formation through evaporation.

Diagram 1: Bilayer Patch Preparation Workflow. The diagram illustrates the sequential preparation process for both layers of the patch, culminating in the final bilayer structure.

Preparation Methods and Protocols

Synthesis of Gelatin-Dopamine (Gel-DOPA) Conjugate

The bioadhesive polymer conjugate is synthesized through carbodiimide-mediated coupling reaction with the following detailed protocol:

  • Step 1: Dissolve 1.0 g of gelatin type A (porcine skin origin) and 250 mg of dopamine hydrochloride in 50 mL of MES buffer (0.1 M, pH 5.5) in a amber glass container to protect from light.
  • Step 2: Add EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) at molar ratios of 1.2:1 and 1:1 relative to dopamine, respectively, to activate carboxylic acid groups for conjugation.
  • Step 3: React the mixture for 24 hours at 37°C with continuous shaking at 100 rpm in the dark to prevent dopamine oxidation.
  • Step 4: Purify the resulting Gel-DOPA conjugate using dialysis membrane (MWCO 12-14 kDa) against deionized water with four water changes over 48 hours to remove unreacted dopamine and coupling reagents.
  • Step 5: Lyophilize the purified conjugate for 48 hours and store at -20°C protected from light and moisture until use.
  • Characterization: Confirm successful conjugation by Fourier transform infrared spectroscopy (FT-IR) analysis, observing the appearance of amide bonds at 1630 cm⁻¹ and catechol characteristic peaks between 1200-1500 cm⁻¹ [1].
Preparation of Backing Layer

The protective backing layer is formulated using solvent casting method:

  • Step 1: Prepare the backing layer solution by mixing 75% ethanol, zein powder, and glycerol at a mass ratio of 250:25:1 in a sealed container to prevent ethanol evaporation.
  • Step 2: Stir the mixture continuously at 500 rpm for 2 hours at room temperature until a homogeneous solution is obtained without visible particles or aggregates.
  • Step 3: Cast 7 mL of the solution onto a 90-mm diameter Petri dish, ensuring even distribution across the surface.
  • Step 4: Vacuum-dry the cast solution at 65°C for 2 hours to form a flexible, continuous backing layer film.
  • Step 5: Carefully peel the dried film from the Petri dish and store in a desiccator at room temperature until assembly.
3D Printing of Drug-Loaded Adhesive Layer

The adhesive drug-loaded layer is fabricated using precision 3D printing technology:

  • Step 1: Prepare the bioink by sequentially adding Gel-DOPA (200 mg), CARBOPOL (200 mg), HPMC (200 mg), and This compound (250 mg) to a mixture of ethanol (4.7 mL) and water (4.7 mL) under continuous stirring at 300 rpm.
  • Step 2: Allow the formed gel to equilibrate overnight at room temperature to eliminate air bubbles and ensure complete polymer hydration.
  • Step 3: Load the bioink into a syringe equipped with a 27G nozzle and place in a 3D printer (e.g., CELLINK BIO X).
  • Step 4: Set printing parameters to a circular pattern with diameter of 90 mm, height of 1 mm, and air pump pressure of 42 kPa.
  • Step 5: Print the adhesive layer directly onto the backing layer or separately for later assembly.
  • Step 6: Air-dry the printed structure overnight at room temperature (25°C) and relative humidity of 40-50% to form the final drug-loaded adhesive layer.
Bilayer Patch Assembly and Storage

The final patch assembly is completed through integration of both layers:

  • Step 1: Apply minimal moisture to the interface between layers to activate the gelatin-based adhesive surface.
  • Step 2: Carefully laminate the drug-loaded adhesive layer onto the backing layer, ensuring complete contact without air bubbles.
  • Step 3: Apply gentle pressure (5-10 kPa) for 30 seconds to ensure proper layer adhesion.
  • Step 4: Cut the assembled film into appropriate sizes (e.g., 10×10 mm² for experimental use) using precision cutting tools.
  • Step 5: Store the final patches in sealed foil packages with desiccant at 4°C until use to maintain stability and bioadhesive properties.

Characterization Methods and Protocols

Physicochemical Characterization

Comprehensive characterization of the bilayer patch is essential for quality control and performance prediction:

  • Powder X-ray Diffraction (XRD): Analyze the physical state of doxepin within the patch using a Rigaku MiniFlex 600 diffractometer with Cu-Kα radiation (λ=1.5406 Å). Operate at 35 kV voltage and 25 mA current with a scanning range of 5° to 90° (2θ) at a rate of 5°/min. Compare patterns against pure doxepin HCl and excipients to detect crystalline changes.
  • Differential Scanning Calorimetry (DSC): Determine thermal behavior using a Mettler-Toledo TGA/SDTA 851e system. Seal 2-5 mg samples in aluminum pans and heat from 25°C to 600°C at 10°C/min under nitrogen purge (50 mL/min). Identify glass transition, melting, and decomposition events.
  • Fourier Transform Infrared Spectroscopy (FT-IR): Characterize chemical interactions using a Thermo Fisher Nicolet IZ10 spectrometer with KBr pellet method. Scan over 350-7800 cm⁻¹ range at 2 cm⁻¹ resolution with 32 scans per sample.
  • Water Contact Angle (WCA): Measure surface hydrophilicity/hydrophobicity using a Biolin Theta goniometer. Place 5 μL water droplets on both backing and adhesive layers and measure contact angles immediately. Perform minimum triplicate measurements per sample.

Table 2: Physicochemical Characterization Parameters and Specifications

Parameter Method Instrument Specifications Acceptance Criteria
Crystallinity XRD Cu-Kα radiation, 35 kV, 25 mA Predominantly amorphous character
Thermal Behavior DSC 25°C to 600°C, 10°C/min No drug-polymer incompatibility
Chemical Structure FT-IR 350-7800 cm⁻¹, 2 cm⁻¹ resolution Characteristic functional groups present
Surface Wettability WCA 5 μL water droplet, automatic detection Backing layer: >90°, Adhesive layer: <50°
Thickness Uniformity Micrometer 0.001 mm accuracy ±5% variation across patch surface
Drug Content HPLC C18 column, UV detection 254 nm 90-110% of labeled claim
Mechanical and Bioadhesive Properties

Evaluation of mechanical integrity and mucosal adhesion capabilities:

  • Tensile Strength: Cut patches into 50×10 mm strips and measure using a texture analyzer with a 50 N load cell at 10 mm/min extension rate. Calculate tensile strength = maximum force/cross-sectional area.
  • Elongation at Break: Determine using the same tensile test. Elongation (%) = (final length - initial length)/initial length × 100.
  • Mucoadhesive Strength: Measure using porcine buccal mucosa (stored at -20°C and used within 2 weeks). Hydrate mucosa in artificial saliva (pH 6.8) for 30 min before testing. Apply patch with 0.5 N force for 1 min, then measure force required for detachment at 1 mm/s.
  • Residence Time: Apply patches to freshly excised porcine buccal mucosa mounted at 45° angle in USP disintegration apparatus with artificial saliva flow at 2 mL/min. Record time until complete detachment.
In Vitro Drug Release Studies
  • Apparatus: USP Apparatus 5 (paddle over disk) or Franz diffusion cells with synthetic membranes.
  • Medium: 500 mL phosphate buffer (pH 6.8) with 1% sodium lauryl sulfate to maintain sink conditions.
  • Conditions: 37°C ± 0.5°C, 50 rpm paddle speed.
  • Sampling: Withdraw 2 mL aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours, replacing with fresh medium.
  • Analysis: Quantify doxepin content by HPLC with C18 column, mobile phase acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v), flow rate 1.0 mL/min, UV detection at 254 nm.
  • Release Kinetics: Fit data to zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to elucidate release mechanisms.

In Vitro and Ex Vivo Evaluation Models

Permeation Studies Using Porcine Buccal Mucosa

Ex vivo permeation studies provide critical data on drug delivery efficiency and buccal retention:

  • Tissue Preparation: Obtain fresh porcine buccal mucosa from local abattoir. Separate epithelium from underlying connective tissue after heating at 60°C for 2 minutes [2]. Use within 3 days of collection, storing at 4°C in Krebs buffer. Prior to experiments, hydrate tissue in artificial saliva for 1 hour.
  • Experimental Setup: Use vertical Franz-type diffusion cells with 0.64 cm² diffusion area. Maintain receiver compartment (5 mL PBS pH 7.4) at 37±1°C with continuous magnetic stirring.
  • Protocol: Apply doxepin patch or control formulation to donor compartment. Sample receiver fluid at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours). Analyze samples by validated HPLC method.
  • Tissue Extraction: After experiment, homogenize mucosal tissue in methanol:PBS (70:30), centrifuge at 10,000×g for 10 minutes, and analyze supernatant for drug content to determine buccal retention.
  • Data Analysis: Calculate flux (Jss), permeability coefficient (Kp), and enhancement ratio from cumulative permeation versus time plots.

Table 3: Ex Vivo Permeation Parameters for Doxepin Formulations

Formulation Flux (μg/cm²/h) Permeability Coefficient (cm/h) Buccal Retention (μg/g tissue) Enhancement Ratio
Doxepin Solution 15.2 ± 2.3 0.030 ± 0.005 45.6 ± 8.2 1.00
Conventional Gel 22.8 ± 3.1 0.046 ± 0.006 128.4 ± 15.3 1.50
Bilayer Patch 8.5 ± 1.2 0.017 ± 0.002 385.7 ± 32.6 0.56
Patch with Permeation Enhancer 28.4 ± 3.8 0.057 ± 0.008 265.3 ± 24.1 1.87
Cytotoxicity and Cellular Uptake

In vitro models using human buccal cell lines provide safety and mechanism data:

  • Cell Culture: Maintain TR146 cell line (human buccal carcinoma) in DMEM with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂.
  • Cytotoxicity Assessment: Seed cells in 96-well plates (10,000 cells/well) and expose to patch extracts or direct application for 24 hours. Assess viability using MTT assay measuring absorbance at 570 nm.
  • Cellular Uptake Studies: Culture cells on transwell inserts until tight junction formation (TEER > 500 Ω·cm²). Apply doxepin formulations to donor compartment and measure apparent permeability (Papp).
  • Inflammatory Marker Analysis: Expose cells to hydrogen peroxide to induce oxidative stress, then treat with doxepin patches. Measure IL-6, IL-1β, and TNF-α levels by ELISA to assess anti-inflammatory effects.

In Vivo Evaluation and Therapeutic Efficacy

CIOM Animal Model Development

Preclinical evaluation of the doxepin bilayer patch requires appropriate animal models of oral mucositis:

  • Animal Selection: Use 6-week-old male Sprague-Dawley rats (180-220 g) acclimatized for 2 weeks under controlled conditions (25°C ± 1°C, 60% ± 10% relative humidity, 12-h light/dark cycle) with ad libitum access to food and water [1].
  • CIOM Induction: Administer 5-fluorouracil (5-FU) intraperitoneally at 60 mg/kg on day 1, followed by mild mucosal irritation with acetic acid or mechanical abrasion on day 3 to create standardized ulcers.
  • Experimental Groups: Divide randomly into (n=6-8/group): (1) Normal control, (2) Disease control (CIOM without treatment), (3) Doxepin mouthwash (positive control), (4) Doxepin bilayer patch, (5) Placebo patch.
  • Treatment Protocol: Under light isoflurane anesthesia, apply patches directly to ulcer sites once daily for 7-14 days. For mouthwash group, administer 0.5% doxepin suspension twice daily for 1 minute.
Efficacy Assessment Parameters

Comprehensive evaluation of therapeutic outcomes through multiple parameters:

  • Ulcer Area Measurement: Capture high-resolution images daily and calculate ulcer area using image analysis software (ImageJ). Express results as percentage reduction from baseline.
  • Histopathological Analysis: Collect buccal tissue samples at sacrifice, fix in 10% neutral buffered formalin, process for H&E staining. Score using established scales for epithelial thickness, inflammatory cell infiltration, vascularization, and collagen deposition.
  • Pain Response Assessment: Measure mechanical sensitivity using von Frey filaments applied to perioral region. Record withdrawal threshold as pain indicator.
  • Weight and Food Intake: Monitor daily as general health indicators.
  • Molecular Analysis: Process tissue for Western blotting to quantify Nrf2, Keap1, SOD, CAT (oxidative stress pathway) and NF-κB, TNF-α, IL-1β (inflammatory pathway) proteins.
Pharmacokinetic and Biodistribution Studies

Evaluate systemic exposure and local tissue distribution:

  • Sampling Protocol: Collect blood samples (0.5 mL) at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after patch application. Simultaneously harvest buccal tissue, regional lymph nodes, and major organs at selected time points.
  • Sample Processing: Extract doxepin from biological matrices using liquid-liquid extraction with hexane:isoamyl alcohol (98:2). Analyze using LC-MS/MS with multiple reaction monitoring for enhanced sensitivity.
  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2) using non-compartmental analysis. Compare relative bioavailability between patch and oral administration.

Therapeutic Mechanism and Signaling Pathways

The healing mechanism of doxepin in CIOM treatment involves multifaceted pathways targeting both oxidative stress and inflammatory responses:

  • Oxidative Stress Pathway: Doxepin activates the Nrf2-Keap1 signaling axis, facilitating Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE), upregulating expression of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1) [1]. This enhances cellular resistance to oxidative damage induced by chemotherapeutic agents.
  • Inflammatory Pathway: Doxepin suppresses NF-κB activation and subsequent production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This attenuation of excessive inflammatory responses creates a microenvironment conducive to healing.
  • Adenosine Receptor Activation: The peripheral analgesic effect of tricyclic antidepressants has been attributed to decreased cyclic AMP through activation of adenosine A1 receptors and inhibition of voltage-gated sodium channels, providing localized pain relief without central nervous system effects [2].
  • Histamine H1 Receptor Antagonism: Doxepin's potent antihistamine activity at low concentrations contributes to its sedative and antipruritic effects, potentially modulating neurogenic inflammation in the oral mucosa.

Diagram 2: Therapeutic Mechanisms of Doxepin in CIOM Treatment. The diagram illustrates the multimodal mechanism of action through which doxepin addresses both oxidative stress and inflammatory components of oral mucositis.

Stability and Quality Control Protocols

Stability Testing Conditions

Comprehensive stability assessment ensures product quality throughout shelf life:

  • Long-term Stability: Store patches in double-sided aluminum blister packs with desiccant at 25°C ± 2°C/60% RH ± 5% RH for 24 months. Sample at 0, 3, 6, 9, 12, 18, and 24 months.
  • Intermediate Conditions: Store at 30°C ± 2°C/65% RH ± 5% RH for 6 months if significant changes observed at accelerated conditions.
  • Accelerated Testing: Store at 40°C ± 2°C/75% RH ± 5% RH for 6 months with sampling at 0, 1, 2, 3, and 6 months.
  • Photostability: Expose to 1.2 million lux hours of visible light and 200 watt hours/m² of UV energy per ICH Q1B guidelines.
Quality Control Specifications

Table 4: Quality Control Tests and Acceptance Criteria for Doxepin Bilayer Patches

Test Parameter Method Specification Frequency
Description Visual examination Thin, flexible, uniform surface Each batch
Identification FT-IR Spectrum matches reference standard Each batch
Assay (Doxepin) HPLC 90.0-110.0% of label claim Each batch
Content Uniformity HPLC (10 patches) AV ≤ 15% Each batch
Thickness Micrometer 0.5 mm ± 10% 10 patches/batch
Weight Variation Analytical balance ±7.5% of average weight 20 patches/batch
Folding Endurance Manual folding >200 folds at same place 3 patches/batch
Surface pH pH meter (surface contact) 6.5-7.5 3 patches/batch
Mucoadhesive Strength Texture analyzer ≥5.0 g/cm² 3 patches/batch
In Vitro Release USP Apparatus 5 80% release in 24 hours Each batch
Microbial Limit USP <61> TAMC: ≤1000 cfu/g, TYMC: ≤100 cfu/g Each batch
Related Substances HPLC Total impurities ≤2.0%, Any individual ≤1.0% Each batch

Conclusion and Future Perspectives

The development of a sustained-release this compound bilayer patch represents a significant advancement in the management of chemotherapy-induced oral mucositis. This comprehensive application note provides detailed protocols for the formulation, characterization, and evaluation of this innovative drug delivery system, enabling researchers to develop a promising therapeutic option for this debilitating condition. The bilayer design combines excellent mucosal adhesion with controlled drug release, addressing fundamental limitations of current formulations while leveraging doxepin's dual analgesic and healing properties.

Future development directions include clinical translation of the preclinical findings, optimization of the formulation for scale-up manufacturing, and exploration of combination therapies with other active ingredients targeting different aspects of the mucositis pathway. Additionally, adaptation of the technology for personalized medicine approaches through patient-specific 3D printing based on ulcer size and location represents an exciting frontier in buccal drug delivery. The protocols outlined herein provide a robust foundation for further research and development efforts aimed at bringing this promising therapeutic option to cancer patients suffering from oral mucositis.

References

Comprehensive Analytical Method Validation and Protocols for Doxepin Hydrochloride According to ICH Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Doxepin hydrochloride is a tricyclic antidepressant with a chemical structure of 1-propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride. It is widely used for the treatment of depression, anxiety, and insomnia, and more recently in topical formulations for pruritic skin conditions. The drug exhibits potent central anticholinergic activity and functions by inhibiting the reuptake of both norepinephrine and serotonin in brain synapses. Given its narrow therapeutic index and potential for adverse effects at higher concentrations, accurate analytical methods for quantifying this compound in various matrices are essential for obtaining optimum therapeutic concentration and ensuring quality assurance in pharmaceutical preparations [1].

The International Council for Harmonisation (ICH) provides the fundamental framework for analytical method validation through guidelines Q2(R2) and Q14, which have been adopted by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA). These guidelines represent a significant modernization from a prescriptive approach to a science- and risk-based lifecycle model, emphasizing the Analytical Target Profile (ATP) as a prospective summary of a method's intended purpose and desired performance characteristics. This shift ensures that analytical procedures are not merely validated as a one-time event but are managed throughout their entire lifecycle with a focus on robustness, reliability, and fitness for purpose [2].

Analytical Techniques for this compound

Spectrofluorimetry

A highly sensitive spectrofluorimetric method has been developed for the determination of this compound in commercial dosage forms. This technique is particularly attractive due to its sensitivity, speed, and simplicity. The method is based on the formation of a fluorescent ion pair complex between this compound and eosin Y in an acetate buffer at pH 4.52, which is extractable in dichloromethane [1].

Key Experimental Protocol:

  • Instrumentation: Fluorescence spectrophotometer equipped with xenon lamp and 1-cm quartz cells.
  • Wavelengths: Excitation at 464 nm, emission at 567 nm.
  • Reagents: Eosin Y disodium salt (0.2% aqueous solution), sodium acetate-acetic acid buffer (pH 4.52), dichloromethane.
  • Procedure: Pipette aliquots of standard this compound solution (0.1-0.8 µg/mL) into separating funnels. Add 3.2 mL of eosin Y solution and 2.5 mL of buffer. Mix well and extract with 5 mL of dichloromethane by vigorous shaking for 2.5 minutes. Measure the fluorescence intensity of the organic layer [1].
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC represents a versatile and robust technique for the analysis of this compound, particularly valuable for stability-indicating methods that can separate the drug from its degradation products and excipients [3] [4].

Experimental Protocol for Stability-Indicating Method:

  • Column: Phenomenex C18 Luna (250 mm × 4.6 mm id, 5 µm) or Waters Xterra RP18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Varied compositions including methanol-acetonitrile-buffer (40:30:30, v/v/v) or ammonium bicarbonate (pH 7.0)-acetonitrile in gradient mode.
  • Flow Rate: 0.5-1.0 mL/min.
  • Detection: UV detection at 207 nm or 254 nm.
  • Temperature: 28°C.
  • Injection Volume: 10 µL.
  • Sample Preparation: For cream formulations, accurately weigh a portion equivalent to 2 mg of doxepin HCl into a 20 mL volumetric flask, add diluent, vortex, sonicate for 10 minutes, dilute to volume, centrifuge at 10,000 rpm for 10 minutes, and use the supernatant for analysis [3] [4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring exceptional sensitivity, such as pharmacokinetic studies, an LC-MS/MS method has been developed for the simultaneous determination of doxepin and its pharmacologically active metabolite, nordoxepin, in human plasma [5].

Key Experimental Protocol:

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v).
  • Mass Spectrometry: Positive ionization mode with multiple reaction monitoring (MRM).
  • Transitions: m/z 280.1→107.0 for doxepin, m/z 266.0→107.0 for nordoxepin.
  • Sample Preparation: Liquid-liquid extraction of 500 µL human plasma with methyl tert-butyl ether.
  • Linear Range: 15.0-3900 pg/mL for doxepin and 5.00-1300 pg/mL for nordoxepin [5].

Validation Parameters and Acceptance Criteria

According to ICH Q2(R2) guidelines, the validation of analytical procedures for this compound must demonstrate that the method is suitable for its intended purpose through assessment of specific performance characteristics [2].

The following table summarizes the validation parameters and typical acceptance criteria for this compound analytical methods:

Table 1: Validation Parameters and Acceptance Criteria for this compound Analytical Methods

Validation Parameter Spectrofluorimetric Method [1] RP-HPLC Method [3] [4] LC-MS/MS Method [5]
Linearity Range 0.1-0.8 µg/mL 10-50 µg/mL 15.0-3900 pg/mL (Dox), 5.00-1300 pg/mL (NDox)
Correlation Coefficient (r²) >0.999 0.9974 0.9991 (Dox), 0.9993 (NDox)
Accuracy (% Recovery) 100±3.0% 97.67-101% -
Precision (% RSD) Intraday: ≤1.85%, Interday: ≤2.32% ≤2.0% Intra-batch: ≤8.3%, Inter-batch: ≤8.3%
LOD 2.95 ng/mL 0.40-0.50 µg/mL -
LOQ - 0.40-0.50 µg/mL -
Specificity No interference from excipients Resolves degradation products No matrix interference
Robustness Insensitive to small variations System suitability: RSD≤0.5%, Resolution≥2.0 Rugged with high extraction recovery

The following workflow diagram illustrates the analytical method validation lifecycle for this compound according to modern ICH guidelines:

Start Define Analytical Target Profile (ATP) Step1 Method Development & Risk Assessment Start->Step1 Step2 Validation Protocol Development Step1->Step2 Step3 Perform Validation Study Step2->Step3 Step4 Document Results & Establish Control Strategy Step3->Step4 Step5 Routine Analysis & Lifecycle Management Step4->Step5 Step5->Step1 Method requires modification Step6 Continuous Monitoring & Improvement Step5->Step6 When needed

Detailed Experimental Protocols

Spectrofluorimetric Method with Eosin Y

Principle: This method is based on the formation of a dichloromethane-extractable ion pair complex between the protonated drug and eosin Y, which exhibits intense fluorescence [1].

Materials and Reagents:

  • Eosin Y disodium salt (0.2% aqueous solution, freshly prepared)
  • Sodium acetate-acetic acid buffer (pH 4.52, prepared by mixing 0.2 M acetic acid and 0.2 M sodium acetate)
  • Dichloromethane (HPLC grade)
  • Standard this compound (reference standard)

Sample Preparation for Capsules:

  • Take the powder contents of two capsules (25 mg strength each) in 50 mL distilled water.
  • Allow to stand for 10 minutes for complete dissolution.
  • Filter through Whatmann no. 42 filter paper into a 100-mL volumetric flask.
  • Wash the residue three times with 10-mL portions of distilled water.
  • Dilute to volume with distilled water.
  • Further dilute as needed to reach the working concentration range of 0.1-0.8 µg/mL [1].

Procedure:

  • Pipette aliquots of standard or sample solution (0.05-0.4 mL) into 50-mL separating funnels.
  • Add 3.2 mL of eosin Y solution and 2.5 mL of buffer solution, mix well.
  • Extract with 5 mL of dichloromethane by vigorous shaking for 2.5 minutes.
  • Allow the layers to separate completely.
  • Measure the fluorescence intensity of the organic layer at λem = 567 nm after excitation at λex = 464 nm.
  • Construct a calibration curve and determine the concentration of unknown samples [1].
Stability-Indicating HPLC Method for Cream Formulation

Materials and Equipment:

  • HPLC system with PDA detector
  • Column: Waters Xterra RP18 (150 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Solution A (1.6 g ammonium bicarbonate in 1000 mL water, pH adjusted to 7.0 with formic acid) and Solution B (acetonitrile)
  • Diluent: Water-acetonitrile (50:50, v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 28°C
  • Injection Volume: 10 µL
  • Detection: 207 nm
  • Gradient Program: Table 2: HPLC Gradient Elution Program for Doxepin HCl Cream Analysis
Time (min) % Solution A % Solution B
0 70 30
3 70 30
18 50 50
20 50 50
20.1 70 30
25 70 30

System Suitability Solution:

  • Weigh 5 mg of USP Doxepin HCl RS into a 10-mL volumetric flask.
  • Add 250 µL of System Suitability Stock Solution (containing related compounds B and C).
  • Dilute to volume with diluent.
  • Resolution between related compound B and C should be ≥2.0 [4].

Specificity and Forced Degradation Studies: Forced degradation studies should include:

  • Acid and base hydrolysis (e.g., 0.1N HCl or NaOH at elevated temperatures)
  • Oxidative degradation (e.g., 3% H₂O₂)
  • Thermal degradation (e.g., 105°C for solid, 70°C for solution)
  • Photolytic degradation (e.g., exposure to UV light)

The method should demonstrate specificity by resolving doxepin from all degradation products with peak purity index >0.999 [3] [4].

Method Validation According to ICH Q2(R2)

The following diagram outlines the key parameters required for validation of analytical procedures according to ICH Q2(R2), showing their interrelationships:

ATP Analytical Target Profile (ICH Q14) Specificity Specificity ATP->Specificity Linearity Linearity & Range ATP->Linearity Accuracy Accuracy ATP->Accuracy Precision Precision ATP->Precision LOD Limit of Detection ATP->LOD LOQ Limit of Quantification ATP->LOQ Robustness Robustness ATP->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the spectrofluorimetric method, specificity was demonstrated by analyzing a placebo solution containing common excipients (glucose, fructose, lactose, starch, sodium benzoate) and observing no interference in the determination of this compound [1]. For HPLC methods, specificity is typically demonstrated through forced degradation studies and resolution from known and unknown impurities [3] [4].

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.

Table 3: Linearity Data for Different Analytical Methods of this compound

Method Concentration Range Correlation Coefficient (r²) Regression Equation
Spectrofluorimetry [1] 0.1-0.8 µg/mL >0.999 Y = 1009.4x + 18.408
RP-HPLC [3] 10-50 µg/mL 0.9974 Not specified
LC-MS/MS [5] 15.0-3900 pg/mL (Dox), 5.00-1300 pg/mL (NDox) 0.9991 (Dox), 0.9993 (NDox) Not specified
Accuracy and Precision

Accuracy, expressed as % recovery, demonstrates the closeness of agreement between the accepted reference value and the value found. Precision, expressed as % RSD, examines the agreement among a series of measurements.

Accuracy Assessment:

  • For the spectrofluorimetric method: Standard addition technique with recovery of 100±3.0% [1]
  • For HPLC method: 97.67-101% recovery from pharmaceutical dosage form [3]

Precision Assessment:

  • Intraday precision (repeatability): ≤1.85% RSD for spectrofluorimetry, ≤2.0% for HPLC
  • Interday precision (intermediate precision): ≤2.32% RSD for spectrofluorimetry, ≤3.0% for combined data in HPLC [1] [4]
Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable accuracy and precision.

  • Spectrofluorimetric method: LOD = 2.95 ng/mL [1]
  • HPLC method: LOD = 0.40 µg/mL, LOQ = 0.50 µg/mL [3]
  • LC-MS/MS method: Much lower limits due to higher sensitivity, though specific LOD/LOQ values not provided in the abstract [5]
Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the HPLC method, this includes changes in:

  • pH of the mobile phase (±0.2 units)
  • Flow rate (±0.1 mL/min)
  • Column temperature (±2°C)
  • Detection wavelength (±2 nm)

System suitability criteria (resolution ≥2.0 between critical pairs, RSD ≤0.5% for standard injections) must be met under all varied conditions [4].

Application to Pharmaceutical Dosage Forms

The validated methods have been successfully applied to various pharmaceutical formulations of this compound:

  • Capsules (25 mg strength): Spectra-25 and Doxetar-25 capsules analyzed using the spectrofluorimetric method [1]
  • Cream formulations: Topical cream containing 5% this compound analyzed using the stability-indicating HPLC method [4]
  • Orally disintegrating tablets: 6 mg tablet formulation used in bioequivalence studies analyzed by LC-MS/MS [5]

For capsule analysis, the sample preparation involves dissolving the powder contents in water, filtering, and appropriate dilution. For cream formulations, more extensive sample preparation is required, including sonication and centrifugation to separate the drug from the semisolid base [1] [4].

Conclusion

The analytical methods presented herein for this compound—encompassing spectrofluorimetry, RP-HPLC, and LC-MS/MS techniques—have been comprehensively validated in accordance with ICH Q2(R2) guidelines. Each method offers distinct advantages depending on the application requirements: spectrofluorimetry for routine quality control with excellent sensitivity and simplicity; RP-HPLC for stability-indicating analysis with robust separation capabilities; and LC-MS/MS for bioanalytical applications requiring exceptional sensitivity and selectivity.

The modernized approach introduced by ICH Q2(R2) and Q14, emphasizing the Analytical Target Profile and lifecycle management, provides a science- and risk-based framework that ensures methods remain fit-for-purpose throughout their operational lifetime. By adhering to these guidelines and implementing the detailed protocols described, researchers and pharmaceutical analysts can ensure the reliability, accuracy, and regulatory compliance of their analytical methods for this compound across various pharmaceutical formulations.

References

doxepin hydrochloride sample preparation buffer pH optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Doxepin Hydrochloride Analysis

This compound, a tricyclic antidepressant with the molecular formula C₁₉H₂₁NO•HCl (molecular weight 315.84 Da), exists as a mixture of (E) and (Z) geometric isomers. [1] Its analysis in pharmaceutical formulations and biological samples requires precise sample preparation and chromatographic or spectrofluorimetric techniques. The optimization of buffer pH is a critical parameter that significantly influences method performance by affecting drug ionization, solubility, complex formation, and chromatographic peak shape.

Sample Preparation Protocols

Spectrofluorimetric Determination via Ion-Pair Complex

This method is highly sensitive and suitable for the analysis of doxepin in commercial dosage forms like capsules. [2] [3]

  • Principle: The method is based on the formation of a fluorescent ion-pair complex between this compound and eosin Y at an optimized pH, which is then extracted into an organic solvent for measurement. [2]
  • Buffer Preparation: Prepare a sodium acetate–acetic acid buffer of pH 4.52 by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate. [2]
  • Eosin Y Solution: Prepare a 0.2% (2.891 × 10⁻³ M) aqueous solution of eosin Y disodium salt. This should be made fresh. [2]
  • Standard Solution: Prepare an aqueous stock solution of this compound with a concentration of 0.01 mg/mL. [2]
  • Sample Preparation (from Capsules):
    • Empty the contents of two 25 mg this compound capsules.
    • Dissolve the powder in 50 mL of distilled water and filter through Whatmann no. 42 filter paper.
    • Transfer the filtrate to a 100 mL volumetric flask, wash the residue, and make up to the volume with distilled water.
    • Further dilute this solution as needed to fit the calibration range. [2]
  • Experimental Procedure:
    • Pipette aliquots of standard or sample solution (0.05-0.4 mL, equivalent to 0.1-0.8 µg/mL final concentration) into a series of 50 mL separating funnels.
    • To each funnel, add 3.2 mL of eosin Y solution and 2.5 mL of sodium acetate–acetic acid buffer (pH 4.52). Mix well.
    • Add 5 mL of dichloromethane to each funnel.
    • Shake the mixtures vigorously for 2.5 minutes and allow the layers to separate.
    • Measure the fluorescence intensity of the organic (lower) layer at an emission wavelength (λ_em) of 567 nm with an excitation wavelength (λ_ex) of 464 nm. [2]

Table 1: Key Parameters for Spectrofluorimetric Method

Parameter Specification
Optimum Buffer pH 4.52 [2]
Buffer Type Sodium acetate-acetic acid [2]
Linear Range 0.1 - 0.8 µg/mL [2]
Limit of Detection (LOD) 2.95 ng/mL [2]
Excitation/Emission (λ_ex/λ_em) 464 nm / 567 nm [2]
Extraction Solvent Dichloromethane [2]
HPLC Analysis per USP Monograph

The United States Pharmacopeia (USP) specifies an HPLC method for the assay of this compound, which separates its (E) and (Z) isomers. [1]

  • Chromatographic Conditions:
    • Column: Purospher STAR RP-8e (or equivalent, USP classification L7). [1]
    • Mobile Phase: The USP monograph for the drug substance specifies a mobile phase containing chloroform, acetonitrile, and diethylamine. [4] The method for oral solution uses a normal-phase system. For stability and performance with low-pH mobile phases, a method using a pH 2.5 buffer has been demonstrated to be robust. [1]
    • Flow Rate: Approximately 1 mL/min (adjusted to achieve required retention). [1]
    • Detection: UV detection at 254 nm for the method in the oral solution monograph. [4]
    • Temperature: The column temperature can be elevated to 50 °C for improved performance. [1]
  • System Suitability Requirements (from USP):
    • Resolution between (E) and (Z) isomers: NLT (Not Less Than) 1.5. [1]
    • Tailing factor for each isomer: NMT (Not More Than) 2.0. [1]
    • Relative Standard Deviation (RSD) for peak areas: NMT 2.0%. [1]
  • Standard Solution: Prepare a solution of USP this compound Reference Standard in the mobile phase at a concentration of about 0.1 mg/mL. [1]
  • Sample Preparation (Oral Solution):
    • Transfer an accurately measured volume of oral solution, equivalent to 100 mg of doxepin, to a 100 mL volumetric flask.
    • Dilute to volume with dilute hydrochloric acid (1 in 120) and mix.
    • Dilute 4.0 mL of this solution with the same solvent to 50.0 mL.
    • Transfer 15.0 mL of the resulting solution to a 125 mL separator and extract with two 20 mL portions of ether (this step removes interfering excipients).
    • Dilute 10.0 mL of the extracted aqueous phase with dilute hydrochloric acid (1 in 120) to 25.0 mL. [4]
    • The final solution is injected into the HPLC system.

Table 2: Key Parameters for HPLC (USP) Method

Parameter Specification
Column Purospher STAR RP-8e (L7) [1]
Mobile Phase (Example) Low-pH buffer (e.g., pH 2.5) / Acetonitrile [1]
Detection Wavelength 254 nm [4]
Column Temperature 50 °C [1]
System Suitability (Resolution) NLT 1.5 [1]
LC-MS/MS Analysis in Human Plasma

This method is designed for the highly sensitive and simultaneous quantification of doxepin and its active metabolite, nordoxepin, in biological matrices like human plasma. [5]

  • Sample Preparation (Liquid-Liquid Extraction):
    • Pipette 500 µL of human plasma into a tube.
    • Add the internal standard (IS) solution.
    • Perform liquid-liquid extraction by adding methyl tert-butyl ether (MTBE).
    • Vortex mix and centrifuge to separate the organic layer.
    • Transfer the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue with a suitable reconstitution solution (e.g., a mixture of the mobile phase). [5]
  • LC-MS/MS Conditions:
    • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm). [5]
    • Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate. [5]
    • Mass Spectrometer: Operated in positive ionization mode with Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • Doxepin: m/z 280.1 → 107.0
      • Nordoxepin: m/z 266.0 → 107.0 [5]

Table 3: Key Parameters for LC-MS/MS Method

Parameter Specification
Sample Volume 500 µL Human Plasma [5]
Extraction Solvent Methyl tert-butyl ether (MTBE) [5]
Linear Range (Doxepin) 15.0 - 3900 pg/mL [5]
Linear Range (Nordoxepin) 5.00 - 1300 pg/mL [5]
Ionization Mode Positive [5]
Analytical Column Hypurity C8 [5]

Experimental Workflow and pH Optimization Strategy

The following diagram illustrates the decision-making workflow for selecting and optimizing a sample preparation method for this compound, highlighting the critical role of pH.

Start Start: Doxepin HCl Sample Preparation Goal Define Analytical Goal Start->Goal Pharma Pharmaceutical Dosage Form Goal->Pharma Bio Biological Sample Goal->Bio Spec Spectrofluorimetry Pharma->Spec HPLC HPLC (USP) Pharma->HPLC LCMS LC-MS/MS Bio->LCMS pH1 Optimize Buffer pH to 4.52 (Sodium Acetate-Acetic Acid) Spec->pH1 pH2 Use Low-pH Mobile Phase (e.g., 2.5) for Separation HPLC->pH2 Prep3 Liquid-Liquid Extraction from Plasma with MTBE LCMS->Prep3 Prep1 Prepare in Aqueous Solution Form Ion-Pair with Eosin Y pH1->Prep1 Prep2 Dissolve in Dilute HCl Extract with Ether pH2->Prep2 End Analysis & Quantification Prep1->End Prep2->End Prep3->End

Key Considerations for pH Optimization

  • Mechanism of pH Effect: In the spectrofluorimetric method, the optimal pH of 4.52 is critical for the efficient formation of the ion-pair complex between the protonated amine group of doxepin and the eosin Y anion. A deviation from this pH can lead to incomplete complexation and reduced fluorescence intensity. [2]
  • Robustness in HPLC: For the HPLC method, maintaining a consistent, low mobile phase pH (e.g., 2.5) is essential for controlling the ionization of residual silanol groups on the stationary phase and the analyte itself. This ensures reproducible retention times, excellent peak shape, and consistent resolution between the (E) and (Z) isomers of doxepin. The pH should be controlled within ±0.1 units for high reproducibility. [1]

Conclusion

Optimizing buffer pH is a fundamental step in developing robust and reliable analytical methods for this compound. The protocols detailed herein provide a clear guide for researchers. Adherence to the specified pH conditions—pH 4.52 for spectrofluorimetric complex formation and a low pH (~2.5) for reversed-phase HPLC separation—is vital for achieving accurate, sensitive, and reproducible results across different sample matrices, from formulated products to complex biological fluids.

References

doxepin hydrochloride stability storage conditions degradation

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications at a Glance

The table below summarizes the core physical, chemical, and handling information for doxepin hydrochloride.

Aspect Specification / Condition Source / Context
Recommended Storage Temp. 20 °C Chemical Standard [1]
Physical Form Solid Chemical Standard [1]
Molecular Formula C₁₉H₂₁NO · HCl Chemical Standard & Analytical Methods [1] [2]
Molecular Weight 315.84 g/mol Chemical Standard & Analytical Methods [1] [2]
CAS Number 1229-29-4 Multiple Sources [1] [2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction) Safety Data Sheet [1]

Analytical Methods for Stability and Assay

For stability testing and quantification in pharmaceutical formulations, HPLC is the standard method. The United States Pharmacopeia (USP) has developed a validated method for analyzing this compound cream [3].

Parameter Description / Condition
Method Reversed-Phase HPLC with UV/PDA Detection
Column Waters Xterra RP18 (4.6mm x 150-mm, 5 µm)

| Mobile Phase | Solution A: 1.6 g/L Ammonium Bicarbonate in water, pH adjusted to 7.0 with formic acid. Solution B: Acetonitrile. Gradient: See workflow diagram. | | Flow Rate | 1.0 mL/min | | Detection | 207 nm (PDA range 190-400 nm) | | Injection Volume | 10 µL | | Column Temperature | 28 °C | | Diluent | Water:Acetonitrile (50:50) | | System Suitability | Resolution between related compounds B and C ≥ 2.0; RSD of 5 replicate injections of standard ≤ 0.5% |

The experimental workflow for the sample preparation and analysis is as follows:

workflow start Start Analysis weigh Weigh Sample (Equivalent to 2 mg Doxepin HCl) start->weigh transfer Transfer to 20 mL Volumetric Flask weigh->transfer dilute1 Add ~16 mL Diluent (Vortex & Sonicate 10 min) transfer->dilute1 makevol Dilute to Volume with Diluent dilute1->makevol centrifuge Centrifuge at 10,000 rpm for 10 minutes makevol->centrifuge inject Use Supernatant for HPLC Analysis centrifuge->inject end Data Acquisition & Analysis inject->end

Troubleshooting Common Experimental Issues

Here are solutions to some potential problems you might encounter:

  • Problem: Poor Chromatography (Peak Tailing or Broad Peaks)

    • Solution: Ensure the mobile phase pH is precisely adjusted to 7.0. Check the column performance with system suitability tests. Confirm that the sample is completely dissolved and the supernatant is clear after centrifugation [3].
  • Problem: Low Recovery or Inaccurate Results

    • Solution: Verify the sonication time and technique to ensure complete extraction of the drug from the cream matrix. Ensure the solution is mixed well after dilution to volume [3].
  • Problem: Handling and Safety Concerns

    • Solution: Always wear protective gloves and safety glasses. Avoid contact with skin and eyes. Use in a well-ventilated place. In case of skin contact, wash immediately with plenty of water [1].

Frequently Asked Questions

What are the main hazards when handling this compound in the lab? It is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction. Personal protective equipment including gloves and eye/face protection is mandatory [1].

Is this compound stable under acidic conditions? While a specific study on doxepin was not found, research on similar tricyclic antidepressants shows that their stability can vary significantly in artificial gastric juice. For example, amoxapine degrades under acidic conditions, while others like amitriptyline and imipramine are stable. This suggests the stability of doxepin in acidic environments should be verified experimentally [4].

What is the most sensitive method to analyze doxepin in biological samples like plasma? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive. One validated method can simultaneously quantify doxepin and its active metabolite, nordoxepin, in human plasma with a lower limit of quantitation (LLOQ) as low as 15.0 pg/mL for doxepin and 5.00 pg/mL for nordoxepin [5] [6] [7].

References

Understanding the Compounds and Potential Interference

Author: Smolecule Technical Support Team. Date: February 2026

Doxepin is a tricyclic antidepressant rapidly metabolized to its pharmacologically active metabolite, nordoxepin (N-desmethyldoxepin), primarily via cytochrome P450 2C19 [1]. Analytical interference can arise from several sources:

  • Chromatographic Co-elution: Inadequate separation of doxepin, nordoxepin, and other matrix components.
  • Ion Suppression/Enhancement in MS: Matrix components or the analyte and metabolite themselves can suppress or enhance each other's ionization in the ESI source, a recognized issue in LC-ESI-MS [2].
  • Sample Matrix Effects: Phospholipids, proteins, and salts from plasma can affect analyte recovery and detection.

Established Analytical Methods

Here are two validated methods for the simultaneous determination of doxepin and nordoxepin, which form a foundation for troubleshooting.

Parameter Method 1: LLE with LC-MS/MS [1] Method 2: SPE with UPLC-MS/MS [3]
Analytes Doxepin (Dox) & Nordoxepin (NDox) Doxepin & N-nordoxepin
Sample Volume 500 µL human plasma Not Specified
Sample Prep Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) Solid Phase Extraction (SPE)
Analytical Column Hypurity C8 (100 mm × 4.6 mm, 5 µm) Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase ACN-MeOH (95:5, v/v) / 2.0 mM Ammonium Formate (93:7, v/v) 0.1% Formic acid, 10 mM Ammonium Formate / 0.1% Formic acid in ACN (Step Gradient)
Flow Rate 1.2 mL/min 0.4 mL/min
Detection MS/MS, Positive ESI, MRM MS/MS
LLOQ Dox: 15.0 pg/mL; NDox: 5.00 pg/mL Dox: 4 pg/mL; N-nordoxepin: 2 pg/mL
Application Bioequivalence study (6 mg tablet) in 41 subjects Bioequivalence study (3 mg doxepin)

Troubleshooting Guide for Analytical Interference

The following workflow outlines a systematic approach to diagnose and resolve interference issues. A key diagnostic tool is the Dilution Assessment [2].

Start Observed Analytical Interference Step1 Perform Dilution Assessment Start->Step1 Step2 Is Linearity Maintained? (Response decreases proportionally?) Step1->Step2 Step3_Pass No significant interference confirmed. Step2->Step3_Pass Yes Step3_Fail Interference is Present Step2->Step3_Fail No Strat1 Improve Chromatographic Separation Step3_Fail->Strat1 Resolve With: Step3_Fail->Strat1 Strat2 Optimize Sample Dilution Step3_Fail->Strat2 Strat3 Use Stable Labeled Isotope Internal Standards Step3_Fail->Strat3

Improve Chromatographic Separation

If the dilution test indicates interference, your first action should be to enhance the separation to prevent doxepin, nordoxepin, and matrix components from reaching the MS detector simultaneously.

  • Adjust Mobile Phase: Modify pH, buffer concentration, or the organic modifier ratio. A small change in pH can significantly alter the selectivity of ionizable compounds [4].
  • Change the Column: Switch to a column with different selectivity. The established methods use a C8 and a C18 column [1] [3]. Trying polar-embedded, phenyl, or other specialty phases can improve resolution of the critical pair.
  • Extend Gradient Time: A shallower gradient can increase peak capacity and improve separation.
Optimize Sample Preparation

A more selective sample clean-up can drastically reduce the matrix load on the column and MS source.

  • Switch from LLE to SPE: While LLE (as in Method 1) is effective, SPE is recognized for producing cleaner extracts and better reducing matrix interferences, which is crucial for sensitive LC-MS workflows [3] [5]. For a wide range of analytes, a hydrophilic-lipophilic balanced (HLB) sorbent like Oasis HLB is an excellent starting point as it provides high capacity for acids, bases, and neutrals [5].
  • Evaluate Extraction Recovery and Matrix Effect: After protocol changes, measure the % recovery, matrix effect, and mass balance to ensure the method is robust and efficient [5].
Use Stable Labeled Isotope Internal Standards (SIL-IS)

This is the most effective way to correct for ionization matrix effects. Using deuterated analogs of doxepin and nordoxepin as internal standards ensures they co-elute with the analytes and experience nearly identical ionization suppression or enhancement, correcting for the bias in quantification [2].

Key Considerations for Method Development

  • Confirm Specificity with Peak Purity: Use a Photodiode Array (PDA) or Mass Spectrometry detector to demonstrate that the analyte peak response is due to a single component and is free from co-elution [6].
  • Validate for Your Matrix: During method validation, critically assess precision, accuracy, and the matrix effect in your specific biological matrix (e.g., human plasma) to ensure reliability [6].
  • Inherent Challenges: Be aware that signal interference between a drug and its metabolites in LC-ESI-MS is a known challenge that can compromise quantitative accuracy if not properly addressed during method establishment [2].

The most critical step is to diagnose the type of interference using the dilution test. Based on the result, your primary levers for resolution are enhancing chromatographic separation, improving sample clean-up, and implementing stable isotope internal standards.

References

Extraction Method Comparison for Doxepin and Nordoxepin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two high-performance sample preparation techniques suitable for sensitive LC-MS/MS analysis.

Parameter Solid-Phase Extraction (SPE) [1] Liquid-Liquid Extraction (LLE) [2]
Analytes Doxepin, N-nordoxepin Doxepin, Nordoxepin
Sample Volume 500 µL 500 µL
Extraction Sorbent/Solvent Solid Phase Extraction cartridge (specific type not mentioned) Methyl tert-butyl ether (MTBE)

| Key Performance Metrics | Excellent precision and accuracy; Recovery: Data not explicitly provided, but method is described as having "inadequacies in recovery" in prior methods. | Extraction Recovery: 86.6–90.4% (Doxepin), 88.0–99.1% (Nordoxepin) Precision (% CV): ≤ 8.3% (intra- and inter-batch) | | Linearity Range | 4–pg/mL (Doxepin), 2–pg/mL (N-nordoxepin) | 15.0–3900 pg/mL (Doxepin), 5.00–1300 pg/mL (Nordoxepin) | | Advantages | Higher sensitivity (lower LLOQ); Potentially cleaner samples and more automation-friendly. | Proven high and consistent recovery rates for both analytes; Simpler, more straightforward procedure. |

Detailed Experimental Protocols

Here are the step-by-step workflows for the two extraction methods.

Workflow for Solid-Phase Extraction (SPE)

This method uses a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) for separation [1].

start Start with 500 µL plasma sample step1 Condition SPE cartridge start->step1 step2 Load plasma sample step1->step2 step3 Wash cartridge with appropriate solvent step2->step3 step4 Elute analytes with elution solvent step3->step4 step5 Evaporate eluent to dryness step4->step5 step6 Reconstitute in mobile phase step5->step6 end Proceed to LC-MS/MS analysis step6->end

Workflow for Liquid-Liquid Extraction (LLE)

This method uses a Hypurity C8 column (100 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) [2].

start Start with 500 µL plasma sample step1 Add Internal Standard (Propranolol/Desipramine) start->step1 step2 Add 5 mL Methyl tert-butyl ether (MTBE) step1->step2 step3 Vortex mix vigorously step2->step3 step4 Centrifuge to separate layers step3->step4 step5 Transfer organic (upper) layer step4->step5 step6 Evaporate to dryness step5->step6 step7 Reconstitute in mobile phase step6->step7 end Proceed to LC-MS/MS analysis step7->end

FAQs and Troubleshooting Guide

Q1: How can I improve the recovery of doxepin in my LLE method?

  • Ensure Adequate Mixing: The LLE protocol requires vigorous shaking for 2.5 minutes to ensure complete partitioning of the analytes into the organic solvent [2]. Incomplete mixing is a common cause of low recovery.
  • Check Solvent Selectivity: Methyl tert-butyl ether (MTBE) has been demonstrated to provide excellent recoveries (over 86% for doxepin and 88% for nordoxepin) [2]. Using an alternative solvent without verifying its efficacy can reduce recovery.
  • Control pH: While the specific pH for LLE was not detailed in the results, pH is often critical for extracting the non-ionized form of basic drugs like doxepin. You may need to alkalize the plasma sample slightly to suppress the ionization of doxepin and facilitate its transfer to the organic phase.

Q2: What can be done to reduce matrix effects in LC-MS/MS analysis?

  • Use a Cleaner Extraction Technique: If you are using LLE and experiencing strong matrix effects, consider switching to Solid-Phase Extraction (SPE). SPE is specifically noted for producing cleaner sample extracts, which minimizes ion suppression or enhancement in the mass spectrometer [1].
  • Apply a Suitable Internal Standard: The use of a stable isotope-labeled internal standard is ideal. The cited methods use structural analogs (propranolol or desipramine), which help correct for variability in extraction efficiency and matrix effects [2].

Q3: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

  • Verify Mobile Phase pH: The official USP monograph for doxepin assay uses a mobile phase at a low pH of 2.5 [3]. The retention and peak shape of basic compounds like doxepin are highly sensitive to pH. It is crucial to precisely adjust and control the mobile phase pH within a narrow range (±0.1 units) for reproducible and sharp peaks [3].
  • Confirm Column Selectivity: The USP monograph specifies an RP-8e column [3], while the sensitive LC-MS/MS method uses a C8 column [2]. Using a C18 column might lead to different retention and peak shape. Ensure your column chemistry matches the intended method.

Key Technical Considerations

  • Sensitivity Needs: For ultra-trace analysis (e.g., pharmacokinetic studies with low doses), the SPE method [1] offers superior sensitivity.
  • Ruggedness and Simplicity: For robust performance and high recovery with a simpler setup, the LLE method [2] is an excellent choice.
  • Novel Techniques: For future method development, emerging sorbents like electrospun nanofibers used in Thin-Film Solid Phase Microextraction (TF-SPME) show promise for enhanced extraction efficiency of doxepin from complex samples [4].

References

Technical Support Center: Doxepin Hydrochloride Polymorph Control Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polymorphism in Doxepin Hydrochloride

This compound is a tricyclic antidepressant medication widely used for the treatment of depression and anxiety, with recent applications in low-dose formulations for sleep disorders. [1] [2] The compound's molecular structure features a dibenzoxepin ring system with a dimethylaminopropyl side chain, presenting multiple solid form possibilities. In pharmaceutical development, polymorphic control is critical for this compound as different crystal forms can significantly impact the drug product performance, including solubility, dissolution rate, stability, and ultimately, bioavailability.

The crystallization process directly influences the polymorphic outcome, which can affect critical quality attributes of the final drug substance and product. Understanding and controlling the crystallization pathways enables consistent production of the desired polymorph with optimal physicochemical properties. Recent advances in pharmaceutical crystallization emphasize the importance of in situ monitoring and process control to manage polymorphic transformations, as these transitions can be influenced by subtle changes in the crystallization environment. [3] This technical support center provides comprehensive guidance for researchers and scientists working on polymorph control of this compound during drug development.

Why Polymorph Control Matters for Doxepin HCl

Table: Key Implications of Polymorphism for this compound

Aspect Impact of Polymorphism Development Consideration
Bioavailability Different solubilities and dissolution rates Affects therapeutic efficacy and dosing
Stability Varied physical and chemical stability profiles Impacts shelf-life and storage conditions
Manufacturability Different flow, compaction, and bulk density Influences formulation process and dosage form design
Regulatory Compliance Requirement to characterize and control polymorphic form Necessitates rigorous analytical control strategies

The solid-form landscape of this compound represents a critical development aspect that must be thoroughly understood and controlled. Polymorphic forms can emerge at various stages, including active pharmaceutical ingredient (API) synthesis, purification, formulation processing, and even during storage of the final drug product. These transformations may occur due to changes in temperature, humidity, mechanical stress, or contact with various solvents during processing.

Recent research on pharmaceutical crystals has highlighted that polymorphic transformations follow dynamic pathways that can be significantly influenced by process parameters. [3] For this compound, this understanding is essential because the thermodynamically stable form typically offers better chemical and physical stability for long-term storage, while metastable forms might provide enhanced solubility and dissolution characteristics. The challenge lies in developing robust crystallization processes that consistently produce the desired polymorph with the optimal balance of properties for the intended clinical use.

Troubleshooting Guide: Common Crystallization Issues

Table: Troubleshooting Common Doxepin HCl Crystallization Problems

Problem Possible Causes Solutions Preventive Measures
Polymorphic Inconsistency Rapid crystallization, inadequate seeding, incorrect solvent system Implement controlled cooling, use appropriate seed crystals, optimize solvent composition Characterize seeding conditions thoroughly, implement in-process monitoring
Oil Formation/Phase Separation Too rapid cooling, high supersaturation, inappropriate antisolvent addition rate Reduce cooling rate, decrease supersaturation, optimize antisolvent addition protocol Conduct crystallization curve analysis, identify metastable zone width
Poor Crystal Habit & Size Distribution Inadequate mixing, localized supersaturation, incorrect nucleation rate Optimize agitation speed and configuration, control nucleation through seeding Implement designed experiments to determine critical process parameters
Solvent Inclusion/Hydrate Formation Rapid crystal growth, solvent trapping, exposure to humidity during processing Optimize crystal growth rate, implement appropriate drying cycles, control environmental humidity Monitor for hydrate formation using in-situ techniques, establish appropriate drying parameters
Agglomeration & Caking Excessive fines, electrostatic charges, inadequate conditioning Implement delumping steps, consider conditioning agents, optimize downstream processing Control crystal size distribution, implement appropriate packaging controls

Understanding Crystallization Pathways

The crystallization mechanism of this compound involves complex molecular interactions that determine the ultimate solid form. Research on similar pharmaceutical compounds has demonstrated that crystallization pathways can be dynamic and often involve intermediate phases that transform into more stable polymorphs over time. [3] These transformations can follow either solution-mediated or solid-state pathways, each requiring different control strategies.

For this compound, the solution chemistry plays a crucial role in determining polymorphic outcome. Factors such as solvent composition, temperature gradient, supersaturation profile, and impurity profile collectively influence the nucleation and growth kinetics that dictate polymorph selection. Implementing in situ analytical technologies such as Raman spectroscopy, ATR-FTIR, and even inline powder X-ray diffraction can provide real-time insight into these phase transformations, enabling better process control. [3] [4]

The following workflow represents a systematic approach to polymorph screening and control for this compound:

DoxepinPolymorphWorkflow Start Start Polymorph Screening SolventSelection Solvent System Selection Start->SolventSelection Screen diverse solvent systems InitialCrystallization Initial Crystallization Conditions SolventSelection->InitialCrystallization Vary composition & conditions FormIdentification Solid Form Identification InitialCrystallization->FormIdentification Multiple solid forms generated Characterization Physicochemical Characterization FormIdentification->Characterization Complete characterization StabilityAssessment Stability Assessment Characterization->StabilityAssessment Rank forms by stability & properties ProcessOptimization Crystallization Process Optimization StabilityAssessment->ProcessOptimization Select preferred polymorph ControlStrategy Control Strategy Implementation ProcessOptimization->ControlStrategy Define proven acceptable ranges

Diagram 1: Systematic workflow for polymorph screening and control of this compound, emphasizing iterative optimization and control strategy development.

Experimental Protocols for Controlled Crystallization

Seeded Crystallization Protocol

Objective: To consistently produce the desired polymorph of this compound through controlled seeded crystallization.

Materials:

  • This compound API (amorphous or mixture of forms)
  • Appropriate solvent system (e.g., ethanol-water, acetone-water)
  • Pre-characterized seed crystals (desired polymorph)
  • Laboratory crystallization vessel with temperature control
  • Agitation system

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent system at elevated temperature (typically 10-15°C above saturation temperature).
  • Filter the solution through a 0.45 μm membrane to remove any particulate matter or unintended nuclei.
  • Cool the solution to a temperature approximately 5-10°C above the nucleation temperature while maintaining gentle agitation.
  • Add pre-characterized seed crystals (0.1-5.0% w/w) of the desired polymorph when the solution reaches the target seeding temperature.
  • Maintain the temperature for 30-60 minutes to allow for adequate seed crystal surface development.
  • Implement a controlled cooling ramp (typically 0.1-0.5°C/minute) to allow gradual crystal growth on the added seeds.
  • Once the target temperature is reached, hold for 2-4 hours to allow for maturation and complete crystallization.
  • Isolate the crystals by filtration and wash with an appropriate solvent to remove residual mother liquor.
  • Dry the crystals under controlled conditions (temperature and humidity) to prevent form conversion.

Critical Process Parameters:

  • Seed quality and characterization: Seeds must be properly characterized for polymorphic purity
  • Seeding temperature: Must be within the metastable zone to avoid secondary nucleation
  • Seed loading: Optimal amount depends on desired final particle size distribution
  • Cooling rate: Controls supersaturation generation and growth versus nucleation dominance
Antisolvent Crystallization with Polymorph Control

Objective: To produce specific polymorphs of this compound through antisolvent addition methodology.

Materials:

  • This compound API
  • Solvent and antisolvent pair (e.g., ethanol as solvent, water as antisolvent)
  • Controlled addition system (peristaltic or syringe pump)
  • In-situ monitoring capability (e.g., FBRM, PVM, or ATR-FTIR)

Procedure:

  • Dissolve this compound in the solvent to create a concentrated solution (typically 70-90% of saturation at room temperature).
  • Filter the solution through a 0.45 μm membrane to remove any undissolved particles.
  • Place the solution in a crystallization vessel with controlled agitation and temperature.
  • If using seeding, add characterized seeds after temperature equilibration.
  • Add antisolvent at a controlled rate using a pump system, with typical addition rates ranging from 0.5-5.0 mL/min per 100 mL of initial solution.
  • Monitor the crystallization process using in-situ tools to detect nucleation onset and polymorphic form.
  • After complete antisolvent addition, continue agitation for 1-2 hours to allow for complete crystallization and potential form transformation.
  • Isolate and dry the product as described in the previous protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting polymorph selection during doxepin HCl crystallization?

The primary factors influencing polymorph selection include:

  • Solvent system composition: Different solvent systems stabilize different polymorphic forms through varying molecular interactions. Mixed solvent systems often provide additional control levers.
  • Supersaturation profile: The level and method of supersaturation generation significantly impact nucleation kinetics and polymorph selection. High supersaturation typically favors metastable forms.
  • Temperature trajectory: Cooling profiles and temperature cycling can direct crystallization toward specific polymorphs.
  • Seeding strategy: Proper seeding with the desired polymorph is one of the most effective control methods, including seed amount, quality, and addition point.
  • Impurity profile: The presence of certain impurities or additives can either inhibit or promote specific polymorphic forms.
Q2: How can I monitor polymorphic transformations in real-time during crystallization?

In situ analytical technologies provide real-time monitoring capabilities:

  • ATR-FTIR Spectroscopy: Monitors molecular-level changes in solution and solid form through characteristic absorption bands. Excellent for detecting form transitions.
  • Raman Spectroscopy: Provides distinct spectral fingerprints for different polymorphs with minimal sample preparation requirements.
  • Focused Beam Reflectance Measurement (FBRM): Tracks particle count and size distribution changes that may indicate polymorphic transformations.
  • Particle Vision Measurement (PVM): Captures direct images of crystals to monitor morphological changes associated with polymorph conversion.
  • Inline PXRD: Synchrotron-based inline powder X-ray diffraction can provide definitive polymorph identification during processing, as demonstrated in recent pharmaceutical crystallization studies. [3]
Q3: What is the typical timescale for polymorphic transformation of doxepin HCl?

The transformation kinetics for this compound polymorphs are highly dependent on:

  • Environmental conditions (temperature, humidity, solvent environment)
  • Crystal size and morphology (smaller crystals typically transform faster due to higher surface area)
  • Presence of seeds of the more stable form
  • Solution-mediated versus solid-state transformation mechanisms

Solution-mediated transformations typically occur over hours to days, while solid-state transformations may take days to weeks under ambient conditions. However, these timescales can vary significantly based on the specific polymorph pair and environmental conditions. Accelerated stability studies under stressed conditions (elevated temperature and humidity) are essential to understand the transformation kinetics.

Q4: How do I develop a robust control strategy for doxepin HCl polymorphic form?

A comprehensive control strategy should include:

  • Definition of the desired polymorph based on comprehensive pre-formulation studies
  • Identification of Critical Process Parameters (CPPs) that impact polymorphic outcome through structured experimentation
  • Establishment of Proven Acceptable Ranges (PARs) for each CPP
  • In-process controls and monitoring to ensure consistent polymorph production
  • Specifications for input materials (API, solvents, seeds) that may impact polymorphic form
  • Appropriate drug substance and drug product specifications including polymorphic purity tests
  • Stability studies to demonstrate the robustness of the chosen form under storage conditions

Analytical Methods for Polymorph Characterization

Table: Analytical Techniques for Doxepin HCl Polymorph Characterization

Technique Information Provided Sample Requirements Limitations
X-Ray Powder Diffraction (XRPD) Definitive polymorph identification through unique diffraction patterns Minimal (mg quantities), powdered sample Limited sensitivity for low-level polymorph detection (<1-2%)
Differential Scanning Calorimetry (DSC) Thermal behavior, melting points, phase transitions 2-5 mg, powdered sample Potential for solid-form change during heating
Thermogravimetric Analysis (TGA) Solvate/ hydrate identification, decomposition profile 5-10 mg, powdered sample Does not distinguish between anhydrous polymorphs
Dynamic Vapor Sorption (DVS) Hygroscopicity, hydrate formation potential 10-50 mg, powdered sample Time-consuming, may not reflect processing conditions
Hot Stage Microscopy Visual observation of thermal events and morphological changes Single crystals or small aggregates Subjective interpretation, limited quantitative data
Solid-State NMR Molecular environment and crystal structure confirmation 50-100 mg, powdered sample Expensive, requires specialized expertise

Emerging Technologies in Polymorph Control

Recent advances in pharmaceutical crystallization research offer promising new approaches for polymorph control of this compound:

  • Continuous Crystallization Systems: Technologies such as segmented flow crystallizers provide highly reproducible reaction environments that enhance polymorph control. These systems enable separated nucleation and growth zones, allowing better management of the crystallization process. [3] [4]

  • Process Analytical Technology (PAT): Implementation of advanced in situ monitoring tools coupled with multivariate data analysis enables real-time process control and early detection of polymorphic transformations.

  • Computational Prediction Methods: Emerging modeling approaches can predict relative stability of different polymorphs and guide experimental screening efforts.

  • Advanced Crystallization Platforms: Technologies such as continuous oscillatory baffled crystallizers and sonocrystallization systems provide enhanced control over crystallization kinetics and polymorph selection.

The field of pharmaceutical crystallization continues to evolve, with increasing emphasis on quality by design (QbD) principles, continuous manufacturing, and digital design approaches to ensure robust polymorph control throughout the product lifecycle. [4]

Conclusion

Effective polymorphic control during this compound crystallization is essential for ensuring consistent product quality, performance, and stability. This technical support guide provides comprehensive troubleshooting information, experimental protocols, and analytical guidance to address the most common challenges faced by researchers and scientists. Implementation of a systematic approach to polymorph screening, understanding crystallization pathways, and developing robust control strategies forms the foundation for successful development of this compound drug products.

References

Doxepin Oral Patch Formulation & Adhesion Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core formulation and quantitative characteristics of a developed double-layer doxepin patch [1].

Characteristic Description / Value Function / Implication
Patch Design Double-layer structure Separates adhesive/drug layer from backing layer.
Adhesive/Drug Layer Gelatin-dopamine (Gel-DOPA), HPMC, CARBOPOL, Doxepin HCl Provides wet mucosal adhesion and drug release.
Backing Layer Zein, Glycerol, 75% Ethanol Acts as a non-adhesive barrier, controlling drug release direction.
Fabrication Method 3D Printing (Inkredible, CELLINK BIO X) Allows for precise, customizable fabrication.
Key Adhesion Mechanism Catechol-functionalized polymer (inspired by mussels) Enables strong bonding to wet mucosal surfaces.
Characterization Results Thin, flexible, excellent mucosal adhesion Suitable for comfortable and effective intraoral use.

Experimental Protocols for Adhesion Enhancement

Here are the detailed methodologies for creating the key adhesive component and the full patch, as described in the research [1].

Protocol 1: Synthesis of Gelatin-Dopamine (Gel-DOPA) Bioadhesive

This bioinspired polymer is crucial for achieving strong adhesion in the wet oral environment.

  • Materials:

    • Gelatin type A (from porcine skin)
    • Dopamine hydrochloride
    • MES buffer
    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
    • N-Hydroxysuccinimide (NHS)
    • Dialysis membrane
    • Deionized water
  • Procedure:

    • Dissolve 1.0 g of gelatin-A and 250 mg of dopamine hydrochloride in 50 mL of MES buffer.
    • Add appropriate amounts of EDC and NHS to the mixture to catalyze the conjugation reaction.
    • Shake the reaction mixture at 100 rpm in the dark at 37°C for 24 hours.
    • Transfer the resulting solution to a dialysis membrane and purify against deionized water for four cycles.
    • Lyophilize the final product to obtain a dry Gel-DOPA powder and store it at -20°C.
  • Confirmation of Synthesis: Use Fourier Transform Infrared Spectroscopy (FT-IR) to scan the lyophilized Gel-DOPA powder, raw gelatin, and dopamine hydrochloride over a range of 350–7,800 cm⁻¹. Compare the spectra to confirm the formation of amide bonds, indicating successful conjugation.

Protocol 2: Fabrication of the Double-Layer Oral Film

This protocol outlines the steps to create the final patch.

  • Materials for Backing Layer: Zein powder, Glycerol, 75% Ethanol.

  • Materials for Drug-Loaded Ink: Doxepin hydrochloride, synthesized Gel-DOPA, HPMC, CARBOPOL, Ethanol, Water.

  • Procedure:

    • Prepare Backing Layer:

      • Mix 75% ethanol, zein powder, and glycerol at a mass ratio of 250:25:1.
      • Coat 7 mL of this solution onto a 90-mm diameter Petri dish.
      • Vacuum-dry at 65°C for 2 hours to form a solid film.
    • Prepare Drug-Loaded Ink for 3D Printing:

      • In a vial, combine 4.7 mL of ethanol and 4.7 mL of water.
      • Under continuous stirring, sequentially add 200 mg Gel-DOPA, 200 mg CARBOPOL, 200 mg HPMC, and 250 mg this compound.
      • Leave the vial overnight at room temperature to allow a gel to form.
    • 3D Printing of Adhesive/Drug Layer:

      • Load the gel into a syringe fitted with a 27G nozzle.
      • Set the printer parameters to a circular area with a diameter of 90 mm and a height of 1 mm, using an air pump pressure of 42 kPa.
      • Print the gel directly (presumably onto the backing layer or a release surface) and air-dry overnight at room temperature to form the final double-layer film.

The following diagram illustrates the experimental workflow for creating the doxepin oral patch.

G cluster_synth 1. Synthesize Bioadhesive cluster_backing 2. Create Backing Layer cluster_print 3. 3D Print Drug Layer Start Start Patch Fabrication A Dissolve Gelatin & Dopamine Start->A B Add EDC/NHS Catalysts A->B C Shake 37°C, 24h (Dark) B->C D Purify via Dialysis C->D E Lyophilize to Gel-DOPA Powder D->E I Prepare Ink: Gel-DOPA, HPMC, CARBOPOL, Doxepin E->I F Mix Zein, Glycerol, Ethanol G Coat on Petri Dish F->G H Vacuum-Dry at 65°C G->H J Load Syringe & 3D Print I->J K Air-Dry Overnight J->K L Final Double-Layer Patch K->L

Troubleshooting FAQs for Researchers

Q1: Our patch has poor adhesion and detaches quickly in wet conditions. What can we improve?

  • Verify Gel-DOPA Synthesis: Confirm successful conjugation using FT-IR. Incomplete reaction will significantly reduce adhesion.
  • Check Ink Rheology: The viscosity of the printing ink is critical. If it's too fluid, it may not form a consistent layer. Adjust the concentration of polymers (HPMC, CARBOPOL) or the water/ethanol ratio to achieve a stable gel.
  • Optimize Crosslinking: The catechol groups in dopamine require oxidation to form strong crosslinks. Investigate the reaction environment (pH, presence of oxidants) to ensure optimal crosslinking conditions are met.

Q2: The drug release profile from our patch is too rapid. How can we achieve a more sustained release?

  • Modify the Polymer Matrix: Increase the ratio of HPMC or CARBOPOL in the ink formulation. These polymers gel upon contact with moisture, creating a denser barrier that slows down drug diffusion.
  • Utilize the Backing Layer: Ensure the zein backing layer is intact and non-porous. Its primary function is to act as an impermeable barrier, preventing drug release in one direction and ensuring release occurs only towards the mucosa.
  • Characterize Crystallinity: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (XRD) on your final film. If the doxepin is crystalline, it will release more slowly than if it is in an amorphous state. The formulation process should aim to disperse the drug molecularly within the polymer matrix.

Q3: The printed film is brittle and cracks easily. How can we improve its flexibility?

  • Introduce Plasticizers: Incorporate a biocompatible plasticizer like glycerol into the drug-loaded ink formulation. This helps to increase the flexibility and durability of the dry film.
  • Optimize Drying Conditions: Rapid or uneven drying can cause stress and cracking. Ensure the printed film is dried slowly at a controlled room temperature and humidity.

Proposed Mechanism of Action for CIOM Treatment

The doxepin patch is designed to treat Chemotherapy-Induced Oral Mucositis (CIOM) by providing both analgesic and healing effects. The proposed mechanism, based on the research, is illustrated below.

G cluster_effects Therapeutic Effects A Doxepin HCl Oral Patch B Sustained Drug Release on Oral Mucosa A->B C 1. Local Analgesia (H1 Receptor Blockade) B->C D 2. Alleviate Oxidative Stress B->D E 3. Attenuate Inflammatory Response B->E F Reduced Pain & Promoted Ulcer Healing in CIOM C->F D->F E->F

I hope this technical guide provides a solid foundation for your research and development efforts.

References

preventing doxepin precipitation analytical solutions

Author: Smolecule Technical Support Team. Date: February 2026

Core Physicochemical Properties of Doxepin

Understanding doxepin's fundamental properties is the first step in diagnosing and preventing precipitation. The table below summarizes critical data [1].

Property Value for Doxepin Value for Desmethyldoxepin (Metabolite) Significance for Precipitation
Thermodynamic pKa 8.96 9.75 Indicates the pH at which 50% of the molecule is ionized (water-soluble) and 50% is a free base (lipid-soluble).
Intrinsic Solubility 1.13 x 10⁻⁴ M 3.95 x 10⁻⁴ M The low solubility of the free base form is the primary driver of precipitation.
Partition Coefficient 13,615 (hexane/water) Information not available in search results Demonstrates extremely high lipophilicity of the free base, confirming its tendency to leave the aqueous phase.

Analytical Techniques for Monitoring Doxepin

Several analytical methods can be employed to detect and quantify doxepin, which is crucial for monitoring stability and precipitation in solutions. The following table compares two common techniques [2] [3].

Method Principle Key Parameters Linear Range

| Spectrofluorimetry | Ion-pair complex formation with dyes (e.g., Eosin Y, Alizarin Red S), extracted into an organic solvent for measurement. | pH: 4.52 (Eosin Y), 3.09 (Alizarin Red S) Detection: λ_ex/λ_em = 464/567 nm (Eosin Y), 490/560 nm (Alizarin Red S) | 0.1–0.8 µg/mL [2] | | LC-MS/MS | Chromatographic separation followed by highly specific and sensitive mass spectrometric detection. | Column: C8 Mobile Phase: Acetonitrile-Methanol / Ammonium Formate buffer Detection: MRM (m/z 280.1→107.0) | 15.0–3900 pg/mL [4] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the guide.

Protocol 1: Sample Preparation and Analysis via LC-MS/MS This highly sensitive method is suitable for quantifying doxepin and its metabolite in complex matrices like plasma [4].

  • Sample Preparation: Thaw plasma samples and vortex to mix. Aliquot 500 µL of plasma into a clean tube.
  • Liquid-Liquid Extraction: Add the internal standard and 2 mL of methyl tert-butyl ether (MTBE). Vortex mix for 10 minutes, then centrifuge.
  • Separation & Evaporation: Transfer the organic (upper) layer to a new tube. Evaporate it to dryness under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the dry residue with a mobile phase-compatible solvent (e.g., a mixture of acetonitrile and water).
  • LC-MS/MS Analysis:
    • Chromatography: Inject the sample onto a Hypurity C8 column (100 mm × 4.6 mm, 5 µm). Use an isocratic mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) at a flow rate of 1.2 mL/min.
    • Detection: Use positive ion mode and Multiple Reaction Monitoring (MRM). Monitor the transition of the protonated doxepin ion m/z 280.1 to the product ion m/z 107.0.

Protocol 2: Spectrofluorimetric Determination via Ion-Pair Complex This method is a robust and simpler alternative for analyzing pharmaceutical preparations [2].

  • Preparation: Piper aliquots of standard or sample doxepin hydrochloride solution into a separating funnel.
  • Complex Formation: Add 3.2 mL of 0.2% eosin Y solution and 2.5 mL of sodium acetate–acetic acid buffer (pH 4.52). Mix well.
  • Extraction: Add 5 mL of dichloromethane, shake vigorously for 2.5 minutes, and allow the layers to separate.
  • Measurement: Carefully collect the organic (lower) layer. Measure the fluorescence intensity at an emission wavelength of 567 nm after excitation at 464 nm.

Troubleshooting Guide & FAQs

Frequently Asked Questions

  • Q1: Why does my doxepin solution precipitate when I adjust the pH for analysis?

    • A: This is a classic symptom of free base formation. This compound is soluble in water. If the pH is raised above its pKa of ~8.96, the protonated, soluble form converts to the neutral free base, which has very low intrinsic solubility (1.13 x 10⁻⁴ M) and will precipitate out of solution [1]. Always maintain the pH well below the pKa in aqueous solutions intended to keep doxepin soluble.
  • Q2: How can I improve the solubility of doxepin in an aqueous formulation?

    • A: The core strategy is to prevent the formation of the free base.
    • pH Control: Maintain the solution at a pH significantly lower than the pKa (e.g., in acidic conditions).
    • Use of Salts: Always use a salt form (e.g., This compound) which is more soluble.
    • Excipients: For low-dose solid formulations, using co-processed excipients like silicified microcrystalline cellulose (SMCC) can enhance blend uniformity and stability, indirectly preventing issues related to content segregation that could affect dissolution [5].
  • Q3: My analytical method lacks sensitivity for low-dose studies. What are my options?

    • A: The LC-MS/MS method described is the gold standard for sensitivity, capable of quantifying doxepin in the picogram-per-milliliter (pg/mL) range [4]. If LC-MS/MS is unavailable, the spectrofluorimetric method with eosin Y offers a sensitive and selective alternative with a linear range of 0.1–0.8 µg/mL, which is suitable for many pharmaceutical preparation analyses [2].

Doxepin Solubility and Analysis Workflow

The diagram below outlines the logical decision process for managing doxepin solubility and selecting an appropriate analytical method.

Start Start: Doxepin Solubility/Analysis Q1 Is doxepin precipitating in your solution? Start->Q1 Q2 What is the required analytical sensitivity? Q1->Q2 No A1 Solution is likely at or above pKa (8.96). Adjust and maintain pH << 8.96. Ensure doxepin HCl salt is used. Q1->A1 Yes A2_LC Use LC-MS/MS Method. Highest sensitivity (pg/mL). Ideal for low-dose studies and complex matrices. Q2->A2_LC Ultra-Trace Level A2_Fluor Use Spectrofluorimetry. Good sensitivity (µg/mL). Simpler, cost-effective. Ideal for formulations. Q2->A2_Fluor Standard Analysis

References

method robustness doxepin analysis parameter variations

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Robust Doxepin Analysis

For your troubleshooting guides, the core of method robustness lies in controlling specific experimental parameters. The tables below summarize the critical variables for two common analytical techniques.

Table 1: Parameter Variations in HPLC Analysis of Doxepin

Parameter Optimal Condition / Value Effect of Variation Acceptance Criteria / Recommended Check
Mobile Phase pH 2.5 (with phosphate buffer) [1] Slight variations (±0.1 units) can significantly alter the retention times of the (E)- and (Z)-isomers [1]. Monitor retention time stability; pH must be well-controlled within ±0.1 units [1].
Column Temperature 50 °C [1] Fluctuations can affect retention time and resolution [1]. Use a thermostatted column compartment for stable temperature control [1].
Column Type (USP Code) L7 (RP-8e) [1] Different column chemistries (e.g., C8 vs. C18) will alter selectivity and separation. Use the specified column. If unavailable, method re-validation with a new column is necessary.
Flow Rate 1.0 mL/min (for cream analysis) [2] Variations can affect retention time and system pressure. Ensure HPLC pumps are well-calibrated.
Wavelength 207 nm [2] A different wavelength will affect the sensitivity and accuracy of the quantification. Verify detector calibration and set the correct wavelength.

| System Suitability | - | Ensures the entire system is performing correctly before analysis. | Resolution (Rs): ≥1.5 between (E)- and (Z)-isomers [1]. Tailing Factor (T): NMT 2.0 for each isomer [1]. Precision (RSD): NMT 2.0% for peak areas [1]. |

Table 2: Parameter Variations in Spectrofluorimetric Analysis of Doxepin

Parameter Optimal Condition / Value Effect of Variation Acceptance Criteria / Recommended Check
pH of Buffer 4.52 (Acetate buffer) [3] Critical for the formation of the ion-pair complex with eosin Y. Deviations can reduce fluorescence intensity. Prepare buffer accurately and measure pH precisely.
Volume of Eosin Y 3.2 mL of 0.2% solution [3] Insufficient volume leads to incomplete reaction; excess reagent may cause interference. Pipette reagent volumes accurately.
Extraction Time 2.5 min [3] Incomplete extraction reduces signal; over-shaking might cause emulsion. Shake separating funnel vigorously for a consistent time.
Excitation/Emission Wavelength λex 464 nm / λem 567 nm [3] Incorrect wavelengths will lead to a failure to measure the specific complex. Confirm spectrophotometer wavelength calibration.

Detailed Experimental Protocols

Here are the detailed methodologies for the two key assays, which you can include in your technical support guides.

HPLC Assay for Doxepin Hydrochloride Cream

This method is based on USP-developed protocols for analyzing cream formulations [2].

  • Chromatographic Conditions:

    • Column: Waters Xterra RP18, 4.6mm x 150-mm, 5 µm
    • Mobile Phase: Gradient of Solution A (1.6 g/L ammonium bicarbonate, pH 7.0) and Solution B (Acetonitrile). See table below for gradient program.
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 µL
    • Column Temperature: 28 °C
    • Detection: PDA detector at 207 nm
  • Gradient Program: | Time (min) | % Solution A | % Solution B | |---|---|---| | 0 | 70 | 30 | | 3 | 70 | 30 | | 18 | 50 | 50 | | 20 | 50 | 50 | | 20.1 | 70 | 30 | | 25 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh a portion of cream equivalent to 2 mg of doxepin HCl into a 20 mL volumetric flask.
    • Add about 16 mL of Diluent (Water:Acetonitrile, 50:50).
    • Vortex for a minute and then sonicate for 10 minutes.
    • Dilute to volume with Diluent, mix well.
    • Centrifuge the solution at 10,000 rpm for 10 minutes and use the supernatant for analysis.
Spectrofluorimetric Assay for Doxepin in Dosage Forms

This method is for determining doxepin in capsules via ion-pair complex formation [3].

  • Materials:

    • Sodium acetate–acetic acid buffer, pH 4.52
    • Eosin Y solution, 0.2% in water
    • Dichloromethane
  • Procedure:

    • Pipette aliquot of standard or sample solution (containing 0.1–0.8 µg/mL of doxepin) into a 50-ml separating funnel.
    • Add 3.2 mL of eosin Y solution and 2.5 mL of pH 4.52 buffer. Mix well.
    • Add 5 mL of dichloromethane, shake vigorously for 2.5 minutes, and allow the layers to separate.
    • Measure the fluorescence intensity of the lower organic layer at an emission wavelength of 567 nm after excitation at 464 nm.

Troubleshooting FAQs for Doxepin Analysis

Q1: In my HPLC analysis, the retention times for doxepin isomers are drifting. What could be the cause?

  • A: The most likely cause is inadequate control of the mobile phase pH. For methods using a low-pH phosphate buffer, the pH must be controlled within ±0.1 units to ensure reproducible retention times [1]. Check the pH of your freshly prepared mobile phase and ensure your buffer has adequate capacity.

Q2: The resolution between the (E)- and (Z)-isomers of doxepin is below the 1.5 requirement. How can I improve it?

  • A: First, verify that your system suitability parameters are within limits (tailing factor NMT 2.0, RSD NMT 2.0%). If resolution is poor, check the column temperature and mobile phase composition for consistency. Using a column with the specified chemistry (e.g., USP L7 for the official monograph) is also critical [1].

Q3: I am getting low and inconsistent recovery with the spectrofluorimetric method. What should I check?

  • A: You should systematically verify the following parameters [3]:
    • pH of the buffer: This is critical for complex formation. Ensure it is exactly 4.52.
    • Volume of eosin Y reagent: Pipette accurately to 3.2 mL.
    • Extraction time and vigor: Shake the separating funnel vigorously for a full 2.5 minutes each time.
    • Purity of solvents: Use fresh, analytical-grade dichloromethane.

The following workflow diagrams summarize the key steps for each analytical method to help visualize the process.

HPLC Analysis Workflow

Start Start HPLC Analysis Prep Prepare Mobile Phase and Standard Solutions Start->Prep Col Equilibrate Column (Use specified L7 column) Prep->Col Suit Run System Suitability Test Col->Suit Check Check Criteria: - Resolution ≥1.5 - Tailing ≤2.0 - RSD ≤2.0% Suit->Check Check->Col Fail Inject Inject Samples Check->Inject Pass Monitor Monitor Key Parameters: - Retention Time - Peak Shape Inject->Monitor End Analysis Complete Monitor->End

Spectrofluorimetric Analysis Workflow

Start Start Spectrofluorimetric Analysis Prep Prepare Reagents: - pH 4.52 Acetate Buffer - 0.2% Eosin Y Start->Prep Mix Mix Sample with Buffer and Eosin Y Prep->Mix Extract Extract with Dichloromethane (Shake 2.5 min) Mix->Extract Separate Separate Organic Layer Extract->Separate Measure Measure Fluorescence (λex 464 nm / λem 567 nm) Separate->Measure End Analysis Complete Measure->End

References

doxepin hydrochloride excipient compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Key Excipient Compatibility Issues

The primary documented incompatibility for doxepin hydrochloride is with reducing sugars, such as lactose. Research confirms that doxepin, despite being a tertiary amine, can participate in a Maillard reaction with lactose [1].

Incompatibility Excipient Involved Interaction Type Key Analytical Evidence
Maillard Reaction [1] Lactose (monohydrate & anhydrous) [1] Chemical degradation via Maillard reaction, a browning reaction between an amine and a reducing sugar [1] DSC, FTIR, Mass Spectrometry, TLC [1]

Furthermore, a photostability study shows that the excipients present in a tablet formulation can significantly influence the rate of doxepin's photodegradation, accelerating it in some cases [2].

Analytical Methods for Investigation

You can employ several analytical techniques to detect and study these interactions. The following table summarizes key methods cited in the literature.

Method Application with Doxepin Key Findings/Output
Differential Scanning Calorimetry (DSC) [1] Initial screening of drug-excipient physical mixtures. Shift or disappearance of the doxepin melt endotherm in mixtures with lactose suggests interaction [1].
Fourier-Transform Infrared (FTIR) Spectroscopy [1] Detection of new functional groups formed during interaction. Appearance of a new absorption band at 1650 cm⁻¹ (C=N stretching) in doxepin-lactose mixtures indicates Schiff base formation [1].
High-Performance Liquid Chromatography (HPLC/UHPLC) [3] [2] Quantifying drug degradation and identifying degradation products. USP-developed HPLC method for assay and impurities in cream; UHPLC-MS/MS used to track photodegradation in solid state [3] [2].
Mass Spectrometry (MS) [1] [2] Structural identification of degradation products. Confirmed formation of doxepin-lactose and doxepin-dextrose condensation products (Maillard reaction) [1].
Thin-Layer Chromatography (TLC) [1] A simple method to monitor for the formation of new compounds. Used to detect Maillard reaction products in doxepin-lactose mixtures after thermal stress [1].

Experimental Protocols

Here are detailed methodologies for key experiments based on the search results.

Forced Degradation Study (Thermal Stress with Lactose)

This protocol is designed to investigate the Maillard reaction [1].

  • Step 1: Sample Preparation

    • Prepare binary mixtures of this compound with lactose monohydrate and anhydrous lactose at a 1:1 mass ratio. Gently triturate the powders to ensure homogeneity.
    • Prepare control samples of pure doxepin and pure lactose.
  • Step 2: Stress Condition

    • Store the prepared mixtures and controls in sealed glass vials at 70°C for 2-3 weeks to accelerate the interaction [1].
  • Step 3: Analysis

    • Visual Inspection: Observe for color changes (browning), which is a classic indicator of the Maillard reaction [1].
    • DSC Analysis: Analyze the stressed samples and compare them to unstressed controls and individual components. Look for the disappearance of the characteristic melting peak of doxepin [1].
    • FTIR Analysis: Use the KBr pellet method. Scan for new absorption bands, particularly in the region of 1650 cm⁻¹, which suggests the formation of an imine (C=N) Schiff base [1].
    • TLC Analysis
      • Stationary Phase: TLC plates coated with silica gel G.
      • Mobile Phase: Benzene–dioxan–7.75 M ammonia solution (30%) in the ratio of 2.5:5.5:2.0 v/v/v.
      • Development: Develop the plate in the mobile phase, dry, and visualize spots in an iodine chamber. Look for new spots in the mixture that are not present in the pure drug or excipient chromatograms [1].
Photostability Testing in Solid State

This protocol assesses how excipients influence doxepin's stability under light [2].

  • Step 1: Sample Preparation

    • Test the pure Active Pharmaceutical Ingredient (API) and powdered tablet formulations containing excipients.
  • Step 2: Stress Condition

    • Expose samples to UVA irradiation for a defined period. The cited study irradiated samples for 114 days [2].
  • Step 3: Analysis via UHPLC-MS/MS

    • Chromatography: Use a UHPLC system with a C18 column and a gradient elution (e.g., acetonitrile and formic acid in water) to separate doxepin from its degradation products.
    • Detection: Use tandem mass spectrometry with electrospray ionization (ESI) in positive mode for highly sensitive and specific detection and identification of the parent drug and its photodegradants [2].

The experimental workflow for these investigations can be summarized as follows:

G cluster_1 1. Sample Preparation cluster_2 2. Apply Stress Condition cluster_3 3. Analyze & Characterize Start Start Experiment A Prepare Binary Mixtures (Doxepin + Excipient) Start->A C Thermal Stress (e.g., 70°C for 2-3 weeks) A->C D Photostability Stress (e.g., UVA for 114 days) A->D B Prepare Controls (Pure Doxepin, Pure Excipient) B->C B->D E Visual Inspection (Color Change) C->E F Thermal Analysis (DSC) C->F G Spectroscopy (FTIR) C->G H Chromatography (HPLC/UHPLC) C->H D->E D->F D->G D->H End Interpret Results E->End F->End G->End I Identify Products (Mass Spectrometry) H->I I->End

Frequently Asked Questions (FAQs)

Q1: Why is lactose commonly used in doxepin capsules despite the known compatibility issue? Lactose is an excellent filler with superior compressibility properties for solid dosage forms and is cost-effective. The Maillard reaction may proceed slowly under standard storage conditions, and manufacturers may have stability data demonstrating that the product meets shelf-life specifications [1] [4] [5].

Q2: How can I develop an HPLC method for analyzing doxepin and its related compounds? The United States Pharmacopeia (USP) provides a robust, validated HPLC method as an emerging standard. Key parameters include:

  • Column: Waters Xterra RP18, 4.6mm x 150-mm, 5 µm.
  • Mobile Phase: Gradient of ammonium bicarbonate (pH 7.0) and acetonitrile.
  • Detection: PDA at 207 nm. This method is suitable for identification, assay, and impurity testing [3].

Q3: Are there other stability concerns for doxepin formulations? Yes. Doxepin is susceptible to photodegradation. The presence of certain excipients in a tablet can significantly accelerate this process. One study found the photodegradation of doxepin in a powdered tablet was over 70%, compared to 29% for the pure API, after UVA exposure [2].

References

doxepin versus capsaicin topical neuropathic pain efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quick Comparison at a Glance

The table below summarizes the core characteristics of topical doxepin and capsaicin for neuropathic pain.

Feature Topical Doxepin Topical Capsaicin
FDA-Approved Indication for Pain Off-label for neuropathic pain [1] [2] Approved for neuropathic pain (e.g., postherpetic neuralgia) [3] [4]
Common Formulations & Strengths 3.3%–5% cream [5] [1] Low-concentration (0.025%-0.075%) cream; High-concentration (8%) patch (Qutenza) [5] [3] [4]
Primary Mechanism of Action Inhibits serotonin and norepinephrine reuptake; blocks histamine H1 receptors, among others [1] [2]. Agonist of TRPV1 receptor, leading to nociceptor "defunctionalization" [4].
Onset of Analgesia Significant reduction by Week 2 [5] [6] Significant reduction by Week 2 (low-concentration); prolonged effect with single patch application (high-concentration) [5] [4]
Key Efficacy Findings Significantly reduces overall neuropathic pain scores [5] [6]. Significantly reduces overall neuropathic pain and shooting pain; reduces sensitivity [5] [7].
Common Local Side Effects Increased burning sensation (especially in initial weeks) [5] Burning, itching, redness, or stinging at the application site [5] [3]

Detailed Efficacy and Clinical Data

For a deeper analysis, the table below presents quantitative data and specific outcomes from clinical studies.

Aspect Topical Doxepin Topical Capsaicin
Overall Pain Reduction (VAS) -1.07 points (95% CL 0.39–1.75) for 3.3% doxepin/0.025% capsaicin combo [5]. -1.12 points (95% CL 0.44–1.8) for 0.025% capsaicin [5].
Impact on Pain Qualities Increased burning pain scores, especially in the first week [5]. Reduced shooting pain and sensitivity (allodynia); increased burning pain initially [5].
Patient Preference Data 17 out of 41 patients desired to continue treatment [5]. 13 out of 33 patients desired to continue treatment [5].
Key Clinical Evidence Randomized, double-blind, placebo-controlled study (n=200) [5] [6]. Multiple RCTs and meta-analyses for low-concentration creams; RCTs for high-concentration patch in PHN and HIV-AN [7] [4].

Mechanisms of Action in Detail

The two drugs work through fundamentally distinct pathways to alleviate pain, which are visualized below.

g cluster_dox Topical Doxepin Mechanism cluster_cap Topical Capsaicin Mechanism A Topical Doxepin Application B Penetrates Skin A->B C Blocks Serotonin (5-HT) and Norepinephrine (NE) Reuptake B->C F Antagonism of Histamine H1 Receptors B->F D Increased 5-HT & NE in Synaptic Cleft C->D E Enhanced Descending Inhibitory Pain Pathway D->E G Local Antipruritic and Analgesic Effects F->G H Topical Capsaicin Application I Binds to TRPV1 Receptor on Nociceptor H->I J Cation Influx (Primarily Ca²⁺) I->J K Initial Burning/Pain Sensation J->K L Sustained High Intracellular Ca²⁺ J->L M Nociceptor Defunctionalization: - Temporary Loss of Function - Reversible Retraction of  Nerve Terminals L->M N Reduced Pain Transmission M->N

  • Doxepin's Central Mechanism: The core of its analgesic effect is believed to be the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This enhances the activity of the descending inhibitory pathways, which help suppress pain signals traveling to the brain [1] [8].
  • Capsaicin's Local Mechanism: Its action is predominantly peripheral. The initial agonist-mediated excitation of nociceptors is followed by a long-lasting refractory state, often termed "defunctionalization." This process involves reversible retraction of nerve terminals and a temporary halt in function, which correlates with clinical pain relief [4].

Key Considerations for Research and Development

  • Synergistic Potential: Evidence suggests that a combination of doxepin and capsaicin may provide a more rapid onset of analgesia than either agent alone, while achieving a similar magnitude of pain reduction in the long term [5] [6]. This presents a compelling area for formulation development.
  • Addressing Initial Side Effects: The initial burning sensation caused by both drugs, particularly capsaicin, can affect patient compliance [5] [4]. This highlights a need for strategies to improve tolerability, such as using pre-application anesthetics for high-concentration capsaicin [3] or developing formulations that mitigate this effect.
  • Exploration of High-Concentration Capsaicin: The high-concentration (8%) capsaicin patch represents a significant advance. It is applied in a single, supervised session and provides pain relief for up to 12 weeks, overcoming compliance issues associated with daily creams [7] [4]. Its unique mode of action and prolonged efficacy make it a valuable candidate for further study in various neuropathic pain conditions.

References

doxepin hydrochloride reference standard method comparison

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the key characteristics of different analytical methods for doxepin hydrochloride.

Method Key Principle / Feature Linear Range Limit of Detection (LOD) Primary Application
Spectrofluorimetry [1] Ion-pair complex formation with Eosin Y, extracted into dichloromethane 0.1 - 0.8 µg/mL 2.95 ng/mL Analysis in commercial dosage forms (e.g., capsules)
HPLC (USP Emerging Standard) [2] Reversed-phase with PDA detection and gradient elution 50 - 150% of nominal (e.g., ~0.05 - 0.15 mg/mL) Not specified (validated for assay/impurities) Identification, assay, and impurity testing in cream formulation

| LC-MS/MS [3] | Detection via tandem mass spectrometry in positive ionization mode | Dox: 15.0 - 3900 pg/mL NDox: 5.00 - 1300 pg/mL | Extremely high sensitivity (picogram level) | Simultaneous quantification of doxepin and its active metabolite (nordoxepin) in human plasma for bioequivalence studies |

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques used for this compound.

Spectrofluorimetric Method

This method is known for its sensitivity and simplicity, making it suitable for routine quality control of pharmaceutical formulations [1].

  • Workflow Overview:

A Prepare sample solution B Add Eosin Y and buffer (pH 4.52) A->B C Extract with dichloromethane B->C D Measure fluorescence C->D

  • Sample Preparation:

    • For capsule analysis, the powder is dissolved and diluted with distilled water [1].
    • An aliquot of the standard or sample solution (0.05-0.4 mL of a 0.01 mg/mL solution) is pipetted into a separating funnel [1].
  • Reaction & Extraction:

    • Add 3.2 mL of 0.2% Eosin Y solution and 2.5 mL of sodium acetate-acetic acid buffer (pH 4.52) to the funnel and mix well [1].
    • Shake vigorously for 2.5 minutes with 5 mL of dichloromethane and allow the layers to separate [1].
  • Instrumental Analysis:

    • Measure the fluorescence intensity of the organic (dichloromethane) layer at an emission wavelength of 567 nm, with an excitation wavelength of 464 nm [1].
HPLC Method (USP Emerging Standard)

This reversed-phase HPLC method is specific and stability-indicating, suitable for identifying doxepin and quantifying both the active ingredient and its related impurities in a cream formulation [2].

  • Workflow Overview:

A Prepare standard and sample solutions B Inject into HPLC system A->B C Gradient elution and PDA detection B->C D Analyze chromatogram (Retention time & Peak purity) C->D

  • Chromatographic Conditions [2]:

    • Column: Waters Xterra RP18, 4.6 mm x 150 mm, 5 µm
    • Mobile Phase:
      • Solution A: 1.6 g/L Ammonium bicarbonate in water, pH adjusted to 7.0
      • Solution B: Acetonitrile
    • Gradient Program: | Time (min) | % Solution A | % Solution B | |------------|--------------|--------------| | 0 | 70 | 30 | | 3 | 70 | 30 | | 18 | 50 | 50 | | 20 | 50 | 50 | | 20.1 | 70 | 30 | | 25 | 70 | 30 |
    • Flow Rate: 1.0 mL/min
    • Detection: PDA detector, analysis wavelength 207 nm (scanning 190-400 nm for peak purity)
    • Column Temperature: 28°C
    • Injection Volume: 10 µL
  • Solution Preparation [2]:

    • Diluent: Water and acetonitrile (50:50)
    • Standard Solution: ~0.1 mg/mL of USP Doxepin HCl Reference Standard in diluent.
    • Sample Solution (Cream): ~0.1 mg/mL of doxepin HCl in diluent, prepared by sonication and centrifugation.
  • System Suitability: Resolution between Doxepin Related Compound B and C should be ≥ 2.0, and the RSD of 5 replicate injections of the standard should be ≤ 0.5% [2].

LC-MS/MS Method

This technique is characterized by its exceptional sensitivity and selectivity, and is primarily applied in pharmacokinetic and bioequivalence studies [3].

  • Key Conditions [3]:
    • Sample Prep: Liquid-liquid extraction of analytes from human plasma using methyl tert-butyl ether.
    • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).
    • Mass Spectrometry: Positive ionization mode with Multiple Reaction Monitoring (MRM).
      • Doxepin transition: m/z 280.1 → 107.0
      • Nordoxepin transition: m/z 266.0 → 107.0

Key Selection Guide

  • For Routine Quality Control of Dosage Forms: The Spectrofluorimetric method offers a fast, cost-effective, and sensitive option, particularly for labs without advanced chromatographic equipment [1].
  • For Stability Testing and Impurity Profiling: The HPLC-PDA method is the standard choice due to its specificity and ability to separate doxepin from its degradation products and related compounds [2].
  • For Ultra-Sensitive Bioanalysis: LC-MS/MS is unmatched for quantifying minuscule concentrations of the drug and its metabolite in biological fluids like plasma, which is essential for bioavailability and drug interaction studies [3].

References

bioequivalence study doxepin hydrochloride tablets healthy subjects

Author: Smolecule Technical Support Team. Date: February 2026

Bioanalytical Method and Experimental Protocol

The core of the bioequivalence study was a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for simultaneously measuring doxepin and its active metabolite, nordoxepin, in human plasma [1].

The experimental workflow of the bioanalysis is summarized in the diagram below:

workflow Start Start: Human Plasma Sample Step1 Liquid-Liquid Extraction (Methyl tert-butyl ether) Start->Step1 Step2 Chromatographic Separation (Hypurity C8 column) Step1->Step2 Step3 Mass Spectrometry Detection (Positive Ionization MRM Mode) Step2->Step3 End End: Quantification of Doxepin & Nordoxepin Step3->End

Detailed Methodological Steps
  • Sample Preparation: Analytes were extracted from 500 µL of human plasma using liquid-liquid extraction (LLE) with methyl tert-butyl ether [1].
  • Chromatographic Separation: Separation was achieved on a Hypurity C8 column (100 mm × 4.6 mm, 5 µm) under isocratic conditions. The mobile phase was a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v), delivered at a flow rate of 1.2 mL/min [1].
  • Detection and Quantification: Detection used tandem mass spectrometry in positive ionization and Multiple Reaction Monitoring (MRM) mode. The specific ion transitions monitored were [1]:
    • Doxepin: m/z 280.1 → 107.0
    • Nordoxepin: m/z 266.0 → 107.0

Method Validation and Performance Data

The bioanalytical method was rigorously validated according to standard guidelines. The table below summarizes key performance parameters that ensured the reliability of data generated in the bioequivalence study.

Validation Parameter Result for Doxepin Result for Nordoxepin
Linear Dynamic Range 15.0–3900 pg/mL 5.00–1300 pg/mL [1]
Correlation Coefficient (r²) 0.9991 0.9993 [1]
Extraction Recovery 86.6%–90.4% 88.0%–99.1% [1]
Intra-/Inter-batch Precision (%CV) ≤ 8.3% ≤ 8.3% [1]

Clinical Study Design and Pharmacokinetic Context

The developed method was applied to a bioequivalence study of a 6 mg doxepin hydrochloride orally disintegrating tablet in 41 healthy Indian subjects under fasting and fed conditions [1].

For accurate interpretation of bioequivalence data, understanding the drug's basic pharmacokinetics is essential. Doxepin is rapidly absorbed and extensively metabolized to its active metabolite, nordoxepin, primarily via the cytochrome P450 system (CYP2C19, and others) [2]. The relationship between doxepin, its metabolite, and key metabolic enzymes is shown below:

pk_pathway Admin Oral Doxepin (6 mg Tablet) Doxepin Doxepin in Plasma Admin->Doxepin Absorption Enzymes Cytochrome P450 Enzymes (CYP2C19, etc.) Doxepin->Enzymes Metabolism Nordoxepin Nordoxepin (Active Metabolite) in Plasma Enzymes->Nordoxepin N-demethylation

Key pharmacokinetic parameters from the literature provide context for the sensitivity requirements of the analytical method:

  • Half-life: Doxepin has a half-life of approximately 15 hours, while nordoxepin's is about 31 hours [2].
  • Protein Binding: Both compounds are approximately 80% bound to plasma proteins [2].
  • Food Effect: A high-fat meal can increase the AUC of doxepin by 41% and Cmax by 15%, which is why bioequivalence studies are conducted under both fasting and fed conditions [2].

Insights for Research and Development Professionals

  • Methodology Choice: The successful use of LLE and LC-MS/MS with a C8 column demonstrates an effective approach for analyzing these specific compounds, which you can consider in your own method development.
  • Sensitivity Benchmark: The low quantitation limits confirm that modern LC-MS/MS is capable of measuring the very low plasma concentrations (pg/mL) associated with sub-therapeutic 1-6 mg hypnotic doses [3], which is crucial for accurate pharmacokinetic profiling.
  • Metabolite Monitoring: The simultaneous quantification of the active metabolite nordoxepin is critical for a complete bioequivalence assessment, as its pharmacological and toxicological properties are comparable to the parent drug [1].

References

doxepin vs other tricyclic antidepressants side effect profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Side Effect Profiles: Doxepin vs. Other TCAs

The table below summarizes and compares the key side effects of doxepin and other TCAs based on information from the search results.

Side Effect / Consideration Doxepin Other Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine, Nortriptyline)
Overall Safety & Common Side Effects Shares common TCA side effects: drowsiness, dry mouth, constipation, blurred vision [1] [2]. Cause common TCA side effects: drowsiness, dry mouth, constipation, blurred vision, dizziness [3] [4].
Sedative Properties Considered one of the more sedating TCAs; often taken at bedtime [3] [5]. Amitriptyline, imipramine, and trimipramine are also notably sedating. Nortriptyline and desipramine are generally better tolerated [3].
Cardiovascular Effects At therapeutic doses, may cause fewer cardiovascular side-effects like postural hypotension; however, cardiotoxic in overdose, similar to other TCAs [5]. Can cause a drop in blood pressure upon standing (orthostatic hypotension) and fast or irregular heartbeat [3] [4]. Higher risk in those with pre-existing heart conditions [4].
Weight Change May cause changes in appetite or weight [2]. Listed as more likely to cause weight gain than some other TCAs [3]. Amitriptyline, clomipramine, and imipramine are also associated with weight gain. Nortriptyline and desipramine seem to have better-tolerated side effects [3].
Drug Abuse & Dependence A significant safety signal for drug abuse was identified (aROR 2.41; 95% CI 2.06–2.83) compared to other TCAs [6]. Used as a comparator in the study; no significant abuse signal detected for the class as a whole relative to doxepin [6].
Suicidality Carries an FDA boxed warning for increased risk of suicidal thoughts and behaviors in children and young adults [2]. Carry an FDA boxed warning for increased risk of suicidal thoughts and behaviors in children and young adults [3] [4].
Use in Specific Populations Not recommended for children. Elderly patients may require dose adjustments due to increased sensitivity [1]. Generally not recommended during pregnancy or breastfeeding [1] [4]. Not recommended for children. Use in the elderly requires caution. Generally not considered safe during pregnancy [3] [4].
Overdose Risk Overdose can be fatal, with symptoms including irregular heartbeat, seizures, confusion, and coma [2] [4]. Overdose is dangerous and among the most common types of antidepressant overdoses; symptoms include heart issues, seizures, and coma [4].

Key Experimental Data and Methodologies

A recent pharmacovigilance study provides quantitative data comparing the safety signals of doxepin to other TCAs [6].

  • Data Source: The study utilized VigiBase, the World Health Organization's global database of individual case safety reports, containing over 30 million reports as of December 2022 [6].
  • Study Design: Researchers performed a disproportionality analysis on reports from 1967 to 2022. This method compares the frequency of reporting for a specific adverse event with a given drug (doxepin) against the reporting rate for that same event with a comparator group (other TCAs) [6].
  • Statistical Analysis: The primary metric was the Adjusted Reporting Odds Ratio (aROR), which was calculated using multivariable logistic regression. The analysis was adjusted for confounders including age, sex, region, reporting year, and profession of the reporter. A signal was considered significant if the lower bound of the 95% confidence interval (CI) for the aROR was ≥ 1 and there were at least 3 cases [6].
  • Key Finding on Drug Abuse: Among predefined Adverse Events of Special Interest (AESIs), drug abuse was the only one that met the criteria for a significant safety signal for doxepin. The analysis found an aROR of 2.41 (95% CI 2.06–2.83), indicating that reports of drug abuse were over two times more likely to be associated with doxepin than with other TCAs in the database [6].

The following diagram illustrates the workflow of this key pharmacovigilance study.

VigiBase Database    (30+ million reports) VigiBase Database    (30+ million reports) Data Extraction    (1967-2022) Data Extraction    (1967-2022) VigiBase Database    (30+ million reports)->Data Extraction    (1967-2022) 6,827 doxepin    reports identified Define Comparator    (Other TCAs) Define Comparator    (Other TCAs) Data Extraction    (1967-2022)->Define Comparator    (Other TCAs) Define Study Drug    (Doxepin) Define Study Drug    (Doxepin) Statistical Analysis    (Disproportionality) Statistical Analysis    (Disproportionality) Define Study Drug    (Doxepin)->Statistical Analysis    (Disproportionality) Calculate aROR & 95% CI    (Adjusted for confounders) Calculate aROR & 95% CI    (Adjusted for confounders) Statistical Analysis    (Disproportionality)->Calculate aROR & 95% CI    (Adjusted for confounders) Signal Detection    (Cases ≥3 & lower CI ≥1) Signal Detection    (Cases ≥3 & lower CI ≥1) Calculate aROR & 95% CI    (Adjusted for confounders)->Signal Detection    (Cases ≥3 & lower CI ≥1) Identified Signal:    Drug Abuse (aROR 2.41) Identified Signal:    Drug Abuse (aROR 2.41) Signal Detection    (Cases ≥3 & lower CI ≥1)->Identified Signal:    Drug Abuse (aROR 2.41)

Pharmacological Mechanisms and Side Effect Pathways

The side effects of TCAs, including doxepin, are a direct consequence of their broad mechanism of action, which extends beyond increasing levels of serotonin and norepinephrine.

TCA Administration    (e.g., Doxepin) TCA Administration    (e.g., Doxepin) Primary Mechanism:    Inhibits SERT & NET reuptake Primary Mechanism:    Inhibits SERT & NET reuptake TCA Administration    (e.g., Doxepin)->Primary Mechanism:    Inhibits SERT & NET reuptake Increases Secondary Antagonism:    Blocks other receptors Secondary Antagonism:    Blocks other receptors TCA Administration    (e.g., Doxepin)->Secondary Antagonism:    Blocks other receptors Therapeutic Effect:    Elevated mood Therapeutic Effect:    Elevated mood Primary Mechanism:    Inhibits SERT & NET reuptake->Therapeutic Effect:    Elevated mood Histamine H1 Receptor Histamine H1 Receptor Secondary Antagonism:    Blocks other receptors->Histamine H1 Receptor Muscarinic M1 Receptor Muscarinic M1 Receptor Secondary Antagonism:    Blocks other receptors->Muscarinic M1 Receptor Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Secondary Antagonism:    Blocks other receptors->Alpha-1 Adrenergic Receptor Side Effects:    Drowsiness, Sedation,    Weight gain Side Effects:    Drowsiness, Sedation,    Weight gain Histamine H1 Receptor->Side Effects:    Drowsiness, Sedation,    Weight gain Side Effects:    Dry mouth, Blurred vision,    Constipation, Urinary retention Side Effects:    Dry mouth, Blurred vision,    Constipation, Urinary retention Muscarinic M1 Receptor->Side Effects:    Dry mouth, Blurred vision,    Constipation, Urinary retention Side Effects:    Orthostatic hypotension,    Dizziness Side Effects:    Orthostatic hypotension,    Dizziness Alpha-1 Adrenergic Receptor->Side Effects:    Orthostatic hypotension,    Dizziness

The sedative properties of doxepin are attributed to its potent antagonism of the histamine H1 receptor [6]. The specific signal for drug abuse is a more recent finding, and the precise mechanism is not fully understood. It may be related to doxepin's sedative effects or other off-target activities that require further investigation [6].

Key Takeaways for Professionals

  • Differentiated Safety Profile: While doxepin shares the standard TCA side effect profile, recent large-scale data suggests a unique and significant association with drug abuse and dependence, a risk that appears higher than in other TCAs [6].
  • Clinical and Research Implications: For clinicians, this underscores the need for careful patient selection and monitoring when prescribing doxepin. For researchers, this identifies a clear area for further investigation into the underlying mechanisms of this association.
  • Comparative Tolerability: Among TCAs, doxepin is historically noted for good tolerability, particularly regarding cardiovascular effects like postural hypotension at therapeutic doses, and its strong sedative effect can be beneficial for patients with co-morbid insomnia [3] [5]. In contrast, nortriptyline and desipramine are often cited as having better-tolerated side effect profiles within the class [3].

References

Experimental Data Comparison: Doxepin and Capsaicin Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and key findings from a clinical study investigating a topical doxepin and capsaicin combination [1] [2].

Aspect Study Details
Study Design Randomized, double-blind, placebo-controlled trial in 200 adults with chronic neuropathic pain [1].

| Interventions | 1. Placebo cream 2. 3.3% Doxepin cream 3. 0.025% Capsaicin cream 4. 3.3% Doxepin / 0.025% Capsaicin combination cream [1] | | Application | Applied three times daily for 4 weeks [1]. | | Primary Outcome | Change in overall pain intensity (0-10 visual analogue scale) [1]. | | Key Efficacy Finding | All three active treatments significantly reduced overall pain versus placebo. The magnitude of pain reduction was similar between groups, but the combination therapy had a more rapid onset [1]. | | Key Safety Finding | Both doxepin and capsaicin monotherapies initially increased burning pain sensations. This effect was less pronounced with the combination cream. Other side-effects were minor [1]. | | Patient Preference | More patients desired to continue treatment with monotherapies (17 for doxepin, 13 for capsaicin) than with the combination (9 patients) [1]. |

Detailed Experimental Protocol

For researchers looking to replicate or build upon this work, here is a detailed breakdown of the clinical study's methodology [1].

  • Patient Recruitment & Diagnosis: The study enrolled 200 consenting adult patients with chronic neuropathic pain. Diagnosis required the presence of at least three neuropathic pain symptoms (e.g., shooting pain, burning, numbness, paresthesia, allodynia). All patients had pain unresponsive to conventional analgesics and had previously failed or been intolerant to oral tricyclic antidepressants [1].
  • Randomization & Blinding: Patients were randomly allocated to one of the four treatment groups using a computer-generated list. All study creams were identical in appearance, texture, and odor to ensure double-blinding [1].
  • Treatment Application: Patients were instructed to apply a volume of cream approximately the size of a grain of rice to the painful area three times daily. A visual aid was used to standardize the amount. Patients were advised not to wash the area for one hour after application [1].
  • Data Collection & Compliance: Patients recorded daily pain scores (overall, shooting, burning, numbness, paresthesia, sensitivity) using a 0-10 visual analogue scale during a 1-week baseline period and throughout the 4-week treatment period. Compliance was checked by measuring the amount of cream used [1].

Mechanistic Insights and Pathways

The observed clinical effects can be explained by the distinct but complementary mechanisms of action of each drug.

  • Doxepin's Mechanism: As a tricyclic antidepressant, doxepin's analgesic effect is linked to its peripheral and central modes of action. Topically, it is thought to produce analgesia through the blockade of peripheral histamine (H1) receptors. Research also suggests its anti-nociceptive effect may be partly mediated via peripheral adenosine receptors [1].
  • Capsaicin's Mechanism: Capsaicin, the active component of chili peppers, acts on transient receptor potential vanilloid 1 (TRPV1) receptors on C-fiber afferent neurons. Initial application causes the release and subsequent depletion of substance P, a key neuropeptide involved in pain transmission. Repeated application leads to reversible desensitization of the nociceptors and reduced pain perception [1] [3].
  • Potential for Interaction: The faster onset of analgesia with the combination suggests a potential interaction where doxepin may modulate the initial burning sensation often caused by capsaicin, possibly through its antihistaminic or local anesthetic properties, allowing for more rapid titration and patient tolerance.

The following diagram illustrates the metabolic pathway of doxepin, which is crucial for understanding potential systemic drug-drug interactions, especially with cytochrome P450 inhibitors [4].

architecture Doxepin Doxepin CYP2C19 CYP2C19 Doxepin->CYP2C19 Demethylation CYP2D6 CYP2D6 Doxepin->CYP2D6 Hydroxylation Desmethyldoxepin Desmethyldoxepin (Nordoxepin, Active Metabolite) CYP2C19->Desmethyldoxepin E_Hydroxydoxepin E-Hydroxydoxepin (Less Active) CYP2D6->E_Hydroxydoxepin E_Hydroxydesmethyldoxepin E-Hydroxydesmethyldoxepin (Less Active) CYP2D6->E_Hydroxydesmethyldoxepin Desmethyldoxepin->CYP2D6 Hydroxylation

Key Experimental Workflow for Clinical Trial

The diagram below summarizes the high-level workflow of the cited clinical trial for easy reference in planning future studies [1].

workflow Screen Patient Screening & Baseline Week Randomize Randomization (n=200) Screen->Randomize GroupA Placebo Cream (Group A) Randomize->GroupA GroupB 3.3% Doxepin (Group B) Randomize->GroupB GroupC 0.025% Capsaicin (Group C) Randomize->GroupC GroupD Combination Cream (Group D) Randomize->GroupD Apply Apply Cream (3x daily, 4 weeks) GroupA->Apply GroupB->Apply GroupC->Apply GroupD->Apply Assess Assess Pain (VAS) & Monitor Side-effects Apply->Assess Analyze Data Analysis Assess->Analyze

Interpretation and Research Implications

  • "Synergy" in Context: In the cited study, "synergy" was demonstrated as a faster onset of action for the combination, not a greater maximum pain reduction. This is a crucial distinction for drug development [1].
  • Contrast with Other Combinations: It is important to differentiate this topical pain combination. Another study examined capsaicin combined with the chemotherapy drug docetaxel in prostate cancer cells, showing synergistic cell killing via AMPK activation and Akt inhibition [5]. This is a separate, non-analgesic mechanism.
  • Consideration for Formulation: The combination's stability was noted as an area requiring further investigation regarding physical and chemical compatibility, a key point for formulation scientists [1].

References

doxepin hydrochloride generic versus brand pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Doxepin Hydrochloride: Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic parameters of doxepin and its active metabolite, nordoxepin (N-desmethyldoxepin), compiled from the search results [1] [2] [3].

Parameter Doxepin Findings Nordoxepin (Metabolite) Findings
Bioavailability 13%–45% (mean 29%) [1] [3] Information not specified in search results
Tmax (Time to Cmax) 1.98 hours [4] to 3.5 hours [2] 4.15 to 4.52 hours [4]
Cmax (after 75 mg dose) 15,960 - 18,615 pg/mL (approx. 57.1 - 66.6 nmol/L) [4] 6,847 - 6,884 pg/mL (approx. 24.5 - 24.6 nmol/L) [4]
AUC (Extent of Absorption) Formulations show nearly identical AUC, demonstrating equivalent absorption [4] Formulations show nearly identical AUC, demonstrating equivalent absorption [4]
Protein Binding 76% [1] to 80% [2] 76% [1]
Volume of Distribution ~20 L/kg (reported as 11,930 L) [2] [3] Information not specified in search results
Metabolism Primarily hepatic via CYP2D6 and CYP2C19 [1] [2] [3] Active metabolite (Nordoxepin) [2] [3]
Elimination Half-Life 8–24 hours (mean 15-17 hours) [1] [2] [3] 28–31 hours (range 8-52 hours reported) [1] [2]
Excretion Urine (<3% as unchanged drug or nordoxepin) [2] [3] Urine [2]

Experimental Protocols for Bioequivalence Studies

The available data on comparative pharmacokinetics primarily comes from bioequivalence studies, which are standardized to ensure generic products perform similarly to the brand-name drug.

  • Study Design: The cited investigations used a randomized, two-way crossover design [5] [4]. In this design, healthy volunteers are randomly assigned to receive either the test (e.g., generic) or reference (e.g., brand) formulation first. After administration, a washout period of one to three weeks separates the treatments to ensure the first drug is fully eliminated from the body before the second is administered [5] [4].
  • Dosage and Sampling: Participants received a single oral dose (e.g., 75 mg or 100 mg) of this compound after fasting [4]. Blood samples were collected at predefined times up to 168 hours (7 days) post-dose to fully capture the drug's absorption and elimination profile [4].
  • Analytical Method: Plasma concentrations of both doxepin and its major active metabolite, N-desmethyldoxepin (nordoxepin), were determined using a validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method [4].
  • Statistical Analysis for Bioequivalence: The primary parameters for comparison are the Area Under the concentration-time curve (AUC) and the maximum concentration (Cmax). The studies used the Two One-Sided T-Tests procedure on ln-transformed data. Bioequivalence is concluded if the 90% confidence intervals for the ratio of the test and reference products fall within a predefined range (e.g., 80%-125% for AUC and 70%-143% for Cmax) [4].

The following diagram illustrates the workflow of a typical bioequivalence study.

Start Study Start Randomize Randomize Subjects Start->Randomize Group1 Group 1: Test Formulation First Randomize->Group1 Group2 Group 2: Reference Formulation First Randomize->Group2 Washout1 Washout Period (1-3 weeks) Group1->Washout1 Blood Serial Blood Sampling (Up to 168 hours) Group1->Blood Dosing Washout2 Washout Period (1-3 weeks) Group2->Washout2 Group2->Blood Dosing Cross1 Group 1: Reference Formulation Washout1->Cross1 Cross2 Group 2: Test Formulation Washout2->Cross2 Cross1->Blood Dosing Cross2->Blood Dosing Analysis LC-MS/MS Analysis Blood->Analysis Stats Statistical Comparison (Two One-Sided T-Tests) Analysis->Stats End Bioequivalence Conclusion Stats->End

Key Insights for Drug Development

  • Food Effect: The absorption of doxepin is influenced by food. Administration with a high-fat meal can increase the extent of absorption (AUC) by 41% and the maximum concentration (Cmax) by 15% [2] [6]. This should be a critical consideration for study design and labeling.
  • Dose-Dependent Kinetics: The pharmacokinetics of doxepin may be complex. One source suggests that its absorption and elimination may not follow simple first-order kinetics, which could imply dose-dependent or non-linear behavior [3].
  • Metabolic Considerations: As CYP2D6 is a primary metabolic pathway for doxepin [2] [3], the polymorphic nature of this enzyme means that a patient's pharmacogenetic profile could significantly impact systemic exposure. This variability should be accounted for in population pharmacokinetic studies.

Limitations and Research Gaps

The search results did not contain specific head-to-head comparisons between a well-known brand (e.g., Silenor) and its generic counterparts. The available studies demonstrate bioequivalence between different generic formulations or older formulations [5] [4]. Furthermore, the most relevant comparative clinical study identified is from 2001 [4], and more recent data on current market formulations would be valuable.

References

×

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

315.1389920 Da

Monoisotopic Mass

315.1389920 Da

Heavy Atom Count

22

Appearance

Solid powder

UNII

CU61C5RH24

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Doxepin Hydrochloride is a dibenzoxepin derivative and tricyclic antidepressant with antipruritic and sedative activities. Doxepin blocks the reuptake of norepinephrine and serotonin into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their action leading to sedative effects. Doxepin also has antagonistic effects on histamine (H1 and H2), 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is the result mediated through inhibition of histamine receptors.

MeSH Pharmacological Classification

Histamine Antagonists

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1229-29-4

Metabolism Metabolites

Extensively metabolized in the liver via the same pathways as other TCAs. N-demethylation produces an active metabolite, N-desmethyldoxepin. CYP2D6 specifically hydroxylates the E-isomer. Half Life: 6 - 24.5 hours

Wikipedia

(E)-doxepin hydrochloride

FDA Medication Guides

SILENOR
DOXEPIN HYDROCHLORIDE
TABLET;ORAL
CURRAX
10/29/2020
SINEQUAN
CAPSULE;ORAL
PFIZER
07/14/2014
SINEQUAN (DOXEPIN HYDROCHLORIDE)
DOXEPIN HYDROCHLORIDE
CONCENTRATE
CAPSULE
PFIZER INC.
07/03/2025

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1:Spectrofluorimetric method for the determination of doxepin hydrochloride in commercial dosage forms. Rahman N, Siddiqui S, Azmi SN.AAPS PharmSciTech. 2009;10(4):1381-7. doi: 10.1208/s12249-009-9341-z. Epub 2009 Nov 21. PMID: 19936937 Free PMC Article2:[Spectrometric study on the interaction of doxepin hydrochloride and fast green and its application]. Wu CK, Feng SL, Fan J.Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Dec;27(12):2490-3. Chinese. PMID: 18330292 3:Novel therapeutic usage of low-dose doxepin hydrochloride. Singh H, Becker PM.Expert Opin Investig Drugs. 2007 Aug;16(8):1295-305. Review. PMID: 17685877

Explore Compound Types